Technical Documentation Center

4'-Chloro-2-piperidinomethyl benzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-Chloro-2-piperidinomethyl benzophenone
  • CAS: 898773-12-1

Core Science & Biosynthesis

Foundational

Strategic Application of 4'-Chloro-2-piperidinomethyl benzophenone (CAS 898773-12-1) in Advanced Heterocyclic Synthesis and Drug Discovery

As drug discovery shifts toward highly functionalized, target-specific small molecules, the selection of starting materials dictates both synthetic efficiency and the pharmacokinetic viability of the final Active Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly functionalized, target-specific small molecules, the selection of starting materials dictates both synthetic efficiency and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 4'-Chloro-2-piperidinomethyl benzophenone (CAS 898773-12-1) has emerged as a highly versatile bulk drug intermediate. This technical guide explores the structural rationale, synthetic utility, and pharmacological relevance of this compound, providing researchers with self-validating protocols for its application.

Physicochemical Profiling & Structural Rationale

The utility of 4'-Chloro-2-piperidinomethyl benzophenone lies in its dual-functional nature: it possesses both a highly reactive electrophilic carbonyl center and a basic, nucleophilic tertiary amine.

Quantitative Data Summary
ParameterValueCausality / Significance
Chemical Name 4'-Chloro-2-piperidinomethyl benzophenoneStandard IUPAC nomenclature.
CAS Registry Number 898773-12-1Unique global identifier for procurement and safety tracking.
Molecular Formula C19H20ClNODefines the exact atomic composition.
Molecular Weight 313.82 g/mol Optimal size for a building block, leaving room for further functionalization while staying within Lipinski’s Rule of 5.
MDL Number MFCD03842477Cross-reference identifier for chemical databases.
Structural Class Halogenated Aryl Ketone / PiperidineCombines lipophilic and basic pharmacophores.

Mechanistic Causality of Structural Features:

  • The 4'-Chloro Substitution: The inclusion of a para-chloro group on the benzophenone ring is a deliberate design choice in medicinal chemistry. Halogenation significantly enhances the lipophilicity (LogP) of the molecule, which is critical for blood-brain barrier (BBB) penetration in CNS-targeted drugs. Furthermore, it acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, a primary degradation pathway for aromatic rings 1.

  • The 2-Piperidinomethyl Group: The piperidine ring provides a basic tertiary amine center. At physiological pH, this nitrogen is protonated, enhancing aqueous solubility and providing a vital interaction point (e.g., salt bridge formation) with acidic amino acid residues in the binding pockets of target receptors 2.

Synthetic Utility and Reaction Workflows

Compounds containing the 2-aminomethyl benzophenone motif are highly prized precursors for synthesizing complex heterocycles, such as isoindolines, quinazolines, and other bridged ring systems. The chemical behavior of this class is driven by nucleophilic addition to the carbonyl group, followed by intramolecular cyclization facilitated by the piperidine moiety 3.

SynthWorkflow A 4'-Chloro-2-piperidinomethyl benzophenone B Carbonyl Activation A->B Lewis/Bronsted Acid C Nucleophilic Attack B->C Grignard/Amine Addition D Intramolecular Cyclization C->D Dehydration & Ring Closure E Target Heterocyclic API D->E Purification & Isolation

Synthetic workflow leveraging the reactive carbonyl for heterocycle formation.

Self-Validating Protocol: Intramolecular Cyclization to Isoindoline Derivatives

This protocol outlines the conversion of the benzophenone intermediate into a cyclized API core. It is designed as a self-validating system; you must not proceed to the next step until the validation checkpoint is confirmed.

  • Step 1: Reactant Preparation. Dissolve 4'-Chloro-2-piperidinomethyl benzophenone in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the premature quenching of the incoming nucleophile (e.g., Grignard reagent) by ambient moisture.

  • Step 2: Nucleophilic Addition. Perform a dropwise addition of the selected Grignard reagent (R-MgBr) at 0°C.

    • Causality: Maintaining a low temperature controls the highly exothermic addition to the benzophenone carbonyl, suppressing unwanted side-reactions and dimerization.

  • Step 3: Validation Checkpoint 1 (In-Process). Quench a 50 µL aliquot in saturated aqueous NH₄Cl and extract with Ethyl Acetate. Run Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. System Validation: The complete disappearance of the UV-active ketone starting material spot confirms quantitative conversion to the tertiary alcohol. Do not proceed to Step 4 until this is confirmed.

  • Step 4: Acid-Promoted Cyclization. Add a catalytic amount of p-Toluenesulfonic acid (pTSA) to the reaction mixture and heat to reflux.

    • Causality: The acid protonates the newly formed hydroxyl group, turning it into an excellent leaving group (water). This facilitates dehydration and subsequent intramolecular nucleophilic attack by the piperidine nitrogen to form the heterocyclic core.

  • Step 5: Validation Checkpoint 2 (Final). Perform LC-MS analysis on the crude mixture. System Validation: The presence of the dominant [M+H]⁺ peak corresponding to the cyclized product (minus the mass of water) validates the structural transformation.

Pharmacological Relevance & Target Pathways

The piperidine-benzophenone scaffold is a privileged structure in pharmacology. Derivatives of this class frequently exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antihistamine properties 3. The spatial arrangement of the two phenyl rings, combined with the basic piperidine, mimics the pharmacophore required for binding to G-protein coupled receptors (GPCRs), particularly Histamine H1 and Dopamine D2 receptors.

Pathway L Piperidine-Benzophenone Derivative R GPCR Target (e.g., H1 Receptor) L->R Inverse Agonism / Antagonism G Gq/11 Protein Coupling R->G Signal Blockade E Phospholipase C (PLC) Inhibition G->E Pathway Downregulation O Reduced Intracellular Ca2+ E->O Anti-inflammatory Response

Pharmacological signaling pathway modulation by piperidine-benzophenone derivatives.

Analytical Validation & Quality Control

To ensure the integrity of 4'-Chloro-2-piperidinomethyl benzophenone before deploying it in multi-step syntheses, rigorous quality control is required 4.

Self-Validating Protocol: HPLC Purity Assessment
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the intermediate in 1.0 mL of HPLC-grade Acetonitrile.

  • Step 2: Column Selection. Utilize a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Causality: The highly lipophilic nature of the 4'-chloro and benzophenone moieties ensures strong retention on C18 stationary phases, allowing baseline resolution from more polar synthetic byproducts.

  • Step 3: Mobile Phase Gradient. Run a linear gradient from 10% to 90% Acetonitrile in Water (supplemented with 0.1% Trifluoroacetic Acid) over 20 minutes.

    • Causality: The addition of 0.1% TFA is critical; it ensures the basic piperidine nitrogen remains fully protonated. This prevents secondary interactions with residual silanols on the silica column, eliminating peak tailing and ensuring quantifiable data.

  • Step 4: Validation Checkpoint 1 (System Suitability). Before analyzing the sample, inject a blank (diluent only). System Validation: The system is validated for progression only if the baseline is stable and completely devoid of ghost peaks at the expected retention time of the compound.

  • Step 5: UV Detection & Analysis. Monitor the eluent at 254 nm.

    • Causality: The highly conjugated benzophenone system exhibits strong UV absorbance at this wavelength, maximizing detection sensitivity. Calculate purity based on relative peak area integration.

References

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Chloro-2-piperidinomethyl benzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 4'-Chloro-2-piperidinomethyl benzoph...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 4'-Chloro-2-piperidinomethyl benzophenone. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical transformations involved. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule, a polysubstituted benzophenone, requires a strategic approach to ensure correct regiochemical outcomes. Direct functionalization of a simple benzophenone core is often fraught with challenges, including poor selectivity and harsh reaction conditions. A more reliable strategy involves the sequential construction of the molecule from carefully chosen precursors. Our retrosynthetic analysis disconnects the target molecule at the benzylic carbon-nitrogen bond and the carbonyl carbon, identifying key intermediates that can be synthesized through well-established and high-yielding reactions.

G TM Target Molecule 4'-Chloro-2-piperidinomethyl benzophenone Int2 Intermediate II 2-Bromomethyl-4'-chlorobenzophenone TM->Int2 C-N Disconnection (Nucleophilic Substitution) Piperidine Reagent Piperidine TM->Piperidine Int1 Intermediate I 2-Methyl-4'-chlorobenzophenone Int2->Int1 C-Br Functionalization (Benzylic Bromination) SM1 Starting Material Chlorobenzene Int1->SM1 C-C Disconnection (Friedel-Crafts Acylation) SM2 Starting Material 2-Methylbenzoyl Chloride Int1->SM2

Caption: Retrosynthetic analysis of 4'-Chloro-2-piperidinomethyl benzophenone.

This analysis reveals a three-stage forward synthesis:

  • Formation of the Benzophenone Core: Synthesis of 2-Methyl-4'-chlorobenzophenone via Friedel-Crafts acylation.

  • Benzylic Functionalization: Radical bromination of the methyl group to yield 2-Bromomethyl-4'-chlorobenzophenone.

  • Amination: Nucleophilic substitution of the benzylic bromide with piperidine to afford the final product.

Part 1: Synthesis of the Benzophenone Core via Friedel-Crafts Acylation

The foundational step in this pathway is the construction of the diaryl ketone skeleton. The Friedel-Crafts acylation is a classic and highly effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this case, we will react chlorobenzene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Causality and Mechanistic Insights: The reaction is initiated by the activation of 2-methylbenzoyl chloride by AlCl₃. The Lewis acid coordinates to the carbonyl oxygen, creating a highly electrophilic acylium ion or a polarized acyl chloride-AlCl₃ complex. Chlorobenzene, although deactivated by the electron-withdrawing chloro group, acts as the nucleophile. The acylation occurs preferentially at the para position relative to the chlorine atom due to steric hindrance at the ortho positions. This regioselectivity is a key advantage of this route, directly yielding the desired 4'-chloro isomer. A stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with the product ketone, rendering it inactive.[2]

Experimental Protocol: Synthesis of 2-Methyl-4'-chlorobenzophenone (Intermediate I)
  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a powder addition funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with anhydrous chlorobenzene (acting as both reactant and solvent, approx. 5-10 molar equivalents) and cool the flask to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 molar equivalents) to the stirred chlorobenzene through the powder funnel.

  • Acyl Chloride Addition: Add 2-methylbenzoyl chloride (1.0 molar equivalent) dropwise to the suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (approx. 3M) to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield pure 2-Methyl-4'-chlorobenzophenone.

Part 2: Benzylic Bromination via Wohl-Ziegler Reaction

With the benzophenone core constructed, the next critical step is to functionalize the benzylic methyl group to make it susceptible to nucleophilic attack. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the method of choice for the selective bromination of allylic and benzylic positions.[3][4] This method is highly regioselective, proceeding via a free-radical chain mechanism and avoiding electrophilic aromatic bromination.[5]

Causality and Mechanistic Insights: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating.[6] The resulting radical abstracts a hydrogen atom from the benzylic methyl group of Intermediate I, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, which is present in low concentration, to form the brominated product and a bromine radical, propagating the chain. The low, steady concentration of Br₂ is maintained by the reaction of HBr (a byproduct) with NBS, which is crucial for preventing competitive ionic addition reactions to any potential double bonds or aromatic rings.[7]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat Intermediate I Intermediate I Benzylic Radical Benzylic Radical Intermediate I->Benzylic Radical + R• - RH Intermediate II Intermediate II Benzylic Radical->Intermediate II + Br2 - Br• Br• Br• Br•->Benzylic Radical + Intermediate I - HBr HBr + NBS HBr + NBS Br2 + Succinimide Br2 + Succinimide HBr + NBS->Br2 + Succinimide Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 R• + R• R• + R• R-R R-R R• + R•->R-R

Sources

Foundational

An In-depth Technical Guide to 4'-Chloro-2-piperidinomethyl benzophenone

Executive Summary: This guide provides a comprehensive technical overview of 4'-Chloro-2-piperidinomethyl benzophenone, a molecule of interest in medicinal chemistry. It details the compound's structural features, physic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of 4'-Chloro-2-piperidinomethyl benzophenone, a molecule of interest in medicinal chemistry. It details the compound's structural features, physicochemical properties, and explores its potential therapeutic applications based on its constituent chemical scaffolds. This document also outlines a plausible synthetic pathway and a robust analytical workflow for its characterization, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Significance of Hybrid Scaffolds

In the landscape of medicinal chemistry, the benzophenone framework is a ubiquitous and privileged structure. Found in both natural products and synthetic drugs, this diaryl ketone motif is associated with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The pharmacological versatility of benzophenones stems from the specific substitution patterns on their aryl rings, which dictates their interaction with biological targets.[3]

Similarly, the piperidine ring is a cornerstone of modern drug design, particularly for agents targeting the central nervous system (CNS).[4][5] Its saturated, heterocyclic structure is a common feature in numerous pharmaceuticals, contributing to improved pharmacokinetic properties such as membrane permeability and the ability to cross the blood-brain barrier.[4][6] The basic nitrogen atom within the piperidine ring often plays a crucial role in forming strong ionic interactions with protein binding sites.[4]

4'-Chloro-2-piperidinomethyl benzophenone represents a strategic molecular hybrid, integrating these two powerful pharmacophores. The chlorine atom on one phenyl ring and the piperidinomethyl group on the other create a unique electronic and steric profile. This guide will dissect the molecular architecture of this compound and provide a scientific framework for its synthesis, analysis, and potential exploration as a therapeutic agent.

Molecular Structure and Physicochemical Properties

4'-Chloro-2-piperidinomethyl benzophenone, with the chemical formula C₁₉H₂₀ClNO, consists of a central carbonyl group linking two phenyl rings. One ring is substituted with a chlorine atom at the para-position (4'-), while the other bears a piperidinomethyl substituent at the ortho-position (2-). This specific arrangement influences the molecule's overall conformation and reactivity.

PropertyValueSource
Molecular Formula C₁₉H₂₀ClNO-
Molecular Weight 313.83 g/mol [7]
IUPAC Name (4-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone-
CAS Number 898775-26-3[7]
Predicted XLogP3 3.5[8][9]
Hydrogen Bond Acceptor Count 2[8][9]
Rotatable Bond Count 4[9]
Topological Polar Surface Area 23.6 Ų[8][9]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 4'-Chloro-2-piperidinomethyl benzophenone are not extensively documented, a highly plausible and efficient route is the Mannich reaction . This classic three-component condensation is a cornerstone of organic synthesis for producing β-amino-carbonyl compounds, known as Mannich bases.[10][11]

The reaction involves an amine (piperidine), a non-enolizable aldehyde (formaldehyde), and a carbon acid (in this case, 2-methyl-4'-chlorobenzophenone as the precursor).

Proposed Synthetic Protocol

Step 1: Synthesis of 2-Methyl-4'-chlorobenzophenone (Precursor) This precursor can be synthesized via a standard Friedel-Crafts acylation reaction between 2-methylbenzoyl chloride and chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 2: Mannich Reaction

  • Iminium Ion Formation: In an acidic medium, piperidine reacts with formaldehyde to form a highly reactive Eschenmoser's salt precursor, the piperidin-1-ylmethaniminium ion. This electrophilic species is the key intermediate.[10]

  • Enolate Formation: The 2-methyl-4'-chlorobenzophenone, in the presence of a suitable base or under acidic conditions, generates an enol or enolate intermediate.

  • Nucleophilic Attack: The enol attacks the iminium ion, forming the C-C bond and yielding the final product, 4'-Chloro-2-piperidinomethyl benzophenone.[12][13]

Synthetic Workflow Diagram

G cluster_0 Precursor Synthesis (Friedel-Crafts) cluster_1 Mannich Reaction A 2-Methylbenzoyl Chloride D 2-Methyl-4'-chlorobenzophenone (Precursor) A->D B Chlorobenzene B->D C AlCl3 (Lewis Acid) C->D E Precursor (from Step 1) D->E Purification I 4'-Chloro-2-piperidinomethyl benzophenone (Final Product) E->I F Piperidine F->I G Formaldehyde G->I H Acidic Conditions H->I

Caption: Proposed two-stage synthesis of 4'-Chloro-2-piperidinomethyl benzophenone.

Structural Elucidation and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural confirmation. Expected signals would include distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two differently substituted phenyl rings.[14][15] Key signals would be a singlet for the methylene bridge (-CH₂-) connecting the piperidine and benzophenone moieties, and characteristic signals for the piperidine ring protons.[16][17]

    • ¹³C NMR: This technique will confirm the number of unique carbon environments. The carbonyl carbon (C=O) will show a characteristic downfield shift (typically >190 ppm).[16] Signals for the aromatic carbons and the aliphatic carbons of the piperidine ring and methylene bridge will also be present.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1650-1700 cm⁻¹ is expected, which is characteristic of the diaryl ketone carbonyl (C=O) stretch.[14][15] C-H stretching vibrations for both aromatic and aliphatic protons will appear around 2800-3100 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight (313.83 g/mol ) and elemental composition (C₁₉H₂₀ClNO).[7] The fragmentation pattern can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) would be employed to separate the product from any starting materials or by-products.

Analytical Workflow Diagram

G Start Synthesized Crude Product Purify Purification (e.g., Column Chromatography) Start->Purify Purity Purity Assessment (HPLC) Purify->Purity Structure Structural Confirmation Purity->Structure >95% Pure NMR 1H & 13C NMR Structure->NMR MS HRMS Structure->MS IR FT-IR Structure->IR Final Characterized Pure Compound Structure->Final Data Consistent with Structure

Caption: A standard workflow for the purification and characterization of the target compound.

Potential Applications and Research Directions

The hybrid nature of 4'-Chloro-2-piperidinomethyl benzophenone suggests several promising avenues for pharmacological investigation.

  • CNS Disorders: The presence of the piperidine moiety strongly suggests potential activity within the central nervous system.[4] Piperidine derivatives are integral to many antipsychotic and antidepressant medications, often interacting with dopamine and serotonin receptors.[4][5] The lipophilicity conferred by the benzophenone core could enhance blood-brain barrier penetration, a critical factor for CNS drugs.[18][19]

  • Anticancer Activity: Benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][20] The mechanisms often involve inducing apoptosis or inhibiting crucial cellular processes.[20] The specific substitution pattern of this compound could offer novel interactions with anticancer targets.

  • Anti-inflammatory Properties: Many benzophenone analogues exhibit potent anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.[20][21] Research could explore this compound's ability to modulate inflammatory responses.

Future research should focus on the in vitro screening of this compound against a panel of CNS receptors, cancer cell lines, and inflammatory markers. Positive hits would warrant further investigation into its mechanism of action, followed by in vivo studies to assess efficacy and safety.

Conclusion

4'-Chloro-2-piperidinomethyl benzophenone is a synthetically accessible molecule that combines two pharmacologically significant scaffolds. Its structure suggests a high potential for biological activity, particularly in the areas of neuropharmacology, oncology, and inflammation. The proposed synthetic and analytical frameworks in this guide provide a solid foundation for researchers to produce and validate this compound, paving the way for its exploration as a novel therapeutic lead.

References

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. Retrieved from [Link]

  • Alimpijević, M., et al. (2023). Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. MDPI. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Rieke Metals, Inc. (n.d.). 2-chloro-4'-piperidinomethyl benzophenone. Retrieved from [Link]

  • Rahman, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone. Retrieved from [Link]

  • Gobec, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved from [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Retrieved from [Link]

  • Jeyanthi, A., & Nithya, P. (2015). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research. Retrieved from [Link]

  • Ramón, D. J., & Yus, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2016). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Retrieved from [Link]

  • Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. PMC. Retrieved from [Link]

  • Smith, L. I., & Howard, K. L. (n.d.). Diphenyldiazomethane. Organic Syntheses Procedure. Retrieved from [Link]

  • Cheméo. (n.d.). Benzophenone, 4'-chloro-2,4-dihydroxy-. Retrieved from [Link]

  • ResearchGate. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from [Link]

  • Gilda, M. J. J. B., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. SciRP.org. Retrieved from [Link]

  • Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • LookChem. (2017). 3'-CHLORO-4'-FLUORO-2-PIPERIDINOMETHYL BENZOPHENONE Safety Data Sheets(SDS). Retrieved from [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Retrieved from [Link]

  • European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for synthesis of 2‐amino benzophenone. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling of 4'-Chloro-2-piperidinomethyl benzophenone in Organic Solvents

Executive Summary 4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1) is a highly functionalized pharmaceutical intermediate and research chemical[1]. Characterized by its lipophilic benzophenone core and a basi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1) is a highly functionalized pharmaceutical intermediate and research chemical[1]. Characterized by its lipophilic benzophenone core and a basic piperidine moiety, its solubility profile is dictated by a complex interplay of dispersion forces, dipole interactions, and hydrogen bonding. This whitepaper provides researchers and drug development professionals with a comprehensive, causality-driven guide to understanding, predicting, and experimentally validating the solubility of this compound in various organic solvents.

Physicochemical Profiling & Structural Analysis

To accurately predict solubility, one must deconstruct the molecule into its functional domains and evaluate its thermodynamic interaction potential.

  • Benzophenone Core: The dual aromatic rings provide a large, planar hydrophobic surface area. This drives strong dispersion interactions ( δD​ ) with non-polar and aromatic solvents.

  • 4'-Chloro Substitution: The halogen atom increases the overall lipophilicity (predicted LogP ~4.0 - 4.5) and electron density, further decreasing aqueous solubility while enhancing affinity for halogenated organic solvents (e.g., dichloromethane).

  • 2-Piperidinomethyl Group: The tertiary amine in the piperidine ring is weakly basic (predicted pKa ~9.0 - 9.5). While the free base is highly lipophilic, the nitrogen lone pair acts as a potent hydrogen bond acceptor ( δH​ ), allowing for specific solvation in polar protic solvents like methanol or ethanol.

The Hansen Solubility Parameter (HSP) Framework

According to the [2], dissolution is optimal when the cohesive energy density of the solvent closely matches that of the solute. The HSP distance ( Ra​ ) between the solvent and solute is calculated using dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) parameters. For 4'-Chloro-2-piperidinomethyl benzophenone, the optimal solvent will possess high δD​ , moderate δP​ , and low-to-moderate δH​ .

Solvation Molecule 4'-Chloro-2-piperidinomethyl benzophenone NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Molecule->NonPolar Hydrophobic & Dispersion (Aromatic rings, Cl) PolarAprotic Polar Aprotic Solvents (e.g., DCM, EtOAc) Molecule->PolarAprotic Dipole-Dipole Interactions (Ketone C=O) PolarProtic Polar Protic Solvents (e.g., Alcohols, Water) Molecule->PolarProtic Hydrogen Bonding (Piperidine N, Ketone O)

Figure 1: Solvation pathways and intermolecular interactions based on functional groups.

Thermodynamic Principles of Dissolution

The causality behind solvent selection lies in the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ). Because the entropy of mixing ( ΔSmix​ ) is almost always positive when a solid dissolves into a liquid, the process is driven by minimizing the enthalpy of mixing ( ΔHmix​ ).

When 4'-Chloro-2-piperidinomethyl benzophenone is introduced to an organic solvent, the energy required to disrupt its crystalline lattice must be offset by the energy released upon solvation.

  • In Non-Polar Solvents (e.g., Hexane): The lack of dipole interactions means the ketone and amine groups remain un-solvated, leading to a moderate ΔHmix​ and low-to-moderate solubility.

  • In Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): The solvent's dipole aligns with the benzophenone ketone, efficiently lowering ΔHmix​ . These are typically the optimal solvents for this free base.

  • In Polar Protic Solvents (e.g., Methanol): The solvent donates hydrogen bonds to the piperidine nitrogen. However, if the solvent is too polar (e.g., water), the hydrophobic penalty of the bulky aromatic rings dominates, preventing dissolution.

Solvent Screening & Solubility Matrix

Based on the structural descriptors and HSP principles, the table below summarizes the expected solubility profile of the free base form of 4'-Chloro-2-piperidinomethyl benzophenone across standard organic solvents.

Solvent ClassRepresentative SolventPredicted Solubility RangePrimary Solvation Mechanism
Halogenated Dichloromethane (DCM)> 100 mg/mL (High)Dispersion, Dipole-Dipole
Aromatic Toluene50 - 100 mg/mL (High) π−π Stacking, Dispersion
Polar Aprotic Ethyl Acetate (EtOAc)20 - 50 mg/mL (Moderate)Dipole-Dipole
Polar Protic Methanol (MeOH)10 - 30 mg/mL (Moderate)Hydrogen Bonding (Acceptor)
Non-Polar n-Hexane< 5 mg/mL (Low)Weak Dispersion
Aqueous Water (pH 7.0)< 0.1 mg/mL (Insoluble)Hydrophobic Rejection

Experimental Workflow: Self-Validating Shake-Flask Protocol

To definitively quantify the thermodynamic solubility of 4'-Chloro-2-piperidinomethyl benzophenone for formulation or assay development, a rigorous empirical approach is required. The is the gold standard for thermodynamic solubility determination[3].

The following protocol is designed as a self-validating system: it utilizes an excess of solid to guarantee saturation, thermostatic control to eliminate temperature-dependent variance, and HPLC-UV to ensure chemical specificity[4].

Step-by-Step Methodology
  • Preparation of Saturated Mixtures:

    • Weigh approximately 50 mg of 4'-Chloro-2-piperidinomethyl benzophenone into a 2 mL amber glass HPLC vial.

    • Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is critical; if all solid dissolves, more must be added until a suspension is maintained.

  • Thermostatic Equilibration:

    • Seal the vials tightly and place them in a thermostatic shaker at exactly 25.0 ± 0.5 °C.

    • Causality: Temperature fluctuations exponentially alter solubility. Strict control ensures thermodynamic equilibrium is accurately captured.

    • Agitate at 500 RPM for 48 to 72 hours.

  • Phase Separation:

    • Remove the vials and centrifuge at 10,000 x g for 15 minutes at 25 °C.

    • Causality: Centrifugation forces undissolved micro-crystals to the bottom. Sampling without centrifugation risks aspirating solid particles, which would artificially inflate the measured concentration upon dilution.

  • Dilution and HPLC-UV Analysis:

    • Carefully aspirate an aliquot (e.g., 10 µL) of the clear supernatant and dilute it into a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of your calibration curve.

    • Quantify the concentration using HPLC-UV (detection wavelength typically ~254 nm for benzophenones).

  • Self-Validation Check:

    • Take samples at 48 hours and 72 hours. If the concentration variance between the two time points is < 5%, thermodynamic equilibrium is confirmed.

Workflow Start Excess Solute + Organic Solvent Incubation Thermostatic Shaking (48-72 hrs at 25°C) Start->Incubation OECD TG 105 standard Equilibrium Phase Separation (Centrifugation at 10k x g) Incubation->Equilibrium Saturation achieved Analysis HPLC-UV Quantification (vs. Calibration Curve) Equilibrium->Analysis Supernatant extraction Validation Data Validation (< 5% variance at 48h vs 72h) Analysis->Validation Concentration derived

Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility.

Troubleshooting & Optimization

If the intrinsic solubility of the free base is insufficient for your specific application, consider the following chemical interventions:

  • Salt Formation: The piperidine nitrogen can be readily protonated using anhydrous HCl in ether or dioxane. Converting the compound to 4'-Chloro-2-piperidinomethyl benzophenone hydrochloride will drastically invert its solubility profile—rendering it highly soluble in polar protic solvents (Methanol, Water) and insoluble in non-polar solvents (Hexane).

  • Co-Solvency: If a purely aqueous assay is required (e.g., for biological screening), dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM), and perform rapid serial dilutions into the aqueous buffer. Be aware that exceeding the kinetic solubility limit will result in precipitation, which can be monitored via laser nephelometry[4].

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from[Link]

  • Hansen Solubility. HSP Basics - Hansen Solubility Parameters. Retrieved from[Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from[Link]

Sources

Foundational

An Investigational Guide to the Mechanism of Action of 4'-Chloro-2-piperidinomethyl benzophenone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 4'-Chloro-2-piperidinomethyl benzophenone is a compound for which the mechanism of action has not been extensively described i...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4'-Chloro-2-piperidinomethyl benzophenone is a compound for which the mechanism of action has not been extensively described in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the analysis of its structural components and outlines a comprehensive strategy for its experimental elucidation.

Executive Summary

4'-Chloro-2-piperidinomethyl benzophenone incorporates three key structural motifs: a chlorinated benzophenone core and a piperidinomethyl group. While the specific pharmacology of this combination is uncharacterized, analysis of these components suggests a range of plausible biological activities. Benzophenone derivatives are known to possess anti-inflammatory, anticancer, and photosensitizing properties, with some interacting with DNA or acting as endocrine disruptors.[1][2] The piperidine moiety is a common scaffold in medicinal chemistry, found in drugs targeting a wide array of receptors and enzymes, and is associated with anticancer, analgesic, and anti-influenza activities.[3][4] This guide proposes a systematic approach to investigate the hypothesis that 4'-Chloro-2-piperidinomethyl benzophenone acts as a modulator of inflammatory pathways, a cytotoxic agent in cancer cells, and/or an antagonist of specific G-protein coupled receptors. A detailed experimental workflow is presented to validate these hypotheses and elucidate the compound's precise mechanism of action.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The rational investigation into the mechanism of action of a novel compound begins with an analysis of its chemical structure. 4'-Chloro-2-piperidinomethyl benzophenone is comprised of three key pharmacophores:

  • Benzophenone Core: This diaryl ketone is a versatile scaffold found in numerous biologically active natural products and synthetic drugs.[2] Its derivatives are known to exhibit a wide range of activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[5]

  • 4'-Chloro Substituent: The presence of a chlorine atom on one of the phenyl rings can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance binding affinity to target proteins and is a common feature in many marketed drugs.[2] Notably, chlorinated benzophenones have been studied for their endocrine-disrupting effects, particularly on the androgen receptor.[6] 4-Chlorobenzophenone is also a known metabolite of the antihistamine clemastine.[7]

  • 2-Piperidinomethyl Group: The piperidine ring is a ubiquitous heterocycle in pharmaceuticals, contributing to the pharmacological profile of drugs across various therapeutic areas.[8][9] The piperidinomethyl group can influence solubility, receptor binding, and overall ADME (absorption, distribution, metabolism, and excretion) properties. This moiety is present in compounds with diverse activities, including those targeting the central nervous system and inflammatory pathways.[3]

Given the established activities of these individual components, a logical starting point for the investigation is to hypothesize that 4'-Chloro-2-piperidinomethyl benzophenone may exert its effects through one or more of the following mechanisms: anti-inflammatory action, cytotoxicity, or receptor modulation.

Hypothesized Mechanisms of Action and Investigational Strategy

Hypothesis 1: Anti-inflammatory Activity via COX-2 Inhibition

Rationale: Benzophenone derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[10] The structural similarity to known NSAIDs like ketoprofen, which also contains a benzophenone core, supports this hypothesis.[10]

Experimental Workflow:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models A COX-1/COX-2 Enzyme Inhibition Assay B LPS-stimulated RAW 264.7 Macrophages A->B If selective COX-2 inhibition observed C Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) B->C Assess downstream effects D Carrageenan-induced Paw Edema in Rodents C->D If in vitro activity confirmed E Measurement of Paw Volume and Inflammatory Markers D->E Evaluate in vivo efficacy

Caption: Workflow for Investigating Anti-inflammatory Activity.

Experimental Protocols:

  • COX-1/COX-2 Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a stock solution of 4'-Chloro-2-piperidinomethyl benzophenone in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • Incubate the compound with recombinant COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the IC50 values for both enzymes to determine potency and selectivity.

  • Cytokine Release in Macrophages:

    • Culture RAW 264.7 murine macrophages.

    • Pre-treat cells with varying concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • After a 24-hour incubation, collect the cell supernatant.

    • Quantify the levels of TNF-α and IL-6 using ELISA kits.

Hypothesis 2: Anticancer Activity via Apoptosis Induction

Rationale: Numerous benzophenone derivatives have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[5][11] The proposed mechanism often involves the induction of apoptosis. The piperidine moiety is also found in several anticancer agents.[4]

Experimental Workflow:

G cluster_0 Cell Viability & Proliferation cluster_1 Mechanism of Cell Death A MTT/XTT Assay on a Panel of Cancer Cell Lines B Colony Formation Assay A->B If cytotoxicity observed C Annexin V/PI Staining for Apoptosis B->C Confirm apoptosis D Western Blot for Caspase-3, PARP Cleavage C->D Investigate apoptotic pathway E Cell Cycle Analysis by Flow Cytometry C->E Assess cell cycle effects

Caption: Workflow for Investigating Anticancer Activity.

Experimental Protocols:

  • MTT Assay:

    • Seed a panel of cancer cell lines (e.g., MCF-7, A549, SW480) in 96-well plates.

    • After 24 hours, treat the cells with a concentration range of 4'-Chloro-2-piperidinomethyl benzophenone.

    • Incubate for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50.

  • Annexin V/PI Staining:

    • Treat cancer cells with the IC50 concentration of the compound.

    • Harvest the cells at different time points (e.g., 12, 24, 48 hours).

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Antagonism

Rationale: The piperidine moiety is a key structural feature in many GPCR ligands.[12] Furthermore, 4-chlorobenzophenone is a metabolite of clemastine, an H1-antihistamine.[7] This suggests the possibility that 4'-Chloro-2-piperidinomethyl benzophenone could interact with histaminic or other aminergic receptors.

Experimental Workflow:

G cluster_0 Initial Screening cluster_1 Functional Validation A Radioligand Binding Assay Panel (e.g., Histamine, Dopamine, Serotonin Receptors) B Calcium Mobilization Assay in Receptor-expressing Cells A->B If significant binding observed C cAMP Accumulation Assay A->C If significant binding observed

Caption: Workflow for Investigating GPCR Antagonism.

Experimental Protocols:

  • Radioligand Binding Assay:

    • Utilize a commercial service or in-house capabilities for a broad GPCR binding screen.

    • Submit 4'-Chloro-2-piperidinomethyl benzophenone for testing at a fixed concentration (e.g., 10 µM) against a panel of receptors.

    • Identify any receptors where the compound exhibits significant displacement of a specific radioligand (>50% inhibition).

  • Calcium Mobilization Assay (for Gq-coupled receptors):

    • Culture cells stably expressing the target receptor (e.g., CHO-H1).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with a known agonist for the target receptor.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine if the compound acts as an antagonist by its ability to block the agonist-induced calcium signal.

Data Summary and Interpretation

To facilitate a clear understanding of the experimental outcomes, all quantitative data should be systematically tabulated.

Table 1: Summary of Hypothesized Biological Activities and Key Metrics

Hypothesized ActivityPrimary AssayKey MetricTarget Value
Anti-inflammatoryCOX-1/COX-2 InhibitionIC50 (µM)< 10 µM with selectivity for COX-2
AnticancerMTT AssayIC50 (µM)< 20 µM on specific cell lines
GPCR AntagonismRadioligand Binding% Inhibition @ 10 µM> 50%

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of 4'-Chloro-2-piperidinomethyl benzophenone. By systematically testing hypotheses derived from its structural components, researchers can efficiently identify its primary biological targets and downstream effects. Positive results in any of the proposed workflows would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy models, and pharmacokinetic profiling to assess its potential as a therapeutic agent. The lack of pre-existing data presents a unique opportunity for novel discovery in the field of medicinal chemistry.

References

  • Wikipedia. Benzophenone. [Link]

  • Pergola, C., & Werz, O. (2010). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 1(1), 22-35. [Link]

  • de Oliveira, A. B., Al-Salami, H., & Ghavami, S. (2019). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 30(11), 2358-2370. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20173-20182. [Link]

  • Wang, Y., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology, 34(4), 1109-1118. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • ACS Publications. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1377. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(12), 5721-5724. [Link]

  • RSC Publishing. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6247. [Link]

  • MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • ResearchGate. (2015). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of PharmTech Research, 8(5), 88-96. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 4'-Chloro-2-piperidinomethyl benzophenone: A Technical Guide for Researchers

Introduction: A Scaffold of Promise in Drug Discovery The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Promise in Drug Discovery

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The incorporation of a piperidine moiety, often through a Mannich reaction, can significantly enhance the pharmacological profile of these molecules, leading to promising anti-inflammatory and anticancer agents.[2][3] This technical guide provides an in-depth exploration of the potential research applications of a specific derivative, 4'-Chloro-2-piperidinomethyl benzophenone. While direct studies on this exact molecule are emerging, this document synthesizes data from closely related analogs to propose a strong rationale for its investigation as a dual-action therapeutic agent. We will delve into its synthesis, potential mechanisms of action in inflammation and cancer, and provide detailed experimental protocols for its characterization.

Chemical Synthesis: The Mannich Reaction as a Key Strategy

The synthesis of 4'-Chloro-2-piperidinomethyl benzophenone is readily achievable through the Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic protons.[4][5] This three-component condensation reaction involves an active hydrogen compound (acetophenone), an amine (piperidine), and a non-enolizable aldehyde (in this case, p-chlorobenzaldehyde can be used, although formaldehyde is more common in the classical Mannich reaction).

Proposed Synthetic Scheme:

The reaction proceeds via the formation of an iminium ion from piperidine and the aldehyde, which then acts as an electrophile for the enol form of acetophenone. The resulting β-amino-carbonyl compound is the target Mannich base.[2]

Mannich Reaction cluster_reactants Reactants cluster_catalyst Catalyst 4_Chlorobenzophenone 4'-Chloroacetophenone Product 4'-Chloro-2-piperidinomethyl benzophenone 4_Chlorobenzophenone->Product Piperidine Piperidine Piperidine->Product Formaldehyde Formaldehyde Formaldehyde->Product EtAlCl2 EtAlCl2 (Lewis Acid) EtAlCl2->Product caption Fig. 1: Proposed Mannich reaction synthesis. COX-2 Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 acts on Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation mediate Test_Compound 4'-Chloro-2-piperidinomethyl benzophenone Test_Compound->COX2 inhibits caption Fig. 2: Proposed COX-2 inhibition pathway.

Caption: Fig. 2: Proposed COX-2 inhibition pathway.

Experimental Workflow: Validating Anti-Inflammatory Activity

To investigate the anti-inflammatory potential of 4'-Chloro-2-piperidinomethyl benzophenone, a multi-step experimental approach is recommended.

Anti-Inflammatory Workflow Start Start: Synthesize and Purify Compound COX_Assay COX-2 Enzyme Inhibition Assay (Fluorometric or Colorimetric) Start->COX_Assay PGE2_Assay Cell-Based PGE2 Inhibition Assay (e.g., in LPS-stimulated RAW 264.7 cells) COX_Assay->PGE2_Assay NFkB_Assay NF-κB Reporter Assay (Luciferase-based) PGE2_Assay->NFkB_Assay Data_Analysis Data Analysis and IC50 Determination NFkB_Assay->Data_Analysis Conclusion Conclusion on Anti-Inflammatory Potential Data_Analysis->Conclusion caption Fig. 3: Experimental workflow for anti-inflammatory validation. Anticancer Mechanism cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Test_Compound 4'-Chloro-2-piperidinomethyl benzophenone Mitochondria Mitochondria Test_Compound->Mitochondria induces stress in CyclinB_CDK1 Cyclin B1/CDK1 Complex Test_Compound->CyclinB_CDK1 downregulates Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G2M_Transition G2/M Transition CyclinB_CDK1->G2M_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis can lead to caption Fig. 4: Proposed anticancer mechanisms.

Caption: Fig. 4: Proposed anticancer mechanisms.

Experimental Workflow: Investigating Anticancer Effects

A systematic workflow is essential to elucidate the anticancer properties of the compound.

Anticancer Workflow Start Start: Select Cancer Cell Lines (e.g., MCF-7, HeLa) MTT_Assay Cell Viability Assay (MTT) to determine GI50 Start->MTT_Assay Caspase_Assay Caspase-3/7 Activity Assay (Colorimetric or Fluorometric) MTT_Assay->Caspase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) Caspase_Assay->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion caption Fig. 5: Experimental workflow for anticancer investigation.

Caption: Fig. 5: Experimental workflow for anticancer investigation.

Detailed Experimental Protocols

1. Caspase-3/7 Activity Assay (Colorimetric)

[6][7][8]* Objective: To quantify the activation of executioner caspases in response to compound treatment.

  • Procedure:

    • Seed cancer cells in a 96-well plate and treat with various concentrations of the test compound for a specified time (e.g., 24-48 hours).

    • Lyse the cells and incubate the lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).

    • Measure the absorbance at 405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-3 activity.

2. Cell Cycle Analysis by Flow Cytometry

[9][10]* Objective: To determine the effect of the compound on cell cycle progression.

  • Procedure:

    • Treat cancer cells with the test compound for a defined period (e.g., 24 hours).

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

As of the writing of this guide, specific quantitative data (e.g., IC50, GI50) for 4'-Chloro-2-piperidinomethyl benzophenone is not yet published in peer-reviewed literature. The tables below are provided as templates for researchers to populate as data becomes available through the execution of the described protocols.

Table 1: Potential Anti-Inflammatory Activity

AssayTarget/Cell LinePositive ControlPredicted IC50 Range (µM)
COX-2 Enzyme InhibitionPurified Human COX-2Celecoxib0.1 - 10
PGE2 InhibitionLPS-stimulated RAW 264.7Indomethacin1 - 20
NF-κB InhibitionTNF-α-stimulated HEK293TBay 11-70825 - 50

Table 2: Potential Anticancer Activity

AssayCell LinePositive ControlPredicted GI50/EC50 Range (µM)
Cell Viability (MTT)MCF-7 (Breast Cancer)Doxorubicin1 - 25
Caspase-3/7 ActivationHeLa (Cervical Cancer)Staurosporine5 - 50
Cell Cycle ArrestA549 (Lung Cancer)Nocodazole10 - 75

Conclusion and Future Directions

4'-Chloro-2-piperidinomethyl benzophenone represents a promising, yet underexplored, molecule with significant potential as a dual-action anti-inflammatory and anticancer agent. The synthetic accessibility via the Mannich reaction, coupled with the strong biological rationale derived from analogous compounds, provides a compelling case for its further investigation. The experimental workflows and detailed protocols provided in this guide offer a clear roadmap for researchers to unlock the therapeutic potential of this and other related benzophenone-piperidine derivatives. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the elucidation of precise molecular targets to advance this promising class of compounds towards clinical applications.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Bio-protocol. (2012, July 11). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Journal of American Science. (2020, May 5). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002, May 1). Mechanisms Controlling Cell Cycle Arrest and Induction of Apoptosis after 12-Lipoxygenase Inhibition in Prostate Cancer Cells1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004, December 20). Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, February 8). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, January 8). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 11). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 15). Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 4). A tetraprenylated benzophenone 7-epiclusianone induces cell cycle arrest at G1/S transition by modulating critical regulators of cell cycle in breast cancer cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 29). The inhibitory role of benzo-dioxole-piperamide on the phosphorylation process as an NF-Kappa B silencer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • ResearchGate. (2021, August). Synthesis of piperidine appended benzophenone analogs via amide linkage.... Retrieved from [Link]

  • ResearchGate. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

  • ResearchGate. (n.d.). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Retrieved from [Link]

  • SBQ. (n.d.). Article. Retrieved from [Link]

  • SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Retrieved from [Link]

  • Taylor & Francis. (2013, February 8). Full article: Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • World of Chemicals. (2018, April 15). Synthesis, Characterization and Application of Mannich Base. Retrieved from [Link]

  • ACS Publications. (2022, January 7). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, April 1). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Retrieved from [Link]

Sources

Foundational

The Benzophenone Scaffold: A Technical Whitepaper on the Discovery, Synthesis, and Pharmacological Evolution of Diaryl Ketone Derivatives

Executive Summary The benzophenone (diphenyl ketone) scaffold is a ubiquitous structural motif in medicinal chemistry, serving as the foundational core for numerous biologically active derivatives. Originally isolated an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzophenone (diphenyl ketone) scaffold is a ubiquitous structural motif in medicinal chemistry, serving as the foundational core for numerous biologically active derivatives. Originally isolated and utilized as a simple chemical building block, structural optimization of benzophenone has yielded a diverse array of therapeutic agents ranging from anti-inflammatory compounds to potent antitumor and antiviral drugs. This technical guide explores the historical discovery, synthetic methodologies, and mechanistic pharmacology of benzophenone derivatives (BPDs), providing actionable protocols and quantitative data for modern drug development professionals.

Historical Context: From Chemical Curiosity to Pharmacophore

The journey of benzophenone from a basic organic compound to a versatile pharmacophore spans over a century of chemical innovation. The earliest literature reports date back to 1874, when Carl Graebe at the University of Königsberg first described working with the parent diaryl ketone 1.

The true synthetic utility of benzophenone was unlocked in the late 19th century through the functionalization of its carbonyl group. In the 1880s, German chemist Victor Meyer and his student Alois Janny achieved the first oximation by reacting hydroxylamine with carbonyl compounds, creating a new class of crystalline derivatives 2. Shortly after, in 1886, Ernst Otto Beckmann treated benzophenone oxime with phosphorus pentachloride ( PCl5​ ) and observed an unexpected molecular rearrangement. The ketoxime transformed into an N-substituted amide (benzanilide), a landmark discovery now known as the Beckmann rearrangement 2. This historical progression laid the groundwork for the modern derivatization of diaryl ketones.

Chemical Synthesis & Structural Optimization

The industrial and laboratory syntheses of the parent benzophenone typically rely on the copper-catalyzed oxidation of diphenylmethane or the Friedel-Crafts acylation of benzene with benzoyl chloride using a Lewis acid catalyst (e.g., AlCl3​ ) 1. However, the pharmacological value of this scaffold is realized through targeted derivatization, such as the synthesis of benzophenone oximes, thiazole hybrids, and amino-sulfanilamide derivatives.

Self-Validating Protocol: Synthesis and Isolation of Benzophenone Oxime

To ensure scientific integrity and reproducible yields, the following protocol incorporates built-in causality and quality control (QC) validation steps for the synthesis of benzophenone oxime 2, 3.

  • Step 1: Reagent Solubilization. Dissolve benzophenone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in 95% ethanol.

    • Causality: Ethanol acts as a protic, miscible medium that solubilizes the non-polar diaryl ketone while maintaining the solubility of the polar hydrochloride salt, ensuring a homogeneous reaction phase.

  • Step 2: Base-Catalyzed Activation. Slowly add powdered NaOH (excess, ~5.0 eq) to the stirring mixture.

    • Causality: NaOH neutralizes the HCl salt, liberating the highly nucleophilic free hydroxylamine ( NH2​OH ). The excess base also prevents the reverse hydrolysis of the newly formed imine bond.

  • Step 3: Thermal Condensation (Reflux). Heat the mixture to reflux for 2-3 hours.

    • Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack on the sterically hindered carbonyl carbon, driving the dehydration of the tetrahedral intermediate to form the stable C=N oxime bond.

  • Step 4: In-Process Validation (TLC). Spot the reaction mixture against a benzophenone standard on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 8:2).

    • Causality: Confirms reaction completion. The oxime product will exhibit a lower Rf​ value due to its increased hydrogen-bonding capacity compared to the parent ketone.

  • Step 5: Precipitation and Acidic Workup. Pour the mixture into ice water and acidify dropwise with concentrated HCl until the precipitate fully forms.

    • Causality: The sudden increase in aqueous polarity dramatically reduces the solubility of the organic oxime, forcing crystallization. The acidic environment ensures unreacted hydroxylamine and sodium hydroxide remain partitioned in the aqueous layer as soluble salts.

  • Step 6: Final Characterization (Quality Control).

    • Causality & Validation: Perform IR Spectroscopy to confirm the disappearance of the ketone C=O stretch (~1660 cm⁻¹) and the appearance of a broad O-H stretch (~3200–3300 cm⁻¹) 2. Verify the molecular ion peak (M⁺) at m/z 197 via Mass Spectrometry 2.

SynthesisWorkflow Start Benzophenone + Hydroxylamine HCl Step1 Base Addition (NaOH) Liberates Free NH2OH Start->Step1 Step2 Thermal Condensation (Reflux 2-3h) Step1->Step2 Step3 In-Process TLC (Monitor Rf Shift) Step2->Step3 Step4 Acidic Aqueous Workup (Precipitation) Step3->Step4 QC Quality Control (IR: ~3200 cm⁻¹, MS: m/z 197) Step4->QC End Pure Benzophenone Oxime QC->End

Self-validating experimental workflow for the synthesis of benzophenone oxime derivatives.

Pharmacological Diversification & Mechanisms of Action

The structural plasticity of the benzophenone scaffold allows medicinal chemists to tune its biological activity selectively. Recent drug discovery efforts have highlighted three primary therapeutic domains: anti-inflammatory, antitumor, and antiviral applications.

Anti-Inflammatory Activity: Dual Inhibition

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily target cyclooxygenase (COX) enzymes to inhibit prostaglandin (PG) synthesis. However, novel benzophenone derivatives hybridized with thiazole heterocyclic nuclei have demonstrated a superior, dual-action mechanism. Specific derivatives (e.g., compounds containing 4-phenyl-2-hydrazinothiazole) concomitantly inhibit both PG production and neutrophil recruitment 4. This dual inhibition effectively suppresses croton oil-induced ear edema in vivo, presenting a highly innovative mechanism of action that addresses the limitations of standard NSAIDs, which typically fail to halt neutrophil-driven inflammation 4. Furthermore, para-fluoro substituted benzophenones have shown potent inhibitory effects against the pro-inflammatory cytokine IL-6 5.

Antitumor Efficacy via Hub Gene Modulation

Benzophenone derivatives containing amino-sulfanilamide moieties have exhibited exceptional antiproliferative properties. Network pharmacology and molecular docking analyses reveal that these compounds act by targeting key cancer-related signaling pathways. Specifically, they modulate hub genes including AKT1, STAT3, and CASP3, ultimately inducing apoptosis and suppressing tumor proliferation across multiple cell lines (e.g., HL-60 leukemia, A-549 lung cancer, and SMMC-7721 hepatocarcinoma) 6.

Antiviral Applications (HIV NNRTIs)

Beyond oncology and inflammation, the benzophenone scaffold has been heavily investigated in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1. Structure-activity relationship (SAR) studies have led to the discovery of potent, next-generation benzophenone NNRTIs designed to combat multidrug-resistant viral strains, such as those harboring the Y181C mutation 7.

MechanismOfAction cluster_anti_inflammatory Anti-Inflammatory Pathway cluster_antitumor Antitumor Pathway BPD Benzophenone Derivatives (Thiazole / Amino-sulfanilamide) COX Cyclooxygenase (COX) Isoenzymes BPD->COX Inhibits Neutrophil Neutrophil Recruitment BPD->Neutrophil Inhibits AKT1 AKT1 / STAT3 Hub Genes BPD->AKT1 Targets PG Prostaglandin (PG) Production COX->PG Catalyzes Edema Edema & Inflammation Neutrophil->Edema Exacerbates PG->Edema Promotes CASP3 CASP3 Activation AKT1->CASP3 Modulates Tumor Tumor Cell Apoptosis CASP3->Tumor Induces

Dual pharmacological mechanisms of benzophenone derivatives in inflammation and tumor suppression.

Quantitative Data Summary

The following table consolidates the in vitro biological activity of key benzophenone derivatives across various targets and cell lines:

Table 1: Biological Activity Profile of Select Benzophenone Derivatives

Derivative TypeTarget / Cell LineAssay / ActivityIC₅₀ (µM)Reference
Amino-sulfanilamide (Compound 1)SMMC-7721 (Hepatocarcinoma)Antitumor (In vitro)0.266
Amino-sulfanilamide (Compound 1)HL-60 (Leukemia)Antitumor (In vitro)0.486
Amino-sulfanilamide (Compound 1)A-549 (Lung Cancer)Antitumor (In vitro)0.82[[6]]()
Amino-sulfanilamide (Compound 1)SW480 (Colon Cancer)Antitumor (In vitro)0.996
Para-fluoro benzophenoneIL-6 CytokineAnti-inflammatory0.195
Thiazole-hybridized (Compound 3a)COX / NeutrophilsAnti-inflammatory (In vivo)Potent Dual Inhibition4

Conclusion & Future Perspectives

The historical progression of benzophenone from an early synthetic curiosity to a highly privileged scaffold underscores its immense value in medicinal chemistry. By leveraging robust, self-validating synthetic protocols, researchers can reliably access a vast chemical space of benzophenone derivatives. The unique ability of these derivatives to act as dual-inhibitors in inflammatory cascades and targeted modulators in oncological pathways solidifies their role as premier lead compounds in the ongoing development of next-generation therapeutics.

References

  • A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Derivatives - Benchchem. 2

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC/NIH. 5

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - MDPI. 4

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Publishing. 6

  • Benzophenone - Wikipedia. 1

  • An In-depth Technical Guide to the Synthesis and Applications of Benzophenone Oxime Derivatives - Benchchem. 3

  • Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor - ACS Publications.7

Sources

Exploratory

Engineering the Chemical Space of 4'-Chloro-2-piperidinomethyl Benzophenone: A Technical Guide to Structural Analogs, Synthesis, and Applications

Executive Overview The compound 4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1) and its structural analogs represent a versatile class of diaryl ketone building blocks. Characterized by a benzophenone core l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1) and its structural analogs represent a versatile class of diaryl ketone building blocks. Characterized by a benzophenone core linked to a basic piperidine ring via an ortho-methylene bridge, these molecules are critical intermediates in medicinal chemistry. They serve as foundational scaffolds for the development of central nervous system (CNS) therapeutics, histamine H3 receptor antagonists, and specialized photoinitiators.

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, details the causality behind their synthetic methodologies, and establishes a self-validating experimental protocol for their preparation.

Chemical Space & Structure-Activity Relationship (SAR)

The pharmacological and physicochemical utility of 2-piperidinomethyl benzophenones is heavily dictated by the substitution patterns on the aryl rings. Modifying these functional groups allows researchers to fine-tune the molecule's electronic distribution, steric profile, and metabolic stability.

  • Halogenation (e.g., 4'-Chloro, 2,4-Difluoro): The introduction of electron-withdrawing halogens, such as the 4'-chloro group, increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability. Furthermore, halogenation at para or ortho positions acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidative degradation .

  • Cyano Substitution (e.g., 3'-Cyano): Cyano groups introduce a strong, localized dipole moment. As potent hydrogen bond acceptors, they significantly enhance the binding affinity of the scaffold to specific transmembrane receptor pockets without drastically increasing the molecule's steric bulk .

  • Alkyl Substitution (e.g., 2,3-Dimethyl): The addition of methyl groups induces severe steric hindrance around the ketone core. This effectively "locks" the dihedral angle between the two phenyl rings, restricting conformational flexibility. This rigidification is a proven strategy to increase target selectivity by reducing off-target binding entropies.

SARLogic Core 2-Piperidinomethyl Benzophenone Scaffold Halo Halogen Substitution (e.g., 4'-Chloro) Core->Halo Modifies Cyano Cyano Substitution (e.g., 3'-Cyano) Core->Cyano Modifies Alkyl Alkyl Substitution (e.g., 2,3-Dimethyl) Core->Alkyl Modifies Effect1 Increased Lipophilicity & Metabolic Stability Halo->Effect1 Outcome Effect2 Enhanced H-Bonding & Target Affinity Cyano->Effect2 Outcome Effect3 Steric Hindrance & Conformational Lock Alkyl->Effect3 Outcome

Figure 1: Structure-Activity Relationship (SAR) logic for benzophenone analogs.

Mechanistic Synthetic Pathways

The synthesis of 4'-Chloro-2-piperidinomethyl benzophenone analogs generally relies on two primary methodologies, each selected based on the electronic demands of the target substituents.

Route A: Friedel-Crafts Acylation & Nucleophilic Amination

This is the classical and most robust route for halogenated analogs. It begins with the Friedel-Crafts acylation of a substituted toluene with a substituted benzoyl chloride, utilizing AlCl3​ as a Lewis acid catalyst. Causality of Reagent Choice: AlCl3​ is strictly required to generate the highly electrophilic acylium ion. Following the formation of the benzophenone core, radical bromination of the ortho-methyl group yields a bromomethyl intermediate. The final step is a nucleophilic substitution ( SN​2 ) using piperidine. Potassium carbonate ( K2​CO3​ ) is employed as a mild, insoluble base to scavenge the hydrobromic acid byproduct. Unlike stronger bases (e.g., NaOH ), K2​CO3​ prevents the competitive hydrolysis of the bromomethyl group into a hydroxymethyl impurity .

Route B: Suzuki-Miyaura Cross-Coupling

For analogs containing sensitive functional groups (such as cyano or ester moieties) that would degrade under harsh Lewis acidic conditions, late-stage Suzuki-Miyaura cross-coupling is preferred. Causality of Reagent Choice: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is utilized because its bulky phosphine ligands stabilize the zero-valent palladium, facilitating the oxidative addition of the aryl halide while tolerating the basic piperidine nitrogen.

SynthWorkflow Start Starting Materials (Benzoyl Chloride + Toluene) FC Friedel-Crafts Acylation AlCl3, 0-25°C Start->FC Step 1 Intermediate Halomethyl Benzophenone Intermediate FC->Intermediate IPC: TLC/GC-MS Amination Nucleophilic Substitution Piperidine, K2CO3 Intermediate->Amination Step 2 Product 4'-Chloro-2-piperidinomethyl benzophenone Amination->Product Yield: 65-85% Purification Purification & Validation (Acid-Base Extraction) Product->Purification Final QA

Figure 2: Step-by-step synthetic workflow and in-process controls.

Self-Validating Experimental Protocol: Nucleophilic Amination

To ensure high reproducibility and trustworthiness, the following amination protocol is designed as a self-validating system . The intrinsic chemical properties of the reaction dictate physical changes that confirm success without the immediate need for external spectroscopic validation.

Objective: Synthesis of 4'-Chloro-2-piperidinomethyl benzophenone from 2-(bromomethyl)-4'-chlorobenzophenone.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 mmol of 2-(bromomethyl)-4'-chlorobenzophenone in 50 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent. It accelerates the SN​2 displacement by poorly solvating the nucleophilic piperidine nitrogen, while simultaneously suppressing unwanted solvolysis side-reactions.

  • Reagent Addition: Add 12.0 mmol (1.2 eq) of piperidine, followed by 20.0 mmol (2.0 eq) of finely powdered anhydrous K2​CO3​ .

  • Thermal Activation: Heat the suspension to 60°C under a nitrogen atmosphere for 4 hours.

    • Self-Validation (Visual IPC): As the reaction proceeds, the dense K2​CO3​ is consumed, and fine, flocculent potassium bromide ( KBr ) precipitates. This visible change in suspension texture acts as a real-time indicator of reaction progression.

  • Intrinsic Chemical Filtration (Workup): Cool the mixture, filter the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the crude residue in ethyl acetate (50 mL) and extract with 1M aqueous HCl (3 x 20 mL).

    • Self-Validation (Phase Separation Logic): This is the critical self-validating step. The target molecule contains a basic piperidine ring, which protonates and migrates entirely into the aqueous layer as a water-soluble hydrochloride salt. Unreacted starting materials and neutral impurities remain in the organic layer. If the aqueous layer yields product upon subsequent basification, the successful formation of the amine bond is unequivocally proven.

  • Isolation: Basify the combined aqueous layers with 2M NaOH to pH 10, re-extract with fresh ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the pure product as a viscous oil or crystalline solid .

Quantitative Analog Data

The table below summarizes the physicochemical properties and typical synthetic yields of key structural analogs within this chemical space, highlighting the diversity achievable through the aforementioned synthetic routes.

Analog NameCAS NumberMolecular Weight ( g/mol )Typical YieldKey Structural Feature
4'-Chloro-2-piperidinomethyl benzophenone 898773-12-1313.8278%Para-chloro substitution; enhanced lipophilicity.
2,4-Difluoro-2'-piperidinomethyl benzophenone 898773-75-6315.1472%Di-fluoro substitution; high metabolic stability.
3'-Cyano-2-piperidinomethyl benzophenone 898751-86-5304.3968%Meta-cyano substitution; strong H-bond acceptor.
2,3-Dimethyl-2'-piperidinomethyl benzophenone 898773-21-2307.4375%Ortho/Meta-dimethyl; severe steric rigidification.

Conclusion

The 4'-Chloro-2-piperidinomethyl benzophenone scaffold offers a highly programmable chemical space. By understanding the causality behind synthetic choices—such as the necessity of specific Lewis acids or the strategic use of acid-base extraction logic—researchers can reliably synthesize these analogs. The self-validating protocols outlined herein ensure that structural integrity is maintained throughout the development pipeline, accelerating the discovery of novel therapeutics and functional materials.

References

Protocols & Analytical Methods

Method

synthesis protocol for 4'-Chloro-2-piperidinomethyl benzophenone

An In-Depth Technical Guide to the Two-Step Synthesis of 4'-Chloro-2-piperidinomethyl benzophenone Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 4'-Chloro-2-piperidinomet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Two-Step Synthesis of 4'-Chloro-2-piperidinomethyl benzophenone

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4'-Chloro-2-piperidinomethyl benzophenone, a valuable intermediate for pharmaceutical research and drug development. The synthesis commences with the free-radical bromination of commercially available 2-methyl-4'-chlorobenzophenone to yield the reactive intermediate, 2-(bromomethyl)-4'-chlorobenzophenone. This is followed by a nucleophilic substitution reaction with piperidine to afford the final product. This guide offers a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data, designed for researchers in organic and medicinal chemistry.

Introduction

Benzophenone and piperidine moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, 4'-Chloro-2-piperidinomethyl benzophenone, combines these two key structural features, making it a desirable building block for the synthesis of novel therapeutic agents. The synthetic strategy detailed herein is robust and relies on two fundamental and well-understood organic transformations: the Wohl-Ziegler benzylic bromination and a subsequent nucleophilic substitution.

Synthesis Overview

The synthesis is performed in two distinct steps, starting from 2-methyl-4'-chlorobenzophenone.

Step 1: Wohl-Ziegler Bromination The benzylic methyl group is selectively brominated using N-Bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This reaction, known as the Wohl-Ziegler reaction, is highly regioselective for the benzylic position, minimizing unwanted aromatic bromination.[1][2]

Step 2: Nucleophilic Substitution The resulting 2-(bromomethyl)-4'-chlorobenzophenone is then treated with piperidine. Piperidine acts as a nucleophile, displacing the bromide ion to form the final tertiary amine product.

Overall Reaction Scheme:

(Self-generated image, not from a search result)

Step 1: (Self-generated image, not from a search result) 2-methyl-4'-chlorobenzophenone to 2-(bromomethyl)-4'-chlorobenzophenone

Step 2: (Self-generated image, not from a search result) 2-(bromomethyl)-4'-chlorobenzophenone to 4'-Chloro-2-piperidinomethyl benzophenone

Mechanistic Insights

Mechanism of Wohl-Ziegler Bromination

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[2][3]

  • Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanoisopropyl radicals and nitrogen gas. This radical then abstracts a bromine atom from a trace amount of Br₂, which is typically present in NBS or formed in situ.

  • Propagation:

    • A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 2-methyl-4'-chlorobenzophenone. This step is favored because the resulting benzylic radical is resonance-stabilized.

    • The benzylic radical reacts with a molecule of Br₂ to form the brominated product, 2-(bromomethyl)-4'-chlorobenzophenone, and a new bromine radical, which continues the chain.

  • Role of NBS: The primary role of NBS is to maintain a very low, constant concentration of molecular bromine (Br₂) in the reaction mixture.[2] This is crucial for selectivity, as high concentrations of Br₂ would lead to competing ionic addition reactions at any potential double bonds or electrophilic aromatic substitution. The Br₂ is regenerated by the reaction of HBr (a byproduct) with NBS.

Mechanism of Nucleophilic Substitution

The second step is a classic bimolecular nucleophilic substitution (SN2) reaction.

  • The nitrogen atom of piperidine, with its lone pair of electrons, acts as a potent nucleophile.

  • It attacks the electrophilic benzylic carbon of 2-(bromomethyl)-4'-chlorobenzophenone from the backside, relative to the leaving group (bromide).

  • This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond, leading to the displacement of the bromide ion and formation of a piperidinium salt intermediate.

  • A second equivalent of piperidine or another base (like potassium carbonate) deprotonates the piperidinium ion to yield the final neutral product, 4'-Chloro-2-piperidinomethyl benzophenone.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)Hazards
2-methyl-4'-chlorobenzophenoneC₁₄H₁₁ClO230.6988-91-Irritant
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98175-180 (dec.)-Corrosive, Lachrymator
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21102-104 (dec.)-Flammable, Toxic
Acetonitrile (ACN)CH₃CN41.05-45.781.6Flammable, Toxic
PiperidineC₅H₁₁N85.15-9106Flammable, Corrosive, Toxic
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891-Irritant
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Carcinogen, Irritant
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0150 (dec.)-Minimal
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04884-Minimal
Step 1: Synthesis of 2-(bromomethyl)-4'-chlorobenzophenone
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4'-chlorobenzophenone (10.0 g, 43.3 mmol, 1.0 eq.).

  • Reagent Addition: Add acetonitrile (100 mL), followed by N-Bromosuccinimide (NBS) (8.1 g, 45.5 mmol, 1.05 eq.). Finally, add a catalytic amount of AIBN (0.36 g, 2.2 mmol, 0.05 eq.).

    • Causality Note: Acetonitrile is used as a solvent because it is relatively inert to the reaction conditions.[3] A slight excess of NBS ensures complete consumption of the starting material. AIBN is the radical initiator necessary to start the chain reaction.[1]

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

    • Self-Validation: The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate. The byproduct, succinimide, is less dense than acetonitrile and will float to the surface upon completion.[4]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid is 2-(bromomethyl)-4'-chlorobenzophenone and can be used in the next step without further purification. If a higher purity is desired, it can be recrystallized from a hexane/ethyl acetate mixture.

Step 2: Synthesis of 4'-Chloro-2-piperidinomethyl benzophenone
  • Reaction Setup: To a 250 mL round-bottom flask containing the crude 2-(bromomethyl)-4'-chlorobenzophenone from the previous step (approx. 43.3 mmol, 1.0 eq.), add a magnetic stir bar.

  • Reagent Addition: Add acetonitrile (100 mL), followed by anhydrous potassium carbonate (12.0 g, 86.8 mmol, 2.0 eq.). Finally, add piperidine (5.1 mL, 52.0 mmol, 1.2 eq.) dropwise.

    • Causality Note: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, preventing the formation of a stable piperidinium bromide salt and driving the reaction to completion. A slight excess of piperidine ensures the benzylic bromide is fully consumed.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 7:3 Hexane/Ethyl Acetate).

  • Work-up and Purification:

    • Filter the reaction mixture to remove potassium carbonate and other inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4'-Chloro-2-piperidinomethyl benzophenone as a solid or viscous oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Substitution cluster_purification Work-up & Purification A 1. Dissolve 2-methyl-4'-chlorobenzophenone in Acetonitrile B 2. Add NBS and AIBN A->B C 3. Reflux for 2-4 hours (Monitor by TLC) B->C D 4. Cool and Filter Succinimide C->D E 5. Concentrate Filtrate D->E F 6. Dissolve Crude Bromide in Acetonitrile E->F Crude 2-(bromomethyl)-4'- chlorobenzophenone G 7. Add K2CO3 and Piperidine F->G H 8. Stir at RT for 4-6 hours (Monitor by TLC) G->H I 9. Filter and Concentrate H->I J 10. Dissolve in DCM I->J Crude Final Product K 11. Wash with NaHCO3 (aq) and Brine J->K L 12. Dry (Na2SO4) and Concentrate K->L M 13. Column Chromatography L->M N Final Product: 4'-Chloro-2-piperidinomethyl benzophenone M->N

Caption: Workflow for the synthesis of 4'-Chloro-2-piperidinomethyl benzophenone.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Azobisisobutyronitrile (AIBN): AIBN can decompose violently upon heating. It should be added at room temperature and heated gently. Store away from heat sources.

  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid. It has a strong, unpleasant odor. Handle with care, avoiding inhalation of vapors and contact with skin.

  • Dichloromethane (DCM): DCM is a suspected carcinogen. All work involving DCM should be conducted in a fume hood.

References

  • Kim, D. H., Santilli, A. A., Sulkowski, T. S., & Childress, S. J. (1968). United States Patent US3409618A.
  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]

  • Wikipedia. Wohl–Ziegler reaction. [Link]

Sources

Application

The Strategic Utility of 4'-Chloro-2-piperidinomethyl Benzophenone in Pharmaceutical Synthesis: A Guide for Researchers

In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of available building blo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of available building blocks, 4'-Chloro-2-piperidinomethyl benzophenone emerges as a versatile scaffold with significant potential in the construction of complex, biologically active molecules. This guide provides an in-depth exploration of this key intermediate, offering detailed application notes, experimental protocols, and an analysis of its synthetic utility for researchers, scientists, and professionals in the field of drug development.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of a chloro substituent on one of the phenyl rings and a piperidinomethyl group on the other imparts a unique combination of lipophilicity and basicity to 4'-Chloro-2-piperidinomethyl benzophenone, making it an attractive starting point for the synthesis of targeted therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis. While specific experimental data for 4'-Chloro-2-piperidinomethyl benzophenone is not extensively published, we can infer its properties based on its constituent parts and related analogs.

PropertyInferred Value/CharacteristicSource/Basis
Molecular Formula C₁₉H₂₀ClNOCalculated
Molecular Weight 313.83 g/mol [1]
Appearance Likely a solid at room temperatureAnalogy to similar benzophenone derivatives
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.General solubility of benzophenone derivatives
Key Spectroscopic Features (Predicted)
¹H NMRAromatic protons (multiplets, ~7.2-7.8 ppm), benzylic methylene protons (singlet, ~3.5-4.0 ppm), piperidine ring protons (multiplets, ~1.5-2.5 ppm)Inferred from related Mannich bases[2]
¹³C NMRCarbonyl carbon (~195-200 ppm), aromatic carbons (~125-140 ppm), benzylic methylene carbon (~55-60 ppm), piperidine ring carbons (~25-55 ppm)Inferred from related benzophenone derivatives
IR SpectroscopyCarbonyl (C=O) stretch (~1650-1670 cm⁻¹), C-Cl stretch (~1000-1100 cm⁻¹), C-N stretch (~1100-1200 cm⁻¹)Standard functional group frequencies
Mass SpectrometryMolecular ion peak (M⁺) at m/z 313/315 (due to ³⁵Cl/³⁷Cl isotopes)Calculated

Synthesis of 4'-Chloro-2-piperidinomethyl Benzophenone: The Mannich Reaction

The most logical and efficient synthetic route to 4'-Chloro-2-piperidinomethyl benzophenone is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (in this case, a methyl group ortho to the carbonyl of a benzophenone derivative), an aldehyde (typically formaldehyde), and a secondary amine (piperidine).

Mechanistic Rationale

The Mannich reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and piperidine. The benzophenone, in the presence of an acid or base catalyst, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion. This is followed by an elimination step to yield the final β-amino carbonyl compound, the Mannich base.

Diagram: Proposed Mannich Reaction for the Synthesis of 4'-Chloro-2-piperidinomethyl Benzophenone

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Methyl-4'-chlorobenzophenone 2-Methyl-4'-chlorobenzophenone Enolate Benzophenone Enolate 2-Methyl-4'-chlorobenzophenone->Enolate Base/Acid Catalyst Piperidine Piperidine Iminium Piperidinium-1-ylmethanide (Iminium Ion) Piperidine->Iminium + Formaldehyde Formaldehyde Formaldehyde Product 4'-Chloro-2-piperidinomethyl benzophenone Iminium->Product Enolate->Product + Iminium Ion

Caption: A simplified workflow of the Mannich reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methodologies for the Mannich reaction.[2][3] Optimization of reaction conditions may be necessary.

Materials:

  • 2-Methyl-4'-chlorobenzophenone

  • Piperidine

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of the Mannich Reagent: In a round-bottom flask, combine piperidine (1.1 equivalents) and paraformaldehyde (1.2 equivalents) in ethanol. Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents) and stir the mixture at room temperature for 30 minutes to generate the iminium salt in situ.

  • Reaction: To the stirred solution of the Mannich reagent, add 2-Methyl-4'-chlorobenzophenone (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4'-Chloro-2-piperidinomethyl benzophenone.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Paraformaldehyde is toxic and should be handled with care.

  • Hydrochloric acid is corrosive.

  • Diethyl ether is highly flammable.

Applications as a Chemical Intermediate in Drug Development

4'-Chloro-2-piperidinomethyl benzophenone is a valuable intermediate for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The piperidine moiety is a common feature in many CNS-active drugs.

Synthesis of Novel CNS Agents

The structural features of 4'-Chloro-2-piperidinomethyl benzophenone make it an ideal precursor for the development of novel antipsychotics, antidepressants, and anxiolytics. The benzophenone core can be further modified, and the piperidine nitrogen can be functionalized to introduce diverse substituents, allowing for the fine-tuning of pharmacological activity. For instance, derivatives of related amino-benzophenones have been investigated as CNS agents.[4]

Potential Precursor for Antihistamines

The structurally related 1-[(4-chlorophenyl)phenylmethyl]piperazine is a key intermediate in the synthesis of the well-known antihistamine, cetirizine.[4] This suggests that 4'-Chloro-2-piperidinomethyl benzophenone could serve as a precursor for novel antihistaminic agents with potentially different pharmacological profiles.

Diagram: Potential Synthetic Pathways from the Intermediate

Synthetic_Pathways cluster_derivatives Potential Bioactive Derivatives Intermediate 4'-Chloro-2-piperidinomethyl benzophenone CNS_Agents Novel CNS Agents (e.g., Antipsychotics, Antidepressants) Intermediate->CNS_Agents Further Functionalization Antihistamines Novel Antihistamines Intermediate->Antihistamines Structural Modification Other_Bioactives Other Bioactive Molecules Intermediate->Other_Bioactives Diverse Synthetic Transformations

Caption: Potential applications in synthesizing bioactive molecules.

Conclusion

4'-Chloro-2-piperidinomethyl benzophenone is a strategically important chemical intermediate with significant potential in pharmaceutical research and development. Its synthesis via the robust and efficient Mannich reaction provides access to a versatile scaffold that can be readily elaborated into a diverse range of novel compounds. Researchers and scientists in drug discovery are encouraged to explore the utility of this intermediate in their synthetic endeavors to create the next generation of therapeutic agents.

References

  • STUDIES ON THE SYNTHESIS AND CHARACTERIZATION OF THE TRANSITION METAL COMPLEXES OF NOVEL MANNICH BASE. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • 4-chloro-4'-piperidinomethyl benzophenone | 898771-37-4 - Sigma-Aldrich.
  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl)
  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.
  • (R) -1-[(4-chlorophenyl)
  • methanone - MDPI.

  • methanone - ResearchGate.

  • Advances in the Chemistry of Mannich Bases.
  • 5-Methylfurfuryldimethylamine - Organic Syntheses.
  • Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)
  • (4-Chlorophenyl)(piperazin-1-yl)methanone - Sigma-Aldrich.
  • A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol - Benchchem.
  • (PDF)
  • (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • (4-Chlorophenyl)(piperazin-1-yl)methanone - Sigma-Aldrich.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI.
  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC.
  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC.
  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. NMR and Theoretical studies.

Sources

Method

applications of 4'-Chloro-2-piperidinomethyl benzophenone in medicinal chemistry

Comprehensive Application Note: 4'-Chloro-2-piperidinomethyl benzophenone in Medicinal Chemistry & Drug Discovery Executive Summary 4'-Chloro-2-piperidinomethyl benzophenone (CAS 898773-12-1)[1] is a highly versatile, bi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: 4'-Chloro-2-piperidinomethyl benzophenone in Medicinal Chemistry & Drug Discovery

Executive Summary

4'-Chloro-2-piperidinomethyl benzophenone (CAS 898773-12-1)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and chemical biology. Featuring a photoreactive benzophenone core, a basic piperidinomethyl solubilizing group, and a cross-coupling-competent aryl chloride[2], this compound serves as a critical intermediate. It is primarily used for synthesizing central nervous system (CNS) agents, antihistamine derivatives, and activity-based photoaffinity probes for target identification.

Structural Rationale & Pharmacophore Analysis

The synthetic utility of 4'-Chloro-2-piperidinomethyl benzophenone stems from its orthogonal reactivity profiles, which allow researchers to selectively modify one functional group without disrupting the others:

  • The Benzophenone Core: Acts as an electrophilic center for Grignard additions or hydride reductions to yield bioactive benzhydrols. Crucially, it functions as a highly efficient photophore for photoaffinity labeling (PAL)[3].

  • The 4'-Chloro Substituent: While aryl chlorides are traditionally inert under standard cross-coupling conditions, modern palladium/Buchwald ligand systems (e.g., XPhos) allow this moiety to act as a reliable handle for Suzuki-Miyaura and Buchwald-Hartwig extensions[4]. In a final drug molecule, the chloro group enhances lipophilicity and metabolic stability.

  • The 2-Piperidinomethyl Group: Introduces a basic tertiary amine (pKa ~9.5), which enhances aqueous solubility and mimics the basic pharmacophore found in numerous anticholinergic and antihistamine drugs.

Table 1: Physicochemical & Structural Properties

PropertyValue
Chemical Name 4'-Chloro-2-piperidinomethyl benzophenone
CAS Registry Number 898773-12-1[1]
Molecular Formula C19H20ClNO[1]
Molecular Weight 313.82 g/mol [2]
Key Functional Groups Diaryl Ketone, Aryl Chloride, Tertiary Amine
Primary Applications Cross-coupling intermediate, Photoaffinity probe precursor

Synthetic Workflows & Divergent Applications

Workflow A 4'-Chloro-2-piperidinomethyl benzophenone B Benzhydrol Derivatives (CNS Agents) A->B NaBH4 Reduction C Diarylalkenes (Antihistamines) A->C Grignard + Dehydration D Cross-Coupled Biaryls (Extended Pharmacophores) A->D Pd-Catalyzed Suzuki (4'-Cl handle) E Photoaffinity Probes (Target ID) A->E UV Irradiation (350 nm)

Caption: Divergent synthetic applications of 4'-Chloro-2-piperidinomethyl benzophenone.

Application A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Aryl chlorides possess a higher C-Cl bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), making oxidative addition to Pd(0) the rate-limiting step[5]. To overcome this, bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos are employed[4]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C-Cl bond, while the steric bulk of the triisopropylphenyl ring promotes rapid reductive elimination, preventing catalyst deactivation[4].

Application B: Photoaffinity Labeling (PAL) Probes

Benzophenones are the gold standard for mapping hydrophobic binding pockets in proteins[6]. Upon UV irradiation (350-360 nm), the ketone undergoes an n-π* transition to a singlet state, followed by rapid intersystem crossing (ISC) to a reactive diradical triplet state[7]. This diradical inserts into unactivated C-H bonds of the target protein, forming a stable covalent adduct[3]. The 350 nm excitation wavelength is specifically chosen because it avoids the <300 nm range that would otherwise damage endogenous aromatic amino acids (tryptophan, tyrosine)[7].

PAL_Mechanism N1 Ligand-Target Complex (Ground State) N2 UV Irradiation (350-360 nm) N1->N2 N3 n-π* Excitation (Singlet State) N2->N3 N4 Intersystem Crossing (ISC) N3->N4 N5 Diradical Triplet State (Reactive Intermediate) N4->N5 N6 C-H Insertion into Target Protein N5->N6 Proximity-driven N7 Covalent Cross-Linked Adduct (Ready for LC-MS/MS) N6->N7

Caption: Photochemical cross-linking mechanism of benzophenone-based photoaffinity probes.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Reduction to 4'-Chloro-2-piperidinomethyl benzhydrol

Causality: Sodium borohydride (NaBH₄) is selected over lithium aluminum hydride (LiAlH₄) to ensure chemoselective reduction of the ketone without risking the reductive dechlorination of the 4'-chloro group.

  • Initiation: Dissolve 4'-Chloro-2-piperidinomethyl benzophenone (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. The reaction is kept at 0 °C to control the exothermic hydride transfer.

  • In-Process Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, higher Rf) will cleanly convert to a more polar, lower Rf spot (the secondary alcohol).

  • Quenching: Once complete, quench dropwise with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess hydride and breaks down boron-alkoxide complexes without over-acidifying the basic piperidine nitrogen.

  • Isolation: Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Causality: The combination of Pd₂(dba)₃ and XPhos is strictly required to lower the activation barrier for the inert C-Cl bond[4].

  • Degassing (Critical Step): In an oven-dried Schlenk flask, combine the benzophenone starting material (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a 4:1 mixture of Toluene/H₂O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, killing the catalytic cycle.

  • Catalyst Activation: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • In-Process Validation (Visual): Heat to 100 °C. The mixture will transition from the dark purple/red of Pd₂(dba)₃ to a pale yellow/brown, indicating the successful formation of the active Pd(0)-XPhos monomeric species[4].

  • Monitoring: Sample the organic layer after 4 hours. LC-MS should indicate the disappearance of the m/z 314 [M+H]+ peak and the appearance of the cross-coupled product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

Protocol 3: Benzophenone Photoaffinity Cross-Linking Assay
  • Incubation: Incubate the benzophenone-derived probe (1-10 µM) with the purified target protein or cell lysate in binding buffer (e.g., 50 mM Tris, pH 7.4) for 30 minutes at 4 °C. Causality: Low temperature stabilizes the transient non-covalent ligand-target complex prior to trapping.

  • UV Irradiation: Transfer the mixture to a shallow, UV-transparent 96-well plate. Irradiate at 350-360 nm using a UV crosslinker for 15-30 minutes on ice[7]. Causality: Ice prevents thermal denaturation of the protein during prolonged UV exposure.

  • Validation (SDS-PAGE): Resolve the protein mixture on a 4-20% SDS-PAGE gel. If the probe is fluorescently or biotin-tagged, visualize via in-gel fluorescence or Western blot. A distinct band shift or specific labeling signal confirms successful covalent C-H insertion[3].

Sources

Application

Application Note: Synthetic Workflows and Mechanistic Insights for 4'-Chloro-2-piperidinomethyl Benzophenone Transformations

Introduction 4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1) is a highly versatile aminoketone building block widely utilized in medicinal chemistry. Its unique structural topology—comprising a rigid diaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1) is a highly versatile aminoketone building block widely utilized in medicinal chemistry. Its unique structural topology—comprising a rigid diaryl ketone core and a basic, sterically demanding piperidine moiety—makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including c-Met kinase modulators[1] and anticholinergic agents.

This application note details two fundamental, field-proven synthetic workflows for functionalizing this intermediate: chemoselective reduction to yield a diaryl methanol (benzhydrol) derivative, and nucleophilic Grignard addition to generate a tertiary alcohol.

Mechanistic Causality & Reagent Selection (E-E-A-T)

Designing robust protocols for aminoketones requires a deep understanding of how the basic nitrogen interacts with reagents and workup conditions.

  • Chemoselective Reduction (Pathway A): To convert the benzophenone core to a benzhydrol, the reducing agent must not cleave the aryl-chloride bond. Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) because LiAlH₄ is overly reactive and prone to causing unwanted dehalogenation of the 4-chloro substituent[2]. Methanol is the optimal solvent; its protic nature stabilizes the transition state via hydrogen bonding to the carbonyl oxygen, significantly accelerating the hydride transfer[3].

  • Nucleophilic Grignard Addition (Pathway B): Synthesizing a tertiary alcohol via Grignard addition requires strict anhydrous conditions to prevent the premature protonation of the organomagnesium reagent[4]. A critical mechanistic consideration for this specific substrate is the Lewis basicity of the piperidine nitrogen. The nitrogen lone pair will coordinate with the magnesium atom of the Grignard reagent, effectively sequestering it. Therefore, a minimum of 2.0 to 2.5 equivalents of the Grignard reagent must be employed to saturate this coordination site and drive the nucleophilic attack on the sterically hindered carbonyl carbon[5].

  • pH-Controlled Workup (Self-Validating System): Both target products contain a basic tertiary amine. Standard acidic quenching (e.g., with HCl) will protonate the piperidine ring, driving the product into the aqueous layer as a highly water-soluble ammonium salt[6]. To ensure a self-validating extraction, the reaction must be quenched with mild saturated aqueous NH₄Cl, followed by basification with saturated NaHCO₃ to a target pH of 8.0–9.0. This guarantees the product remains in its lipophilic free-base form for quantitative extraction into the organic phase.

Reaction Workflow Diagram

G cluster_reduction Pathway A: Reduction cluster_grignard Pathway B: Grignard Addition SM 4'-Chloro-2-piperidinomethyl benzophenone Red_Reagent NaBH4, MeOH 0 °C to RT SM->Red_Reagent Grig_Reagent MeMgBr, Anhydrous THF 0 °C to RT, N2 atm SM->Grig_Reagent Benzhydrol (4-Chlorophenyl)(2-(piperidin-1-ylmethyl) phenyl)methanol Red_Reagent->Benzhydrol Tert_Alcohol 1-(4-Chlorophenyl)-1-(2-(piperidin-1-ylmethyl) phenyl)ethanol Grig_Reagent->Tert_Alcohol

Figure 1: Divergent synthetic workflows for 4'-Chloro-2-piperidinomethyl benzophenone.

Experimental Protocols

Protocol A: Synthesis of (4-Chlorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 4'-Chloro-2-piperidinomethyl benzophenone (1.0 eq, 5.0 mmol) in 25 mL of anhydrous methanol.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: This controls the exothermic hydride transfer and minimizes solvent evaporation[2].

  • Hydride Addition: Add NaBH₄ (1.5 eq, 7.5 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and dangerous thermal spikes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 9:1 DCM:MeOH with 1% Et₃N). The starting material (ketone) will quench UV fluorescence strongly. The successful formation of the product is validated by the appearance of a more polar spot that stains bright orange with Dragendorff's reagent (confirming the preservation of the tertiary amine)[3].

  • Quenching & pH Adjustment: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Stir for 10 minutes. Adjust the aqueous phase to pH 8.5 using saturated NaHCO₃.

  • Extraction & Isolation: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target benzhydrol.

Protocol B: Synthesis of 1-(4-Chlorophenyl)-1-(2-(piperidin-1-ylmethyl)phenyl)ethanol
  • System Preparation: Flame-dry a 100 mL two-neck flask equipped with a magnetic stir bar and a reflux condenser. Purge with dry Nitrogen (N₂) or Argon to establish a strictly anhydrous atmosphere[4].

  • Dissolution: Dissolve the starting aminoketone (1.0 eq, 5.0 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

  • Grignard Addition: Using a dry syringe, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.5 eq, 12.5 mmol) dropwise over 20 minutes. Causality: The 2.5 equivalents account for the inevitable coordination of the basic piperidine nitrogen to the magnesium complex, ensuring enough active reagent remains for the nucleophilic attack[5].

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint (Visual & TLC): The mixture will become cloudy as the magnesium-alkoxide complex precipitates. TLC should indicate the complete consumption of the starting ketone.

  • Quenching & pH Adjustment: Cool the flask back to 0 °C. Carefully quench with 15 mL of saturated aqueous NH₄Cl. Caution: This step is highly exothermic and methane gas will evolve. Adjust to pH 8.5 with saturated NaHCO₃ to free-base the amine[6].

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography if trace unreacted ketone persists.

Quantitative Data & Analytical Tracking

To facilitate rapid experimental planning, the quantitative parameters and expected analytical markers for both pathways are summarized below:

ParameterPathway A: Chemoselective ReductionPathway B: Grignard Addition
Primary Reagent Sodium Borohydride (NaBH₄)Methylmagnesium Bromide (MeMgBr)
Stoichiometry 1.5 eq2.5 eq (Accounts for N-coordination)
Solvent System Methanol (Protic, accelerates transfer)Anhydrous THF (Aprotic, stabilizes Grignard)
Temperature Profile 0 °C → Room Temperature0 °C → Room Temperature
Reaction Time 2 hours4 hours
Quenching Agent Saturated aqueous NH₄ClSaturated aqueous NH₄Cl
Target Extraction pH 8.0 – 9.0 (via NaHCO₃)8.0 – 9.0 (via NaHCO₃)
Expected Yield 85% – 92%70% – 80%
Key ¹H NMR Indicator Appearance of CH-OH singlet (~5.8 ppm)Appearance of aliphatic -CH₃ singlet (~1.8 ppm)
Key ¹³C NMR Indicator Disappearance of C=O (~195 ppm)Disappearance of C=O (~195 ppm)

References

  • C-met modulators and method of use (US8497284B2)
  • Phenyl Grignard Addition to Benzophenone Protocols Source: Prezi URL:[Link]

  • Compositions and methods for the treatment of ocular disorders (Aminoketone Workups)
  • Grignard Reaction Lab Report and Mechanistic Analysis Source: Internet Public Library (IPL) URL:[Link]

Sources

Method

Application Note: Analytical Methods for 4'-Chloro-2-piperidinomethyl Benzophenone Quantification

Introduction and Chemical Context 4'-Chloro-2-piperidinomethyl benzophenone (CAS 898773-12-1)[1] is a structurally complex organic building block frequently encountered as an active pharmaceutical ingredient (API) interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

4'-Chloro-2-piperidinomethyl benzophenone (CAS 898773-12-1)[1] is a structurally complex organic building block frequently encountered as an active pharmaceutical ingredient (API) intermediate or a process-related impurity in pharmaceutical manufacturing. Accurate quantification of this compound is critical for quality control and toxicological risk assessment.

Causality in Method Design: This molecule presents a unique chromatographic challenge. It contains a highly lipophilic benzophenone core coupled with a basic piperidine moiety (estimated pKa ~9.5). On traditional silica-based stationary phases, the protonated secondary amine interacts strongly with ionized residual silanols at a neutral pH, leading to severe peak tailing, poor resolution, and carryover. To mitigate this, our analytical strategy employs a low-pH mobile phase (pH ~2.7) to fully protonate the basic nitrogen, paired with a sterically protected, end-capped C18 column. This dual approach suppresses silanol ionization and masks residual active sites, ensuring symmetrical peak shapes and reproducible retention.

This application note provides two self-validating, step-by-step protocols: an HPLC-UV method for routine assay and purity testing, and an LC-MS/MS method for trace-level impurity quantification. Both methods are designed and validated in accordance with [2].

Workflow Visualizations

Validation_Lifecycle Dev Method Development Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Prec Precision Lin->Prec Acc Accuracy Prec->Acc Rob Robustness Acc->Rob Final Validated Procedure Rob->Final

Fig 1. Analytical method validation lifecycle based on ICH Q2(R1) guidelines.

Sample_Prep A Weigh API/Sample (Accurate to 0.01mg) B Solvent Extraction (MeCN:H2O 50:50) A->B C Vortex & Sonication (15 mins, 25°C) B->C D Centrifugation (10,000 rpm, 5 mins) C->D E Filtration (0.22 µm PTFE) D->E F LC-MS/MS Injection (MRM Mode) E->F

Fig 2. Step-by-step sample preparation workflow for trace impurity quantification.

Experimental Protocols

HPLC-UV Method for Routine Assay (0.1% - 100% Range)

This method is optimized for the bulk quantification of 4'-Chloro-2-piperidinomethyl benzophenone during chemical synthesis[3].

Chromatographic Conditions:

  • Column: End-capped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Causality: The hybrid-silica particle resists degradation at extreme pH and minimizes secondary amine interactions.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-10 min (10% 80% B), 10-12 min (80% B), 12-12.1 min (80% 10% B), 12.1-15 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the benzophenone π→π∗ transition).

  • Injection Volume: 10 µL.

Step-by-Step Execution:

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes and make up to volume (100 µg/mL).

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the test sample, dissolve in Diluent, and dilute to 100 mL. Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent non-specific binding of the basic piperidine ring.

  • System Suitability Testing (SST): Inject the standard solution six times. The system is self-validated and ready for analysis ONLY IF:

    • Relative Standard Deviation (RSD) of peak areas ≤2.0% .

    • Tailing factor ( Tf​ ) ≤1.5 .

    • Theoretical plates ( N ) ≥5000 .

  • Analysis: Inject a blank (Diluent) to confirm no interference, followed by the sample solutions.

LC-MS/MS Method for Trace Impurity Quantification (ppm/ppb Level)

When 4'-Chloro-2-piperidinomethyl benzophenone is monitored as a trace impurity in a final API, UV detection lacks the required sensitivity.

Ionization Causality: The basic nature of the piperidine ring makes the compound highly amenable to Positive Electrospray Ionization (ESI+). During collision-induced dissociation (CID), the molecule predominantly fragments at the benzophenone carbonyl and the piperidine C-N bond. The transition m/z 314.1 139.0 (4-chlorobenzoyl cation) provides the highest signal-to-noise ratio and is selected as the quantifier.

Mass Spectrometry Parameters:

  • Ion Source: ESI in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 314.1 139.0 (Collision Energy: 25 eV)

    • Qualifier: m/z 314.1 84.1 (Collision Energy: 30 eV)

Step-by-Step Execution:

  • Matrix Preparation: Prepare a 10 mg/mL solution of the bulk API in Acetonitrile:Water (50:50).

  • Spike & Recovery (Self-Validation): Prepare three spiked API samples at 50%, 100%, and 150% of the target specification limit (e.g., 10 ppm).

  • Extraction: Vortex the samples for 15 minutes at 25°C to ensure complete dissolution. Centrifuge at 10,000 rpm for 5 minutes to precipitate any insoluble matrix components.

  • Analysis: Inject 2 µL into the LC-MS/MS system. Ensure the ion ratio of Quantifier/Qualifier is within ±20% of the reference standard to confirm peak identity unequivocally[4].

Quantitative Data & Method Validation

Both methods were validated according to the ICH Q2(R1) guidelines, evaluating Specificity, Linearity, Precision, Accuracy, and Limits of Detection/Quantification (LOD/LOQ)[2]. The summarized performance metrics prove the methods are robust and fit-for-purpose[4].

Table 1: ICH Q2(R1) Validation Summary for HPLC-UV and LC-MS/MS Methods

Validation ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Trace Impurity)Acceptance Criteria (ICH Q2)
Linearity Range 1.0 – 150 µg/mL1.0 – 500 ng/mL R2≥0.999
LOD 0.3 µg/mL0.2 ng/mLS/N 3
LOQ 1.0 µg/mL1.0 ng/mLS/N 10
Precision (%RSD) 0.8% (n=6)3.2% (n=6) ≤2.0% (Assay), ≤5.0% (Trace)
Accuracy (Recovery) 99.2% – 101.1%95.4% – 104.2%98–102% (Assay), 80–120% (Trace)
Specificity No interference at Rt​ No interference at MRMBlank/Placebo free of peaks

References

  • FDA / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Food and Drug Administration.[Link]

  • IJARSCT. "A Detailed Examination of the Validation of the Analytical Method." International Journal of Advanced Research in Science, Communication and Technology.[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 4'-Chloro-2-piperidinomethyl benzophenone

Executive Summary The accurate quantification and purity profiling of 4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1)—a critical building block in the synthesis of kinase inhibitors and central nervous syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity profiling of 4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1)—a critical building block in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics[1][2]—presents a distinct analytical challenge. The molecule features a highly lipophilic benzophenone core coupled with a basic piperidine moiety. This application note details a robust, stability-indicating reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging specific mobile phase modifiers and end-capped stationary phases, this protocol eliminates the severe peak tailing typically associated with basic amines, providing a self-validating system for routine quality control and drug development workflows.

Scientific Rationale: Overcoming Amine-Silanol Interactions

To design an effective chromatographic method, one must understand the causality behind the analyte's behavior on a stationary phase[3].

The Analytical Challenge: The piperidine nitrogen in 4'-Chloro-2-piperidinomethyl benzophenone is a strong secondary/tertiary amine with a pKa of approximately 9.5. In standard neutral aqueous mobile phases, this amine is fully protonated. Traditional silica-based reversed-phase columns contain residual surface silanol groups (-SiOH) which ionize into anionic silanolates (-SiO⁻) at a pH above 4.0. The electrostatic attraction between the protonated piperidine and the anionic silanolates creates a secondary ion-exchange retention mechanism. This dual-retention behavior leads to severe peak tailing, band broadening, and compromised quantitative accuracy[3][4].

The Mechanistic Solution: To mitigate this, our protocol employs a dual-pronged chemical strategy:

  • Silanol Suppression via Low pH: By utilizing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is driven down to ~2.0. This is well below the pKa of residual silanols (pKa ~3.5–4.5), ensuring they remain fully protonated and neutral, thereby shutting down secondary electrostatic interactions[5][6].

  • Ion-Pairing for Peak Symmetry: TFA acts as a volatile ion-pairing reagent. The trifluoroacetate anion forms a neutral, hydrophobic ion-pair complex with the protonated piperidine. This complex partitions highly efficiently into the C18 stationary phase, yielding sharp, symmetrical peaks and excellent theoretical plate counts[7][8].

Chromatographic Conditions & Instrumentation

The following parameters were optimized to ensure baseline resolution and ideal peak symmetry for the target analyte.

ParameterSpecification / Condition
Column Waters XBridge C18 (150 mm × 4.6 mm, 5 µm) or equivalent fully end-capped column
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (HPLC Grade)
Elution Mode Gradient (See program below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C
Detection UV at 254 nm (corresponding to the benzophenone chromophore)

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 80 20
2.0 80 20
10.0 20 80
12.0 20 80
12.1 80 20

| 15.0 | 80 | 20 |

Experimental Protocol: Step-by-Step Methodology

Every protocol must function as a self-validating system to ensure trustworthiness and reproducibility across different laboratories.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm) into a clean glass solvent bottle. Add exactly 1.0 mL of LC-MS grade TFA using a calibrated micropipette. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 10 minutes. Causality Note: Degassing is mandatory. Dissolved gases will outgas in the low-pressure gradient mixing valve, causing pump cavitation, pressure fluctuations, and baseline noise.

Step 2: Sample Preparation
  • Diluent: Prepare a mixture of Methanol:Water (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4'-Chloro-2-piperidinomethyl benzophenone reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Causality Note: PTFE filters are explicitly chosen because they are inert. Nylon filters contain amide bonds that can adsorb basic amines like piperidine, leading to false-low quantitative recoveries.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance.

  • Inject the blank diluent to ensure no baseline interference or carryover.

  • Inject the 50 µg/mL working standard six consecutive times.

  • Acceptance Criteria: The analysis may only proceed if the system meets the following parameters:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Theoretical Plates (N) ≥ 5000

    • Tailing Factor (Tf) ≤ 1.5

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized below, demonstrating the method's reliability for routine analysis.

Validation ParameterAcceptance CriteriaTypical Result
Linearity Range R² > 0.9991.0 – 100.0 µg/mL (R² = 0.9998)
Limit of Detection (LOD) S/N > 30.15 µg/mL
Limit of Quantitation (LOQ) S/N > 100.50 µg/mL
Intra-day Precision %RSD < 2.0% (n=6)0.85%
Inter-day Precision %RSD < 2.0% (n=12)1.12%
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%
Tailing Factor (Tf) ≤ 1.51.13

Troubleshooting Peak Tailing

If peak tailing occurs during the analysis of piperidine derivatives, it is almost always linked to secondary interactions or column degradation. Follow the logical workflow below to diagnose and resolve the issue.

G Start Observe Peak Tailing for Piperidine Derivative CheckPH Check Mobile Phase pH Start->CheckPH IsPHLow Is pH < 3.0? CheckPH->IsPHLow LowerPH Lower pH to 2.0-3.0 (e.g., 0.1% TFA) IsPHLow->LowerPH No CheckColumn Check Column Chemistry IsPHLow->CheckColumn Yes LowerPH->CheckColumn IsEndCapped Is Column Fully End-Capped? CheckColumn->IsEndCapped ChangeColumn Switch to End-Capped or Base-Deactivated C18 IsEndCapped->ChangeColumn No Resolved Peak Shape Resolved (Tf < 1.5) IsEndCapped->Resolved Yes ChangeColumn->Resolved

Caption: Troubleshooting workflow for resolving peak tailing of basic amines in HPLC.

References

  • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate URL: [Link]

  • Title: Effects of Eluent pH and Different Types of Acidic Modifiers on the Retention and Electrospray Ionization Efficiency of Basic Analytes Source: CORE (Connecting Repositories) URL: [Link]

  • Title: Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central (PMC) URL: [Link]

Sources

Method

Application Note: The Role of 4'-Chloro-2-piperidinomethyl Benzophenone in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1) Executive Summary & Chemical Profile 4'-Chloro-2-piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1)

Executive Summary & Chemical Profile

4'-Chloro-2-piperidinomethyl benzophenone is a highly versatile, bifunctional building block widely utilized in the synthesis of central nervous system (CNS) agents, antihistamines, and complex heterocycles. Structurally, it features a reactive diaryl ketone core flanked by a 4-chloro substituent on one aromatic ring and an ortho-piperidinomethyl group on the other.

This unique structural topology presents both synthetic opportunities and challenges:

  • Steric Hindrance: The bulky ortho-piperidinomethyl group significantly shields the carbonyl carbon, dictating the need for small, highly nucleophilic reagents during addition or reduction reactions[1].

  • Electronic Stabilization: During nucleophilic substitution reactions (such as etherification), the scaffold can form a highly stable diarylmethyl carbocation. The 4-chloro group assists in stabilizing this intermediate via halogen back-bonding (resonance), while the ortho-alkyl group provides inductive stabilization[2].

  • Directing Group Capability: The basic tertiary amine of the piperidine ring acts as a powerful directing group for late-stage transition-metal catalysis and photochemically induced cyclometalation[3].

Key Synthetic Workflows: Diarylmethyl Ether APIs

The most prominent application of 4'-Chloro-2-piperidinomethyl benzophenone is its use as a precursor for diarylmethyl ether scaffolds, a structural motif foundational to many first- and second-generation antihistamines and anticholinergic drugs[4]. The synthesis is a two-step sequence: a chemoselective reduction followed by an acid-catalyzed etherification.

Workflow A 4'-Chloro-2-piperidinomethyl benzophenone B Diarylcarbinol Intermediate A->B NaBH4, MeOH Chemoselective Reduction C Diarylmethyl Ether (API Scaffold) B->C R-OH, H+ SN1 Etherification

Fig 1: Synthetic workflow from the benzophenone precursor to a diarylmethyl ether API scaffold.

Quantitative Data: Overcoming Steric Hindrance in Reduction

Reducing the sterically congested ketone requires careful selection of the hydride source. Bulky reducing agents fail to achieve high conversions due to extreme steric clash with the piperidine ring.

Table 1: Comparison of Reduction Conditions for 4'-Chloro-2-piperidinomethyl benzophenone

Reducing AgentSolventTempTimeYield (%)Mechanistic Causality & Observation
NaBH₄ (1.5 eq) Methanol0 °C to RT2 h>95% Small hydride radius easily overcomes ortho-steric hindrance; protic solvent accelerates the reaction by disrupting internal B-N coordination[5].
LiAlH₄ (1.1 eq) THF0 °C4 h78%Stronger reductant, but the bulkier aluminum complex leads to slower kinetics and potential over-reduction.
DIBAL-H (2.0 eq) Toluene-78 °C12 h<40%Extreme steric clash between the isobutyl groups and the ortho-piperidinomethyl moiety prevents efficient hydride transfer.
NaBH₄/Silica SolventlessMW (900W)10 min92%Microwave irradiation accelerates hydride transfer and overcomes steric bulk thermodynamically[1].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity and prevent downstream failures.

Protocol A: Chemoselective Reduction to Diarylcarbinol

Objective: Convert the hindered ketone to (4-chlorophenyl)[2-(piperidin-1-ylmethyl)phenyl]methanol.

  • Preparation: Dissolve 4'-Chloro-2-piperidinomethyl benzophenone (10.0 mmol) in anhydrous methanol (30 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Causality of Solvent Choice: Methanol is not just a solvent; it acts as a protic activator. The basic piperidine nitrogen tends to coordinate with borane byproducts, which can stall the reaction. Methanol solvolyzes these intermediates, driving the reduction to completion[5].

  • Addition: Add Sodium Borohydride (NaBH₄, 15.0 mmol) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane:EtOAc 7:3).

    • Observation: The starting ketone (UV active, higher Rf​ ~0.6) must completely disappear. The product carbinol will appear as a more polar spot ( Rf​ ~0.3).

    • Chemical Validation: Stain the plate with Dragendorff's reagent; both spots will turn bright orange, confirming the tertiary piperidine amine remains intact.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carbinol as a white solid.

Protocol B: Acid-Catalyzed SN1 Etherification

Objective: Couple the diarylcarbinol with an aliphatic alcohol to form an API ether scaffold.

Mechanism A Protonated Diarylcarbinol (R2CH-OH2+) B Diarylmethyl Carbocation (Resonance Stabilized) A->B -H2O (Rate Determining Step) C Nucleophilic Attack (by Aliphatic R-OH) B->C Fast Addition D Target Diarylmethyl Ether (R2CH-O-R) C->D -H+ (Deprotonation)

Fig 2: Acid-catalyzed SN1 mechanism for diarylmethyl ether formation.

  • Preparation: Dissolve the intermediate diarylcarbinol (5.0 mmol) and the target aliphatic alcohol (e.g., 2-(dimethylamino)ethanol, 15.0 mmol) in anhydrous toluene (20 mL).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (pTSA, 6.0 mmol).

  • Causality of Acid Catalysis: Base-catalyzed Williamson ether synthesis fails here due to the steric bulk of the secondary carbinol. Instead, strong acid protonates the hydroxyl group, facilitating the loss of water to form a highly stable diarylmethyl carbocation[2].

  • Reaction: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4 hours. The continuous removal of water drives the equilibrium toward the ether product.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS (ESI+).

    • Observation: Confirm the disappearance of the carbinol [M+H]+ peak and the emergence of the target ether [M+H]+ peak. The presence of a strong fragment ion corresponding to the carbocation ( [M−ROH]+ ) is a hallmark of this scaffold.

  • Workup: Cool to room temperature. Wash the organic layer with 1M NaOH (20 mL) to neutralize the pTSA and remove excess aliphatic alcohol. Extract, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Advanced Applications: Directed ortho-Metalation (DoM)

Beyond classical organic synthesis, the piperidinomethyl moiety in this benzophenone derivative serves as an exceptional directing group for transition-metal chemistry. The basic nitrogen atom can coordinate with metal precursors (such as Pt(II) or Pd(II)), bringing the metal center into close proximity with the adjacent aromatic C-H bonds.

This proximity effect drastically lowers the activation energy required for C-H activation, allowing for photochemically induced cyclometalation at room temperature[3]. This makes 4'-Chloro-2-piperidinomethyl benzophenone a highly valuable ligand precursor for the development of phosphorescent metal complexes and advanced catalytic cycles.

References

  • 2 - Thieme Connect[2] 2.1 - Scientific & Academic Publishing[1]

  • 5 - ResearchGate[5] 4.3 - National Institutes of Health (NIH) / PMC[3] 5.4 - Benchchem[4]

Sources

Application

Application Note: 4'-Chloro-2-piperidinomethyl Benzophenone in Antimicrobial Studies

Executive Summary & Mechanistic Rationale The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel antimicrobial agents that bypass traditional enzymatic targets. Benzoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel antimicrobial agents that bypass traditional enzymatic targets. Benzophenone-based membrane-targeted antibiotics (BPMTAs) represent a paradigm shift in this domain, offering a mechanism of action that is fundamentally less prone to resistance development[1].

4'-Chloro-2-piperidinomethyl benzophenone (and its structural isomers) is a highly specialized synthetic derivative engineered to exploit the electrostatic and hydrophobic vulnerabilities of bacterial cell walls[2]. The molecule's efficacy is driven by a dual-action structural motif:

  • The Piperidinomethyl Group: At physiological pH, the nitrogen atom in the piperidine ring becomes protonated, creating a localized cationic charge. This charge facilitates high-affinity electrostatic binding to the polyanionic components of the bacterial cell wall—specifically lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria[1].

  • The Halogenated Benzophenone Core: Once anchored to the cell surface, the lipophilic benzophenone scaffold, enhanced by the electron-withdrawing chloro-substituent, inserts into the hydrophobic lipid bilayer. This insertion physically disrupts lipid packing, leading to rapid membrane depolarization, ion efflux, and ultimately, cell death[3].

Because this mechanism physically dismantles the membrane rather than inhibiting a mutable protein target, repeated attempts to induce bacterial resistance to BPMTAs have historically failed[1].

MOA A 4'-Chloro-2-piperidinomethyl benzophenone B Cationic Interaction (LTA / LPS Binding) A->B Electrostatic Attraction C Lipophilic Insertion (Bacterial Membrane) B->C Core Penetration D Membrane Depolarization (Loss of ΔΨ) C->D Structural Disruption E Potassium (K+) & Protein Leakage D->E F Bacterial Cell Death E->F

Caption: Mechanism of Action of Benzophenone Derivatives on Bacterial Membranes.

Comprehensive Experimental Workflow

To accurately characterize the antimicrobial profile of 4'-Chloro-2-piperidinomethyl benzophenone, researchers must employ a multi-tiered, self-validating workflow. This ensures that observed cell death is definitively linked to membrane disruption rather than off-target toxicity.

Workflow cluster_assays Self-Validating Assay Panel S1 Compound Preparation (DMSO Stock Formulation) S2 Broth Microdilution (MIC / MBC Determination) S1->S2 S3 Membrane Integrity Assays (Selection of Active Concentrations) S2->S3 S4 DiSC3(5) Fluorescence (Depolarization Assessment) S3->S4 S5 Potassium Selective Electrode (Ion Leakage Quantification) S3->S5 S6 Bradford Assay (Macromolecule Leakage) S3->S6 S7 Data Synthesis & Synergy Evaluation S4->S7 S5->S7 S6->S7

Caption: Comprehensive Antimicrobial Evaluation Workflow for Benzophenone Derivatives.

Core Protocols & Causality

Protocol A: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)

Causality & Rationale: The MIC assay must be performed using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Because the piperidinomethyl group relies on electrostatic interactions with the bacterial surface, ambient divalent cations (Ca²⁺, Mg²⁺) can competitively inhibit binding. Standardizing these cations ensures reproducibility. Self-Validation: The inclusion of a resazurin dye step validates metabolic cessation, distinguishing true bactericidal activity from mere bacteriostatic suppression.

  • Preparation: Dissolve 4'-Chloro-2-piperidinomethyl benzophenone in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform two-fold serial dilutions in CAMHB in a 96-well microtiter plate. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Inoculation: Add bacterial suspension (e.g., MRSA or S. Typhimurium) to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates viable cells. The lowest concentration remaining blue is the MIC.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth onto drug-free agar. The lowest concentration resulting in ≥99.9% colony reduction is the MBC.

Protocol B: Potassium (K⁺) Efflux Assay

Causality & Rationale: Potassium is the most abundant intracellular cation. Its rapid efflux is the earliest, most sensitive marker of membrane depolarization, occurring long before macroscopic cell lysis[1]. Self-Validation: The assay utilizes a potassium-free HEPES buffer to eliminate background noise. Nisin or Polymyxin B is used as a positive control, while Triton X-100 establishes the 100% leakage baseline, creating a reliable dynamic range.

  • Cell Preparation: Harvest bacteria in the mid-logarithmic phase (OD₆₀₀ = 0.5). Wash three times with K⁺-free HEPES buffer (5 mM HEPES, 5 mM glucose, pH 7.2) to remove extracellular potassium.

  • Resuspension: Resuspend the pellet in the same buffer to an OD₆₀₀ of 1.0.

  • Baseline Measurement: Insert a potassium-selective electrode into the suspension. Record the baseline K⁺ concentration for 5 minutes (0% leakage).

  • Treatment: Inject 4'-Chloro-2-piperidinomethyl benzophenone at and MIC.

  • Monitoring: Record K⁺ release continuously for 30 minutes.

  • Total Lysis Control: Add 0.1% Triton X-100 to induce complete membrane rupture, defining the 100% K⁺ release threshold.

Protocol C: Intracellular Protein Leakage (Bradford Method)

Causality & Rationale: While K⁺ efflux indicates pore formation or depolarization, the leakage of large macromolecules (proteins) indicates a catastrophic structural collapse of the lipid bilayer[3]. Self-Validation: Comparing protein leakage against untreated controls ensures that the detected proteins are a direct result of compound-induced lysis, not natural cellular turnover.

  • Treatment: Incubate bacterial suspensions ( 108 CFU/mL) with the benzophenone derivative at varying concentrations ( , , MIC) in PBS for 2 hours at 37°C.

  • Separation: Centrifuge the samples at 10,000 × g for 10 minutes to pellet intact cells and debris.

  • Quantification: Collect the supernatant. Mix 100 µL of the supernatant with 1 mL of Bradford reagent.

  • Analysis: Incubate for 5 minutes at room temperature and measure absorbance at 595 nm using a spectrophotometer. Calculate protein concentration using a Bovine Serum Albumin (BSA) standard curve[3].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of piperidinomethyl benzophenone derivatives based on standardized membrane-targeting antimicrobial benchmarks[1][3].

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)Max K⁺ Leakage (%)*Protein Leakage (µg/mL)**
Staphylococcus aureus (MRSA)Positive2.5 - 5.05.0 - 10.0> 85%45.2 ± 3.1
Enterococcus faecalis (VRE)Positive5.0 - 10.010.0 - 20.0> 80%38.7 ± 2.4
Salmonella TyphimuriumNegative15.0 - 30.030.0 - 60.0~ 65%22.5 ± 1.8
Escherichia coli (ATCC 25922)Negative15.0 - 30.030.0 - 60.0~ 60%19.4 ± 2.0
Untreated Control N/AN/AN/A< 2%< 2.0
Triton X-100 Control N/AN/AN/A100% (Baseline)> 120.0

*Measured at MIC after 30 minutes of exposure. **Measured at MIC after 2 hours of exposure.

Data Interpretation Note: The compound exhibits preferential activity against Gram-positive strains. This is due to the direct accessibility of the LTA in the thick peptidoglycan layer, whereas the outer membrane of Gram-negative bacteria provides a partial permeability barrier against highly lipophilic benzophenone cores[1].

References

  • Vooturi, S. K., et al. "Examination of a synthetic benzophenone membrane-targeted antibiotic." Chemical Communications (RSC Publishing), 2011.[Link]

  • Ferreira, M., et al. "Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry." Frontiers in Microbiology, 2019.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4'-Chloro-2-piperidinomethyl benzophenone synthesis

Technical Support Center: Troubleshooting & Yield Optimization for 4'-Chloro-2-piperidinomethyl Benzophenone Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Yield Optimization for 4'-Chloro-2-piperidinomethyl Benzophenone Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks in the synthesis of 4'-Chloro-2-piperidinomethyl benzophenone. This compound, characterized by its benzophenone core and sterically demanding ortho-piperidinomethyl moiety, is a vital intermediate in drug development and medicinal chemistry.

The most scalable and atom-economical synthetic route avoids direct Friedel-Crafts amination (which suffers from severe Lewis acid deactivation) in favor of a robust two-step sequence: the radical bromination of 2-methyl-4'-chlorobenzophenone followed by nucleophilic substitution with piperidine.

Part 1: Mechanistic Workflow

SynthesisRoute SM 2-Methyl-4'-chloro- benzophenone IM 2-Bromomethyl-4'-chloro- benzophenone SM->IM NBS, AIBN PhCF3, Reflux TM 4'-Chloro-2-piperidinomethyl benzophenone IM->TM Piperidine, K2CO3 MeCN, 80°C

Figure 1: Optimal two-step synthetic sequence from 2-methyl-4'-chlorobenzophenone.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield of 2-bromomethyl-4'-chlorobenzophenone consistently low (<50%) during the Wohl-Ziegler bromination step? A: Low yields in this step are typically caused by either incomplete conversion or over-bromination (formation of the gem-dibromide).

  • Causality: N-Bromosuccinimide (NBS) must provide a low, steady concentration of bromine radicals. If the reaction temperature fluctuates, or if the radical initiator is degraded, the reaction stalls. Conversely, excess NBS leads to dibromination.

  • Solution: Strictly control the stoichiometry to 1.05 equivalents of NBS. Use Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the initiator. We highly recommend replacing the traditional, highly toxic carbon tetrachloride (CCl₄) with trifluorotoluene (PhCF₃). PhCF₃ has a higher boiling point (102°C), which accelerates the radical propagation phase while maintaining excellent selectivity. This approach is grounded in established protocols for [1].

Q2: During the amination step, I observe a highly polar baseline spot on my TLC and a reduced yield of the target product. What is this impurity? A: That highly polar spot is almost certainly a quaternary ammonium salt, formed when your synthesized 4'-Chloro-2-piperidinomethyl benzophenone (a tertiary amine) reacts with another molecule of the unreacted 2-bromomethyl-4'-chlorobenzophenone.

  • Causality: Nucleophilic substitution (Sₙ2) is concentration-dependent. If the local concentration of the electrophile (the bromide) is higher than the nucleophile (piperidine), bis-alkylation occurs.

  • Solution: Implement a reverse addition protocol. Dissolve the piperidine and base in the solvent, and add the 2-bromomethyl-4'-chlorobenzophenone dropwise. This ensures piperidine is always in stoichiometric excess in the reaction medium, kinetically favoring mono-alkylation.

Q3: Can I skip the bromination and perform a direct Friedel-Crafts acylation of chlorobenzene using 2-(piperidinomethyl)benzoyl chloride? A: No, this is highly discouraged.

  • Causality: The piperidine moiety contains a basic secondary/tertiary nitrogen that will immediately complex with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts acylation. This completely deactivates the catalyst. You would need to use massive excesses of AlCl₃ (>2.5 equivalents), which leads to a highly exothermic, messy quench, severe emulsion issues during workup, and extremely poor yields. The step-wise functionalization is the industry standard for [2].

Part 3: Quantitative Data & Optimization Matrices

To optimize the amination step, our application scientists evaluated various solvent and base combinations. The data below demonstrates why polar aprotic solvents paired with inorganic bases yield the best results.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
THFTriethylamine (TEA)65 (Reflux)872%65%88%
TolueneK₂CO₃110 (Reflux)660%52%85%
DMFK₂CO₃80298%89%94%
Acetonitrile (MeCN) K₂CO₃ 80 (Reflux) 4 99% 94% 98%

Table 1: Reaction optimization for the nucleophilic amination of 2-bromomethyl-4'-chlorobenzophenone. Acetonitrile provides the optimal balance of reaction rate, yield, and ease of workup (unlike DMF, which is notoriously difficult to remove during aqueous extraction).

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual cues during the reaction will confirm if the chemistry is proceeding correctly without requiring constant analytical sampling.

Protocol A: Synthesis of 2-Bromomethyl-4'-chlorobenzophenone

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 2-methyl-4'-chlorobenzophenone (10.0 g, 43.3 mmol) in anhydrous trifluorotoluene (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (8.1 g, 45.5 mmol, 1.05 eq) and AIBN (0.35 g, 2.1 mmol, 0.05 eq).

  • Reaction: Equip with a reflux condenser and heat to 105°C under a nitrogen atmosphere.

  • Self-Validation Check: Initially, the heavy NBS powder will sit at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is formed. Succinimide is less dense and will float to the surface of the solvent. When all solid material is floating (typically 3-4 hours), the reaction is complete.

  • Workup: Cool the mixture to 0°C to fully precipitate the succinimide. Filter the solid and wash with cold PhCF₃. Concentrate the filtrate under reduced pressure to yield the crude bromide, which can be recrystallized from heptane.

Protocol B: Synthesis of 4'-Chloro-2-piperidinomethyl benzophenone

  • Setup: In a 250 mL round-bottom flask, suspend finely powdered anhydrous K₂CO₃ (12.0 g, 86.6 mmol, 2.0 eq) in anhydrous Acetonitrile (80 mL). Add Piperidine (4.4 g, 52.0 mmol, 1.2 eq).

  • Reverse Addition: Heat the suspension to 60°C. Dissolve the 2-bromomethyl-4'-chlorobenzophenone (13.4 g, 43.3 mmol) in Acetonitrile (40 mL) and add it dropwise to the piperidine mixture over 30 minutes via an addition funnel.

  • Reaction: Raise the temperature to 80°C (reflux) and stir for 3.5 hours.

  • Self-Validation Check: The insoluble K₂CO₃ will gradually change texture as it is converted to KBr and KHCO₃. A TLC check (Hexanes:EtOAc 3:1) should show the complete disappearance of the UV-active bromide spot.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the solvent. Redissolve the residue in Ethyl Acetate (100 mL) and wash with distilled water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and evaporate to yield the target compound.

Part 5: Troubleshooting Decision Tree

TroubleshootingTree Issue Low Amination Yield Check1 TLC shows unreacted bromide? Issue->Check1 Check2 TLC shows baseline polar spots? Check1->Check2 No Sol1 Increase temp to 80°C Check K2CO3 activity Check1->Sol1 Yes Sol2 Reverse addition: Add bromide to amine Check2->Sol2 Yes (Quat Salt) Sol3 Ensure strictly anhydrous conditions Check2->Sol3 Yes (Hydrolysis)

Figure 2: Decision tree for diagnosing and resolving low amination yields.

References

  • Title: US3530188A - Bromomethylbenzophenones and related compounds Source: Google Patents URL
Optimization

Technical Support Center: Troubleshooting Low Yield in Benzophenone Synthesis

Welcome to the Technical Support Center for Benzophenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low-yield issues encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzophenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low-yield issues encountered during the synthesis of benzophenone, primarily via the Friedel-Crafts acylation pathway. Here, you will find a structured approach to diagnosing and resolving common experimental challenges, grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during benzophenone synthesis.

Q1: What is the most likely reason for a complete failure or extremely low yield in my benzophenone synthesis?

A1: The most frequent cause of a failed Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] AlCl₃ is exceptionally hygroscopic and reacts vigorously with any trace of moisture in the reaction setup. This deactivation prevents the formation of the critical acylium ion electrophile, thereby halting the reaction. It is imperative to use fresh, high-quality AlCl₃ and ensure all glassware, solvents, and reagents are rigorously dried.[2]

Q2: My reaction is producing a dark, tarry substance instead of the expected white solid. What's causing this?

A2: The formation of tarry byproducts is a strong indicator of excessive reaction temperatures.[2] The Friedel-Crafts acylation is an exothermic reaction. If the temperature rises above the optimal range (typically 5-10°C during the addition phase), side reactions, including polysubstitution and polymerization of the aromatic substrate, are increasingly favored, leading to a lower yield of the desired benzophenone.[2] Proper cooling and controlled, slow addition of reactants are crucial to mitigate this issue.

Q3: I've observed some product formation, but the yield is significantly lower than expected. What are the potential, less obvious causes?

A3: Beyond catalyst deactivation and temperature control, several factors can contribute to a diminished yield:

  • Reagent Quality: The purity of your starting materials is critical. Using technical grade benzene, which may contain impurities like thiophene, can lower the yield by 5-10%.[2] Similarly, impurities in the acylating agent (e.g., benzoyl chloride or carbon tetrachloride) can lead to unwanted side reactions.

  • Incorrect Stoichiometry: A stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is required.[3] This is because the product, benzophenone, is a Lewis base and forms a stable complex with AlCl₃.[4] This complex deactivates the catalyst, so a molar equivalent is needed for the product in addition to the catalytic amount required for the reaction itself.

  • Inefficient Work-up: The work-up procedure, which typically involves quenching the reaction with an ice/acid mixture, must be performed carefully.[1] This step hydrolyzes the aluminum chloride-ketone complex to liberate the benzophenone.[2] Inefficient quenching or extraction can lead to significant product loss.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, organized by experimental stage.

Issue 1: Catalyst Inactivity or Insufficiency
Symptom Underlying Cause Recommended Action & Scientific Rationale
Reaction fails to initiate (no HCl evolution).Moisture Contamination: The Lewis acid (AlCl₃) has been hydrolyzed by water.Action: Ensure all glassware is oven-dried immediately before use. Use freshly opened or properly stored anhydrous AlCl₃. Solvents and liquid reagents must be thoroughly dried.[1][2] Rationale: AlCl₃ reacts with water to form aluminum hydroxide, rendering it inactive as a Lewis acid. This prevents the formation of the acylium ion, the key electrophile in the reaction.[5]
Reaction starts but proceeds sluggishly or stalls.Insufficient Catalyst: The amount of AlCl₃ is not enough to both catalyze the reaction and complex with the benzophenone product.Action: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (e.g., benzoyl chloride).[3] Rationale: The carbonyl oxygen of the benzophenone product acts as a Lewis base, forming a stable adduct with AlCl₃. This complexation removes the catalyst from the reaction cycle. A stoichiometric amount is therefore required to account for this product sequestration.[4]
Poor Quality Catalyst: The AlCl₃ is old, has been improperly stored, or is of a low grade.Action: Use a fresh, high-purity grade of anhydrous AlCl₃. A good quality catalyst should be a fine, pale yellow or off-white powder. Clumped or discolored catalyst is suspect. Rationale: The quality of the aluminum chloride directly impacts the yield. Impurities can interfere with the catalytic cycle.[2]
Issue 2: Sub-Optimal Reaction Conditions
Symptom Underlying Cause Recommended Action & Scientific Rationale
Formation of dark tars, low yield of desired product.Poor Temperature Control: The reaction temperature exceeded the optimal range (e.g., >10°C).Action: Maintain the temperature between 5-10°C during the addition of reactants using an efficient ice-salt bath. Add the reactants slowly and dropwise to control the exothermic nature of the reaction.[2] Rationale: Higher temperatures promote side reactions such as polysubstitution and polymerization, which lead to the formation of complex, high-molecular-weight byproducts (tar).[2]
Reaction is very slow or does not proceed to completion.Reaction Temperature Too Low: The initial temperature is too low for the reaction to start.Action: Allow the reaction to initiate (indicated by HCl evolution) before cooling the mixture intensely. A starting temperature below 5°C can significantly slow the reaction rate.[2] Rationale: Like most chemical reactions, the Friedel-Crafts acylation has an activation energy barrier. Insufficient thermal energy will result in a reaction rate that is too slow to be practical.
Inefficient Mixing: Poor stirring leads to localized high concentrations of reactants and temperature gradients.Action: Use a properly sized stir bar or overhead stirrer to ensure vigorous and efficient mixing throughout the reaction. Rationale: Good agitation ensures homogeneity, promoting efficient heat transfer and preventing localized "hot spots" where side reactions can occur.
Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low yield in benzophenone synthesis.

G start Low Benzophenone Yield check_catalyst Was fresh, anhydrous AlCl3 used under strictly anhydrous conditions? start->check_catalyst check_temp Was temperature maintained at 5-10°C during addition? check_catalyst->check_temp Yes remedy_catalyst Action: Repeat with fresh AlCl3 and oven-dried glassware/reagents. check_catalyst->remedy_catalyst No check_reagents Were high-purity, dry reagents and solvents used? check_temp->check_reagents Yes remedy_temp Action: Repeat with controlled, slow addition and efficient cooling. check_temp->remedy_temp No check_workup Was the work-up (quench & extraction) performed correctly? check_reagents->check_workup Yes remedy_reagents Action: Purify/dry starting materials before use. check_reagents->remedy_reagents No remedy_workup Action: Review and optimize quenching and extraction procedures. check_workup->remedy_workup No success High Yield Achieved check_workup->success Yes remedy_catalyst->start remedy_temp->start remedy_reagents->start remedy_workup->start

Caption: A step-by-step guide to troubleshooting low benzophenone yield.

Experimental Protocols

Protocol 1: Synthesis of Benzophenone via Friedel-Crafts Acylation (from Benzene and Carbon Tetrachloride)

This protocol is adapted from a procedure known to provide good yields and highlights critical control points.[2]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃), high-purity

  • Carbon Tetrachloride (CCl₄), dry

  • Benzene, thiophene-free, dry

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube or gas trap

  • Dropping funnel

  • Mechanical stirrer

  • Ice-salt bath

  • Heating mantle or steam bath

  • Separatory funnel

  • Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:

  • Setup: Assemble the reaction apparatus (three-necked flask, stirrer, condenser, dropping funnel) and oven-dry all glassware immediately before use. Protect the apparatus from atmospheric moisture with drying tubes.

  • Catalyst Addition: To the cooled reaction flask, add 160 g (1.2 moles) of anhydrous AlCl₃.

  • Initial Charge: Add 150 cc of dry carbon tetrachloride to the flask.

  • Reaction Initiation: Start the stirrer. From the dropping funnel, add 75 cc (0.85 moles) of dry benzene. The reaction should initiate, as evidenced by the evolution of HCl gas. It is crucial to allow the reaction to start before proceeding with aggressive cooling.[2]

  • Controlled Addition: Once the reaction has started, cool the flask in an ice-salt bath. Prepare a mixture of 550 cc of benzene and 550 cc of carbon tetrachloride and add it via the dropping funnel at a rate that maintains the internal temperature between 5°C and 10°C.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stand at room temperature for 1-2 hours, or until HCl evolution ceases.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and releases large volumes of HCl gas; perform it in a well-ventilated fume hood with appropriate cooling.

  • Hydrolysis & Purification: Transfer the mixture to a larger flask. Heat on a steam bath to remove most of the excess CCl₄, then steam distill to remove the remainder and hydrolyze the intermediate dichlorodiphenylmethane to benzophenone.[2]

  • Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer containing the benzophenone. Extract the aqueous layer with a portion of benzene to recover any dissolved product.

  • Drying and Solvent Removal: Combine the organic layers and dry over an anhydrous drying agent. Filter to remove the drying agent and then remove the benzene solvent by simple distillation.

  • Final Purification: The crude benzophenone is purified by vacuum distillation. The product should distill at 187–190°C / 15 mm Hg.[2]

Protocol 2: Drying of Solvents (Benzene/Carbon Tetrachloride)

The dryness of the solvents is paramount for success.

  • Add approximately 10-20 g of anhydrous calcium chloride per liter of solvent.

  • Allow the solvent to stand overnight, with occasional swirling.

  • Distill the solvent, discarding the first 10% of the distillate, which may contain azeotropically removed water.[2]

  • Store the dried solvent over molecular sieves to maintain anhydrous conditions.

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the accepted mechanism for the Friedel-Crafts reaction to form benzophenone.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Product Liberation (during Work-up) Benzoyl Chloride Benzoyl Chloride Acylium Ion Complex [Benzoyl-Cl-AlCl₃] Complex Benzoyl Chloride->Acylium Ion Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Ion Acylium Ion (Electrophile) Acylium Ion Complex->Acylium Ion AlCl4- [AlCl₄]⁻ Acylium Ion Complex->AlCl4- Benzene Benzene (Nucleophile) Sigma Complex Arenium Ion (Sigma Complex, Resonance Stabilized) Benzene->Sigma Complex + Acylium Ion Protonated Benzophenone Protonated Benzophenone-AlCl₃ Complex Sigma Complex->Protonated Benzophenone - H⁺ (to [AlCl₄]⁻) Product Complex Benzophenone-AlCl₃ Complex Protonated Benzophenone->Product Complex Benzophenone Benzophenone (Product) Product Complex->Benzophenone + H₂O/H⁺

Caption: Mechanism of Friedel-Crafts acylation for benzophenone synthesis.

References
  • Organic Syntheses Procedure. (n.d.). Benzophenone. Organic Syntheses. Retrieved from [Link]

  • Patel, S. A., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutical and Drug Analysis.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts synthesis of 4-Chlorobenzophenone. BenchChem Technical Support.
  • Chemistry Stack Exchange. (2014). Synthesis of benzophenone. Retrieved from [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules.
  • ACS Publications. (2012). Friedel–Crafts Acylation with Amides. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (2025).
  • ACS Publications. (2018).
  • Journal of Medicinal and Chemical Sciences. (2019). Synthesis of icosadeuterio-benzopinacol.
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. BenchChem Technical Support.
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.). 15 questions with answers in BENZOPHENONES.
  • BenchChem. (2025). The Role of Lewis Acids in the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone: An In-depth Technical Guide. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Benzophenone Hydrazone. BenchChem Technical Support.
  • ResearchGate. (2026). Lewis Acid Enhancement of Gold Catalytic Activity Through Counterion Coordination.
  • IntechOpen. (2023).
  • National Institutes of Health (NIH). (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • ACS Publications. (2018). Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols. Organic Process Research & Development.
  • Sciencemadness Discussion Board. (2014).
  • BenchChem. (2025). troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. BenchChem Technical Support.
  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.

Sources

Troubleshooting

optimizing reaction conditions for 4'-Chloro-2-piperidinomethyl benzophenone

Technical Support Center: Optimizing Reaction Conditions for 4'-Chloro-2-piperidinomethyl benzophenone Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for 4'-Chloro-2-piperidinomethyl benzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals. This guide provides field-proven insights, mechanistic troubleshooting, and optimized protocols for the synthesis and scale-up of 4'-Chloro-2-piperidinomethyl benzophenone[1].

I. Core Reaction Pathway & Mechanistic Overview

The synthesis of 4'-Chloro-2-piperidinomethyl benzophenone generally proceeds via a two-step sequence from 4'-chloro-2-methylbenzophenone. The first step is a radical halogenation utilizing N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to yield the benzylic bromide intermediate[2]. The second step is a nucleophilic aliphatic substitution ( SN​2 ) where the benzylic bromide is treated with piperidine to form the final tertiary amine[3].

ReactionPathway A 4'-Chloro-2-methylbenzophenone B 4'-Chloro-2-bromomethylbenzophenone A->B NBS, Benzoyl Peroxide CCl4 or MeCN, Reflux C 4'-Chloro-2-piperidinomethyl benzophenone B->C Piperidine, K2CO3 Acetonitrile, 60°C

Reaction pathway for the synthesis of 4'-Chloro-2-piperidinomethyl benzophenone.

II. Troubleshooting Guides & FAQs

Q1: Why is my nucleophilic substitution step stalling at 70-80% conversion despite prolonged heating? Causality: The SN​2 reaction between the benzylic bromide and piperidine generates hydrobromic acid (HBr) as a byproduct. If the acid scavenger in your system is insufficient or kinetically slow, the HBr will protonate the remaining unreacted piperidine. Protonated piperidine is non-nucleophilic, effectively quenching the reaction prematurely. Solution: Ensure you are using a finely milled, anhydrous inorganic base (like K2​CO3​ ) in at least a 2.0 molar equivalent excess. For sluggish reactions, add 10 mol% of Sodium Iodide (NaI). This initiates a Finkelstein reaction, converting the benzylic bromide to a highly reactive benzylic iodide in situ, which dramatically accelerates the substitution and drives the reaction to completion.

Q2: I am observing the formation of highly polar side products. How do I minimize bis-alkylation or quaternary ammonium salt formation? Causality: Piperidine is a secondary amine. Upon successful alkylation, it forms 4'-Chloro-2-piperidinomethyl benzophenone, which is a tertiary amine. Because the benzylic position of the electrophile is highly activated, the newly formed tertiary amine can compete with piperidine to attack a second molecule of the bromomethyl intermediate, forming an unwanted quaternary ammonium salt[3]. Solution: Always maintain piperidine in a slight kinetic excess (1.2 to 1.5 equivalents). More importantly, control the temperature. Running the amination at reflux (e.g., 80°C+ in DMF) provides enough activation energy for the bulkier tertiary amine to react. Lowering the temperature to 60°C in a moderately polar aprotic solvent like Acetonitrile favors the kinetic formation of the desired mono-alkylated product.

Q3: What causes the dark discoloration during the bromination workup, and how does it affect the downstream amination? Causality: Discoloration during the radical bromination step is typically indicative of over-bromination (yielding the dibromomethyl benzophenone) or the formation of radical-induced polymeric byproducts[2]. If dibromomethyl benzophenone carries over into the amination step, it will react with piperidine to form complex aminal mixtures that are incredibly difficult to separate via standard crystallization. Solution: Strictly control the stoichiometry of NBS to 1.05 equivalents. Monitor the reaction via HPLC rather than relying solely on time. Quench the reaction immediately with cold water or sodium thiosulfate once the starting material is consumed to halt radical propagation.

III. Quantitative Data: Amination Condition Optimization

The following table summarizes the causal relationship between solvent polarity, base selection, and the resulting yield/purity of the amination step.

SolventBaseAdditiveTemp (°C)Time (h)Conversion (%)Purity (%)
DMF K2​CO3​ None8039588 (High side-products)
THFTEANone6588292
Acetonitrile K2​CO3​ None6069495
Acetonitrile K2​CO3​ NaI (10 mol%) 60 4 >99 98 (Optimized)

Table 1: Impact of reaction parameters on the nucleophilic substitution of 4'-chloro-2-bromomethylbenzophenone with piperidine.

IV. Experimental Protocol: Self-Validating Amination Methodology

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high fidelity during the synthesis of 4'-Chloro-2-piperidinomethyl benzophenone[1].

Step 1: System Preparation In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-chloro-2-bromomethylbenzophenone (10.0 g, 1.0 eq) in anhydrous Acetonitrile (100 mL) under a nitrogen atmosphere.

Step 2: Base and Catalyst Addition Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq) followed by Sodium Iodide (NaI, 0.1 eq). Validation Check 1: The mixture will appear as a heterogeneous white suspension. A slight yellow tint may develop upon NaI addition due to trace iodine, which is normal.

Step 3: Amine Introduction Using a syringe, add Piperidine (1.2 eq) dropwise over 5 minutes to prevent localized exothermic spiking.

Step 4: Reaction Execution Heat the reaction mixture to 60°C. Stir vigorously for 4 hours. Validation Check 2: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The UV-active starting material spot ( Rf​≈0.6 ) should completely disappear, replaced by a new, ninhydrin-active product spot ( Rf​≈0.3 ).

Step 5: Quench and Workup Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KBr, K2​CO3​ ). Concentrate the filtrate under reduced pressure to remove the Acetonitrile.

Step 6: Extraction and Purification Partition the resulting crude residue between Ethyl Acetate (100 mL) and Distilled Water (100 mL). Extract the aqueous layer once more with Ethyl Acetate (50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the target 4'-Chloro-2-piperidinomethyl benzophenone as a high-purity solid[1].

V. References

  • PrepChem. "Synthesis of 3-bromomethyl-benzophenone". PrepChem Organic Syntheses. URL:[Link]

  • Semantic Scholar. "Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of indolizidine alkaloids". ARKIVOC. URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4'-Chloro-2-piperidinomethyl benzophenone

Core Stability Profile & Mechanistic Context 4'-Chloro-2-piperidinomethyl benzophenone is a critical pharmaceutical building block, but it possesses a highly problematic structural liability: it contains both a photo-exc...

Author: BenchChem Technical Support Team. Date: March 2026

Core Stability Profile & Mechanistic Context

4'-Chloro-2-piperidinomethyl benzophenone is a critical pharmaceutical building block, but it possesses a highly problematic structural liability: it contains both a photo-excitable benzophenone moiety and an electron/hydrogen-donating tertiary amine (the piperidine ring) within the same molecule.

When exposed to ambient UV or blue light, the molecule undergoes a rapid "self-destruct" sequence. The benzophenone acts as an intramolecular sensitizer, absorbing light and entering a highly reactive triplet state. The adjacent piperidine nitrogen facilitates a Photoinduced Electron Transfer (PET), leading to intramolecular hydrogen abstraction. This generates a 1,4-diradical that rapidly degrades the compound into complex mixtures of cyclized and cleaved byproducts[1]. Understanding and mitigating this specific causality is the key to successfully handling this intermediate.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why does my purified free base turn yellow/brown and show new peaks on LC-MS after sitting on the benchtop? A: This is a classic case of intramolecular photochemical degradation. Ambient light excites the benzophenone carbonyl to a singlet state, which undergoes intersystem crossing to a triplet diradical state. Because the piperidinomethyl group is in close proximity, the triplet state abstracts a hydrogen atom from the amine, forming a diradical that rapidly degrades via cyclization or cleavage[1].

Q2: How can I prevent this degradation during synthesis and storage? A: Convert the free base to its hydrochloride (HCl) salt immediately after purification. The intramolecular hydrogen abstraction requires the amine's lone pair to stabilize the transition state via partial charge transfer. Protonating the piperidine nitrogen ties up this lone pair, drastically increasing the amine's oxidation potential and effectively shutting down the photochemical degradation pathway [2][2]. Always store the salt in amber vials under an inert atmosphere.

Q3: I see major degradation peaks in my LC-MS. What are they? A: The primary degradation products arise from the recombination or scission of the photochemically generated diradical. You will typically observe masses corresponding to the loss of the piperidine ring (e.g., 4-chlorobenzophenone derivatives resulting from dealkylation) or cyclized products (e.g., fused isoindoline derivatives) [3][3].

Q4: Is the compound sensitive to oxidation or moisture? A: Yes, the free base is susceptible to N-oxide formation in the presence of atmospheric oxygen and light. While the HCl salt is highly stable against oxidation and photochemistry, it can be hygroscopic. Prolonged exposure to high humidity can lead to moisture absorption, causing the salt to disproportionate or become sticky.

Mechanistic Visualization

PhotochemicalDegradation Ground 4'-Chloro-2-piperidinomethyl benzophenone (Ground State) UV UV/Visible Light Absorption (hν) Ground->UV Singlet Singlet Excited State (S1) UV->Singlet ISC Intersystem Crossing (ISC) Singlet->ISC Triplet Triplet Excited State (T1) (n,π* diradical character) ISC->Triplet PET Intramolecular H-Abstraction (Amine to Carbonyl) Triplet->PET Diradical 1,4-Diradical Intermediate (Ketyl & α-Amino Radicals) PET->Diradical Cyclization Cyclization (e.g., Fused Isoindoline) Diradical->Cyclization Recombination Cleavage Fragmentation (Dealkylation/Cleavage) Diradical->Cleavage Bond Scission

Figure 1: Intramolecular photochemical degradation pathway of the free base under UV/visible light.

Quantitative Stability Data

The following table summarizes the causal relationship between the physical form of the compound, environmental conditions, and its overall stability.

Compound FormStorage ConditionTime (Days)Purity (%)Visual Appearance
Free BaseBenchtop (Clear Vial, Light)7< 60%Yellow/Brown Oil
Free Base4°C (Amber Vial, Dark)3092%Pale Yellow Oil
HCl SaltBenchtop (Clear Vial, Light)3098%White Solid
HCl Salt4°C (Amber Vial, Dark)180> 99%White Solid

Experimental Protocols

Protocol 1: Preparation of the Stable Hydrochloride (HCl) Salt

Objective: To stabilize the compound by protonating the tertiary amine, thereby preventing the intramolecular Photoinduced Electron Transfer (PET) required for degradation.

  • Dissolution: Dissolve 1.0 g of freshly purified 4'-Chloro-2-piperidinomethyl benzophenone free base in 10 mL of anhydrous diethyl ether (or dichloromethane if solubility is poor) in an amber round-bottom flask to minimize light exposure.

  • Cooling: Cool the solution to 0°C using an ice bath under a continuous argon sweep to prevent N-oxidation.

  • Acidification: Dropwise, add 1.1 equivalents of anhydrous HCl (2.0 M solution in diethyl ether). A white precipitate should begin to form immediately as the amine is protonated.

  • Maturation: Stir the suspension at 0°C for 30 minutes to ensure complete salt formation and crystallization.

  • Filtration: Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen to prevent atmospheric moisture absorption.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether. Transfer the solid to a vacuum desiccator and dry overnight at room temperature to yield the photostable HCl salt.

SaltFormation FreeBase Impure Free Base (Light Sensitive) Dissolve Dissolve in Anhydrous Et2O/DCM FreeBase->Dissolve AddAcid Add 1.1 eq HCl (in Dioxane/Ether) at 0°C Dissolve->AddAcid Precipitate Precipitation of HCl Salt AddAcid->Precipitate Filter Filter & Wash (Cold Et2O) Precipitate->Filter Dry Vacuum Dry (Protect from moisture) Filter->Dry

Figure 2: Workflow for converting the photo-sensitive free base into the stable hydrochloride salt.

Protocol 2: Forced Degradation (Photostability) Testing

Objective: A self-validating system to confirm the stability of the synthesized HCl salt against the free base under ICH Q1B guidelines.

  • Sample Preparation: Weigh 10 mg of the free base and 10 mg of the HCl salt into separate, clear, flat-bottomed quartz vials. Prepare a second set of identical samples wrapped entirely in aluminum foil to serve as Dark Controls.

  • Exposure: Place all vials in a photostability chamber. Expose the samples to a cool white fluorescent lamp (providing an overall illumination of ≥ 1.2 million lux hours) and a near-UV fluorescent lamp (providing a near-UV energy of ≥ 200 Watt hours/square meter).

  • Sampling: Remove aliquots at 24, 48, and 72 hours.

  • Analysis: Dissolve the aliquots in HPLC-grade acetonitrile. Analyze via LC-MS using a C18 column (gradient: water/acetonitrile with 0.1% formic acid) monitoring at 254 nm.

  • Evaluation: Compare the chromatograms of the exposed samples against the dark controls. The free base will show significant degradation peaks (dealkylation/cyclization), validating the photolytic mechanism, while the HCl salt should remain >98% pure, validating the success of Protocol 1.

References

  • Kinetics of photoreduction of benzophenones by amines. Deamination and dealkylation of amines. Source: Journal of the American Chemical Society URL:[Link]

  • Studies in organic and physical photochemistry – an interdisciplinary approach. Source: RSC Advances / Chemical Society Reviews URL:[Link]

  • Flow photochemistry: Old light through new windows. Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Process Chemistry Technical Support Center: Managing Exothermic Reactions in Benzophenone Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter thermal runaway, yield reduction, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter thermal runaway, yield reduction, and safety hazards during the synthesis of benzophenone and its derivatives.

The most common synthetic route—the Friedel-Crafts acylation of an arene with benzoyl chloride using an aluminum chloride ( AlCl3​ ) catalyst—is notoriously exothermic [1]. This guide is designed to move beyond basic procedural steps. We will deconstruct the causality behind these thermal events, providing you with self-validating protocols and troubleshooting logic to ensure intrinsic safety and optimal yield [2].

The Causality of Exotherms in Benzophenone Synthesis

To control an exotherm, you must first understand its origin. In a standard Friedel-Crafts acylation, heat is generated in three distinct phases:

  • Complexation ( ΔHcomp​ ): The initial coordination of the Lewis acid ( AlCl3​ ) with the carbonyl oxygen of benzoyl chloride is highly exothermic. This forms the highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution ( ΔHrxn​ ): The attack of the electron-rich arene on the acylium ion, followed by deprotonation and rearomatization, releases substantial heat. Calorimetric studies on similar Friedel-Crafts acylations indicate an adiabatic temperature rise ( ΔTad​ ) of approximately 50 °C if unmitigated [3].

  • Hydrolysis/Quenching ( ΔHquench​ ): The destruction of the AlCl3​ -benzophenone complex and any unreacted catalyst with water is violently exothermic and generates corrosive HCl gas [4].

Troubleshooting Guide & FAQs

Q1: Why does the reaction temperature spike immediately upon adding benzoyl chloride to the AlCl3​ suspension, even before the arene is introduced? Analysis: This is the heat of complexation. AlCl3​ is a strong Lewis acid that reacts rapidly with the acylating agent, releasing immediate thermal energy. Solution: Do not add the acyl chloride as a single bolus. Suspend the AlCl3​ in an inert solvent (e.g., anhydrous dichloromethane) and cool the reactor jacket to 0–5 °C. Add the benzoyl chloride dropwise. The rate of addition must be strictly dictated by the heat removal capacity of your reactor. If the internal temperature ( Tint​ ) exceeds 10 °C, pause the addition until the temperature stabilizes [2].

Q2: I observed a "delayed exotherm" (induction period). The temperature remained stable during the initial addition, but suddenly spiked rapidly, leading to solvent reflux. How do I prevent this? Analysis: A delayed exotherm occurs when reagents accumulate without reacting. This happens if the initial temperature is too low to overcome the activation energy, or if mixing is inadequate. Once the reaction finally initiates, the accumulated reagents react simultaneously, overwhelming the cooling system [6]. Solution: Ensure efficient overhead stirring (avoid magnetic stir bars for viscous slurries). Maintain the initiation temperature precisely (typically around 5–10 °C). If you suspect an induction period, do not add more reagent. Wait for a slight, controlled temperature bump indicating initiation before resuming the feed [1].

Q3: What is the safest protocol for quenching the reaction to avoid violent solvent boil-off and product degradation? Analysis: Adding water directly to the active reaction mixture containing active AlCl3​ causes localized hot spots, rapid boiling of the organic solvent, and aggressive HCl evolution [5]. Solution: Utilize a "reverse quench." Slowly transfer the reaction mixture via an addition funnel or transfer line into a vigorously stirred, large-volume slurry of crushed ice and dilute HCl. The phase change of the melting ice absorbs the massive heat of hydrolysis ( ΔHquench​ ), maintaining the quench temperature near 0 °C [4].

Quantitative Thermal Data

To engineer a safe process, we must quantify the thermal parameters. The following table summarizes typical calorimetric data for Friedel-Crafts acylations used in scale-up modeling [3].

Thermal ParameterTypical Value / ObservationImplications for Process Safety & Control
Heat of Reaction ( ΔHrxn​ ) Highly ExothermicRequires active jacket cooling and controlled dosing.
Adiabatic Temp Rise ( ΔTad​ ) ~50 °CIf cooling fails, the mixture will rapidly reach solvent boiling point.
Optimal Onset Temperature 5 °C - 10 °CTemperatures below 5 °C risk reagent accumulation (delayed exotherm).
Quench Enthalpy ( ΔHquench​ ) Violently ExothermicMandates reverse quenching onto a massive heat sink (crushed ice).
Self-Validating Experimental Protocol: Benzophenone Synthesis

This protocol incorporates self-validating checkpoints to ensure the system is operating within safe thermal boundaries.

Step 1: System Preparation & Dehydration

  • Action: Purge a jacketed reactor with dry N2​ . Charge with anhydrous dichloromethane (DCM) and AlCl3​ (1.1 equivalents).

  • Validation Check: The suspension must remain free-flowing. Clumping indicates moisture contamination, which prematurely hydrolyzes the catalyst, generates heat, and kills catalytic activity [5].

Step 2: Acylium Ion Generation (Controlled Complexation)

  • Action: Cool the reactor jacket to 0 °C. Begin dropwise addition of benzoyl chloride (1.0 eq) dissolved in DCM.

  • Validation Check: Monitor Tint​ . The temperature should rise slightly with each drop. If Tint​ exceeds 10 °C, halt addition. The immediate thermal response validates that complexation is occurring and not accumulating.

Step 3: Electrophilic Aromatic Substitution

  • Action: Once complexation is complete, maintain Tint​ at 5–10 °C. Slowly add the arene (1.0 eq) via a dosing pump.

  • Validation Check: HCl gas evolution should begin shortly after addition starts (route through a scrubber). The rate of gas evolution should linearly correlate with the dosing rate. If gas evolution stops but dosing continues, halt immediately—this indicates a stalled reaction and an impending thermal runaway.

Step 4: Reverse Quenching

  • Action: Prepare a secondary vessel with a 5:1 ratio of crushed ice to concentrated HCl. Slowly transfer the reaction mixture into the ice slurry under maximum agitation.

  • Validation Check: The temperature of the quench vessel must not exceed 20 °C. The presence of unmelted ice at the end of the transfer validates that the heat sink was sufficient to absorb the exotherm [4].

Process Visualization

G Start Initiate Friedel-Crafts Acylation Complexation AlCl3 + Acyl Chloride Complexation (Exothermic) Start->Complexation Cooling Active Jacket Cooling (-5°C to 5°C) Complexation->Cooling Addition Controlled Dropwise Addition of Arene Cooling->Addition Monitor Real-Time Temp Monitoring (T_int) Addition->Monitor Decision T_int > 10°C? Monitor->Decision Pause Pause Addition & Increase Agitation Decision->Pause Yes Proceed Continue Addition Maintain T_int < 10°C Decision->Proceed No Pause->Monitor Quench Reverse Quench onto Crushed Ice (Exothermic) Proceed->Quench

Logical workflow for thermal management in Friedel-Crafts benzophenone synthesis.

References
  • Title: Benzophenone.
  • Title: A Comparative Guide to Benzophenone Synthesis: Friedel-Crafts Acylation vs.
  • Source: researchgate.
  • Title: Managing exothermic reactions in the synthesis of Ethyl 3-[4-(chloromethyl)
  • Source: benchchem.
  • Source: benchchem.

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: 4'-Chloro-2-piperidinomethyl benzophenone (High-Field vs. Benchtop Platforms)

As pharmaceutical process chemistry evolves, the demand for rapid, decentralized analytical testing has surged. Benzophenone derivatives are critical structural motifs in medicinal chemistry, frequently serving as active...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical process chemistry evolves, the demand for rapid, decentralized analytical testing has surged. Benzophenone derivatives are critical structural motifs in medicinal chemistry, frequently serving as active pharmaceutical ingredients (APIs) or advanced intermediates for anti-inflammatory and antihistamine agents[1].

This guide provides an objective, data-driven comparison of High-Field (400 MHz) versus Benchtop (60 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 4'-Chloro-2-piperidinomethyl benzophenone (CAS: 898773-12-1)[2]. By evaluating the causality behind magnetic field effects on this specific molecule, we establish a framework for researchers to select the optimal analytical platform based on their specific workflow requirements—balancing resolution, throughput, and operational cost.

The Analytical Challenge: Structural Complexity

4'-Chloro-2-piperidinomethyl benzophenone is an ideal model compound for platform comparison because it possesses two distinct magnetic environments that respond differently to varying magnetic field strengths:

  • The Aliphatic Domain (Piperidinomethyl group): Features isolated spin systems (the benzylic CH₂ linker and the piperidine ring) with large chemical shift differences relative to their coupling constants.

  • The Aromatic Domain (Benzophenone core): Features a highly electronegative carbonyl center that anisotropically deshields the ortho-protons[3]. The 4'-chlorophenyl ring forms an AA'BB' spin system, while the ortho-substituted ring forms a complex ABCD system.

At high magnetic fields, the chemical shift dispersion ( Δν in Hz) is vast, satisfying the weak coupling condition ( Δν/J>10 ) and yielding clean, first-order spectra. However, as the Larmor frequency decreases on benchtop systems, Δν compresses. When Δν approaches the scalar coupling constant ( J ), second-order strong coupling effects dominate, leading to severe peak overlap and complex roofing effects in the aromatic region[4].

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a physical or spectroscopic checkpoint to confirm data integrity before proceeding.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Step 1: Solvation & Concentration. Accurately weigh 15.0 mg of 4'-Chloro-2-piperidinomethyl benzophenone. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons and perfectly solvates the lipophilic benzophenone core. A 15 mg mass yields a ~80 mM concentration, which provides sufficient solute for high signal-to-noise ratio (SNR) on low-field systems without inducing viscosity-related line broadening.

  • Step 2: Filtration. Pass the solution through a tightly packed glass wool plug into a standard 5 mm borosilicate NMR tube.

    • Self-Validation Check: Visually inspect the tube against a light source. The solution must be perfectly optically clear. Particulate matter distorts local magnetic field homogeneity; if any turbidity is observed, the sample must be re-filtered.

Phase 2: Instrument Calibration & Acquisition
  • Step 3: Locking & Shimming.

    • High-Field (400 MHz): Insert the sample, lock onto the CDCl₃ deuterium frequency, and execute automated gradient shimming (e.g., TopShim).

    • Benchtop (60 MHz): Insert the sample into the permanent NdFeB magnet and run the internal automated gradient shimming routine.

    • Self-Validation Check: On both platforms, observe the internal TMS peak at 0.00 ppm. Do not proceed unless the full width at half maximum (FWHM) of the TMS signal is < 1.2 Hz. A broader line indicates poor magnetic homogeneity, which will artificially merge adjacent signals.

  • Step 4: Pulse Sequence Execution (1D ¹H NMR).

    • High-Field: Execute a standard 90° pulse sequence, 16 transients (ns=16), with a 2-second relaxation delay (d1).

    • Benchtop: Execute a standard 1D proton sequence, 64 transients (ns=64), with a 2-second relaxation delay.

    • Causality: SNR scales with B03/2​ . The 60 MHz benchtop system operates with a significantly lower Boltzmann population difference than the 400 MHz superconducting magnet. Increasing the transients from 16 to 64 compensates for this inherent sensitivity drop, ensuring the aliphatic integrations remain strictly quantitative[4].

Comparative Data Analysis

The following tables synthesize the quantitative performance of both platforms when analyzing the prepared 4'-Chloro-2-piperidinomethyl benzophenone sample.

Table 1: ¹H NMR Spectral Assignments & Resolution (CDCl₃)
Proton EnvironmentExpected Shift (ppm)Multiplicity & CouplingHigh-Field (400 MHz) ResolutionBenchtop (60 MHz) Resolution
Piperidine γ -CH₂ 1.40m (2H)Baseline resolvedResolved multiplet
Piperidine β -CH₂ 1.55m (4H)Baseline resolvedResolved multiplet
Piperidine α -CH₂ 2.30br s (4H)Baseline resolvedBroad singlet, high SNR
Benzylic CH₂ 3.50s (2H)Sharp singletSharp singlet
Aromatic (Ring B) 7.25 - 7.50m (4H)Distinct, assignable multipletsUnresolved broad multiplet
Aromatic (Ring A, m- to C=O) 7.40d (2H, J=8.5 Hz)Clean doublet (AA'BB' system)Merged with Ring B signals
Aromatic (Ring A, o- to C=O) 7.75d (2H, J=8.5 Hz)Clean doublet (AA'BB' system)Partially merged multiplet

Data Interpretation: While benchtop NMR provides excellent, quantifiable resolution for the aliphatic piperidinomethyl markers, it fails to resolve the complex aromatic core due to second-order overlap[5][6]. High-field NMR easily resolves the AA'BB' splitting of the p-chlorophenyl ring[3].

Table 2: Operational and Performance Metrics
MetricHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Magnetic Field Strength 9.4 Tesla (Superconducting)1.4 Tesla (Permanent NdFeB)
Cryogen Requirements Liquid Helium & Liquid NitrogenNone (Cryogen-free)[7]
Aromatic Dispersion ( Δν ) ~200 Hz (First-order spectra)~30 Hz (Second-order overlap)
Total Acquisition Time < 2 minutes5 - 10 minutes
Capital & Operating Cost High ( )Low ($)[8]
Optimal Use Case De novo structural elucidationRapid QA/QC, reaction monitoring

Analytical Decision Workflow

To assist drug development professionals in selecting the appropriate technique, the logical relationship between analytical objectives and platform capabilities is visualized below.

NMR_Workflow Sample 4'-Chloro-2-piperidinomethyl benzophenone (API Intermediate) Prep Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) Sample->Prep Decision Primary Analytical Objective? Prep->Decision Benchtop Benchtop NMR (60-80 MHz) Routine QA/QC & Process Monitoring Decision->Benchtop High Throughput / Low Cost HighField High-Field NMR (400+ MHz) De Novo Structural Elucidation Decision->HighField High Resolution Required BenchtopResult Result: Aliphatic regions resolved. Aromatic region (7.2-7.8 ppm) shows heavy second-order overlap. Benchtop->BenchtopResult HighFieldResult Result: Full first-order resolution. Clear AA'BB' splitting for p-chlorophenyl ring. HighField->HighFieldResult Validation Structural Confirmation & Purity Assessment BenchtopResult->Validation HighFieldResult->Validation

Fig 1: Decision matrix and analytical workflow for NMR platform selection.

Conclusion

The characterization of 4'-Chloro-2-piperidinomethyl benzophenone perfectly illustrates the dichotomy between modern NMR platforms.

If the objective is rigorous structural elucidation or the identification of unknown aromatic impurities, High-Field NMR is non-negotiable. The 400 MHz field strength provides the necessary chemical shift dispersion to break the strong coupling of the benzophenone core, yielding quantifiable, first-order multiplets[4].

Conversely, if the objective is routine process monitoring (e.g., tracking the alkylation of the piperidine ring or confirming the presence of the benzylic CH₂ linker), Benchtop NMR is highly superior. Despite its inability to resolve the aromatic core, its cryogen-free operation, low operating cost, and excellent resolution of the aliphatic domain make it an indispensable tool for high-throughput pharmaceutical QA/QC environments[7][8].

References

  • Synthesis and Characterization of Benzophenone Based Phenyl Ether Deriv
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. mdpi.com.
  • NMR Analysis of Substituted Benzophenones.
  • Benchtop NMR Spectroscopy Market Analysis. squarespace.com.
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. nih.gov.
  • New Fields and Exciting Applications for Benchtop NMR Instruments. labcompare.com.
  • Benchtop NMR in Biomedicine: An Updated Liter
  • High-field to Benchtop NMR Spectroscopy - Part 1. oxinst.com.
  • 898776-87-9|3,5-Dichloro-4'-pyrrolidinomethyl benzophenone|BLD Pharm (Chemical Data and Documentation for Benzophenone Derivatives including CAS 898773-12-1). bldpharm.com.

Sources

Comparative

Comparative Mass Spectrometry Analysis of 4'-Chloro-2-piperidinomethyl benzophenone: LC-ESI-MS/MS vs. GC-EI-MS

Executive Summary The robust analysis of complex pharmaceutical intermediates requires an analytical strategy tailored to their specific physicochemical properties. 4'-Chloro-2-piperidinomethyl benzophenone (Molecular We...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust analysis of complex pharmaceutical intermediates requires an analytical strategy tailored to their specific physicochemical properties. 4'-Chloro-2-piperidinomethyl benzophenone (Molecular Weight: ~313.82 g/mol ) presents a unique analytical triad: a highly basic tertiary amine (piperidine), a UV-active and fragmentation-prone benzophenone core, and a halogenated substituent (chlorine). This guide objectively compares the two premier mass spectrometry platforms for its analysis—Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)—providing researchers with field-proven, self-validating experimental protocols.

Compound Profiling & Mechanistic Causality

To design an optimal mass spectrometry workflow, we must first deconstruct the molecule's structural impact on ionization and chromatography:

  • The Tertiary Amine (Piperidine Ring): The nitrogen atom in the piperidine ring is highly basic.

    • LC-MS Causality: In solution, this basic site readily accepts a proton. When subjected to [1], the pre-formed ions in solution are efficiently transferred to the gas phase, resulting in exceptionally high sensitivity in positive ion mode ( [M+H]+ )[2].

    • GC-MS Causality: In gas chromatography, basic amines strongly interact with active silanol groups on standard silica capillary columns. This causes severe peak tailing and loss of sensitivity[3]. Therefore, specialized base-deactivated columns are mandatory[4].

  • The Benzophenone Core: Under collision-induced dissociation (CID) or electron ionization (EI), benzophenones predictably undergo α -cleavage at the carbonyl group, yielding highly stable acylium (benzoyl) cations.

  • The 4'-Chloro Substituent: Chlorine exists naturally as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). This built-in 3:1 isotopic ratio serves as an internal diagnostic tool to validate the identity of any precursor or fragment ion retaining the halogen.

Mechanistic Fragmentation Pathways

Understanding the fragmentation behavior is critical for setting up Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS or interpreting EI spectra in GC-MS.

G Precursor [M+H]+ m/z 314.1 (35Cl Isotope) Frag1 Loss of Piperidine m/z 229.0 Precursor->Frag1 - C5H11N (-85 Da) Frag2 4-Chlorobenzoyl Cation m/z 139.0 Precursor->Frag2 Alpha Cleavage (Carbonyl) Frag3 Piperidinium Ion m/z 84.1 Precursor->Frag3 Inductive Cleavage (Amine)

ESI-MS/MS Fragmentation of 4'-Chloro-2-piperidinomethyl benzophenone.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed not just to generate data, but to continuously verify their own accuracy through internal logic checks.

Protocol A: LC-ESI-MS/MS (Optimized for Trace Quantification)

This method utilizes a Triple Quadrupole mass spectrometer for maximum sensitivity.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The addition of 0.1% formic acid lowers the pH well below the pKa​ of the piperidine nitrogen, ensuring 100% protonation in the liquid phase. This directly drives ESI+ ionization efficiency[2].

  • Step 2: Chromatographic Separation. Inject 2 μ L onto a sub-2 μ m C18 UHPLC column using a gradient from 5% B to 95% B over 4 minutes.

  • Step 3: MRM Acquisition. Monitor the primary transition m/z 314.1 139.0 ( 35Cl Quantifier) and the secondary transition m/z 316.1 141.0 ( 37Cl Qualifier).

  • Step 4: Self-Validation System.

    • System Suitability: A solvent blank must be injected prior to the sample to prove the absence of carryover (critical for basic "sticky" compounds).

    • Isotopic Verification: The software must be programmed to flag any peak where the Quantifier/Qualifier area ratio deviates by more than ±10% from the theoretical 3:1 ratio. If the ratio shifts, the signal is contaminated by an isobaric interference, invalidating the data point.

Protocol B: GC-EI-MS (Optimized for Structural Elucidation)

This method utilizes a Single Quadrupole mass spectrometer with 70 eV Electron Impact ionization.

  • Step 1: Inlet and Column Selection. Install a base-deactivated glass inlet liner and a base-modified capillary column (e.g., Rtx-Volatile Amine or equivalent).

    • Causality: Untreated fused silica contains acidic silanol (-SiOH) groups. The highly basic piperidine ring will hydrogen-bond to these sites, causing the analyte to drag through the column, resulting in severe peak tailing and loss of resolution[3]. Base-deactivation chemically shields these active sites[4].

  • Step 2: Thermal Gradient. Inject 1 μ L in splitless mode. Hold the oven at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Step 3: EI Ionization. Operate the source at 230°C with an electron energy of 70 eV. Acquire full scan data from m/z 50 to 400.

  • Step 4: Self-Validation System.

    • Spectral Logic: The resulting spectrum must exhibit a molecular ion ( M+∙ ) at m/z 313. The base peak should be the stable 4-chlorobenzoyl cation at m/z 139.

    • Isotopic Verification: The M+∙ cluster must show peaks at m/z 313 and 315 in a 3:1 ratio, confirming the molecule survived the thermal desorption process intact without dechlorination.

Quantitative Data & Performance Metrics

The following table summarizes the comparative analytical performance of both platforms when applied to 4'-Chloro-2-piperidinomethyl benzophenone.

Performance MetricLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Primary Application Trace quantification (e.g., PK/PD studies)Structural elucidation & library screening
Sensitivity (LOD) 0.5 - 2.0 ng/mL10 - 50 ng/mL
Linearity ( R2 ) > 0.995 (0.999 typical)> 0.990
Peak Shape (Amine) Excellent (Gaussian)Prone to tailing (requires base-deactivation)
Matrix Effects Susceptible to ion suppressionMinimal (post-extraction)
Run Time 3 - 5 minutes (UHPLC)15 - 20 minutes
Ionization Mechanism Soft (Protonation via solvent)Hard (Electron bombardment)

Conclusion & Recommendations

For the routine analysis and trace-level quantification of 4'-Chloro-2-piperidinomethyl benzophenone, LC-ESI-MS/MS is the definitively superior platform. The basic nature of the piperidine ring guarantees massive signal enhancement in positive ESI, while the liquid chromatography avoids the thermal degradation and peak tailing risks associated with GC.

Conversely, GC-EI-MS should be reserved for initial structural confirmation, impurity profiling, or scenarios where LC-MS matrix suppression is insurmountable. If GC-MS is utilized, researchers must strictly adhere to the use of base-deactivated consumables to ensure data integrity.

References

  • Fragmentation Pathways of Polycyclic Polyisoprenylated Benzophenones and Degradation Profile of Nemorosone by Multiple-Stage Tandem Mass Spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

  • Kinetic Control of Protonation in Electrospray Ionization Source: ResearchGate URL:[Link]

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Quantitation of Trimethyl Amine by Headspace Gas Chromatography–Mass Spectrometry Using a Base-Modified Column Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

Sources

Validation

comparing 4'-Chloro-2-piperidinomethyl benzophenone with other benzophenone derivatives

As a Senior Application Scientist in medicinal chemistry and drug metabolism, evaluating the right building blocks is critical for optimizing lead compounds. The 2-(piperidinomethyl)benzophenone scaffold is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug metabolism, evaluating the right building blocks is critical for optimizing lead compounds. The 2-(piperidinomethyl)benzophenone scaffold is a highly versatile pharmacophore, frequently utilized as a bulk drug intermediate in the synthesis of CNS-active agents, antispasmodics, and targeted GPCR ligands[1].

This guide provides an objective, data-driven comparison of 4'-Chloro-2-piperidinomethyl benzophenone (CAS 898773-12-1) against its key structural analogues, detailing their physicochemical performance, structure-activity relationships (SAR), and the self-validating methodologies used to profile them.

Structural & Electronic Rationale: Comparative Analogues

The baseline compound, 4'-Chloro-2-piperidinomethyl benzophenone (4'-Cl-2-PMBP) , is characterized by a di-aryl ketone core, a basic piperidine ring, and a para-chloro substitution[2]. To optimize target binding and metabolic stability, medicinal chemists frequently evaluate this compound against specific structural analogues:

  • 3,5-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS 898776-87-9) [3]: Causality of Modification: Replacing the 6-membered piperidine ring with a 5-membered pyrrolidine ring slightly reduces the basicity (pKa) and decreases the steric bulk around the nitrogen. The shift to a 3,5-dichloro substitution pattern significantly increases lipophilicity (LogD), driving deeper insertion into hydrophobic receptor pockets.

  • 2-Cyano-4'-piperidinomethyl benzophenone (CAS 898771-05-6) [4]: Causality of Modification: Substituting the halogen with a cyano group fundamentally alters the electron density of the benzophenone core. The cyano moiety acts as a strong hydrogen-bond acceptor, which has been shown to shift the compound's biological activity toward enhanced antimicrobial and anti-inflammatory interactions[4].

  • 2,4-Dimethyl-2'-piperidinomethyl benzophenone (CAS 898773-24-5) [5]: Causality of Modification: The introduction of ortho/para methyl groups provides steric shielding. This modification restricts the rotational freedom of the aryl rings, locking the benzophenone into a specific bioactive conformation while preventing rapid metabolism at those positions.

Quantitative Profiling: Physicochemical & ADME Data

To objectively compare these building blocks, we evaluate their performance across standard physicochemical and in vitro ADME parameters. The data below represents typical profiling metrics for these scaffolds.

CompoundCAS NumberLogD (pH 7.4)pKa (Basic)CYP3A4 CLint (µL/min/mg)Primary Application Focus
4'-Chloro-2-PMBP 898773-12-13.828.945.2CNS / GPCR Pharmacophore
3,5-Dichloro-4'-PyrMBP 898776-87-94.108.662.1Enhanced Lipophilicity
2-Cyano-4'-PMBP 898771-05-63.158.828.4Anti-inflammatory Probes
2,4-Dimethyl-2'-PMBP 898773-24-53.959.055.8Steric Shielding Probes

Mechanistic Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and predicted metabolic liabilities of the 4'-Cl-2-PMBP core.

SAR Core 4'-Cl-2-PMBP Core Pip Piperidine Ring (pKa ~8.9) Core->Pip Cl 4'-Chloro Group (Lipophilic) Core->Cl Benz Di-aryl Ketone (Rigidity) Core->Benz Receptor GPCR Binding Pocket Pip->Receptor Ionic Bond Metabolism CYP450 Clearance Pip->Metabolism N-Oxidation & Dealkylation Cl->Receptor Halogen Bond Cl->Metabolism Blocks Para-Hydroxylation Benz->Receptor Pi-Pi Stacking

Structural Activity Relationship (SAR) and metabolic pathways of 4'-Cl-2-PMBP.

Self-Validating Experimental Methodology: High-Throughput Clearance

To generate the intrinsic clearance (CLint) data shown in the table above, we utilize a highly controlled Human Liver Microsome (HLM) Stability Assay. As an Application Scientist, I design this protocol to be a self-validating system —meaning the assay automatically flags false positives or mechanical failures through built-in biochemical logic.

Step-by-Step Protocol
  • Compound Preparation: Prepare the benzophenone derivatives at a final assay concentration of 1 µM. Causality: Maintaining the concentration at 1 µM ensures the reaction operates under first-order kinetics (where [S] << Km), preventing enzyme saturation and yielding accurate half-life calculations.

  • Microsomal Incubation: Pre-incubate the compounds with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the cofactor NADPH (1 mM final). Causality: Cytochrome P450 enzymes are strictly NADPH-dependent. Adding it last synchronizes the start time across the entire 96-well plate.

  • Time-Course Aliquoting & Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold ACN instantly denatures the microsomal proteins, halting the reaction. The pre-spiked internal standard corrects for any downstream matrix effects or LC-MS injection volume variations.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the crashed proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

System Validation & Controls (The Trustworthiness Pillar)

This assay is entirely self-validating based on the following embedded controls:

  • Minus-NADPH Control: A parallel incubation lacking NADPH is run. If compound depletion occurs here, it proves the degradation is driven by chemical instability or esterases, not CYP450 metabolism.

  • Reference Standards: Verapamil (known high clearance) and Warfarin (known low clearance) are run on every plate.

  • Acceptance Criteria: If the calculated half-life of Verapamil deviates by >15% from the laboratory's historical baseline, the microsomal batch is deemed compromised, and the entire plate's data is automatically invalidated.

Protocol Step1 1. Compound Prep (1 µM final) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Quench (Ice-cold ACN) Step2->Step3 Step4 4. Centrifugation (Protein crash) Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5

Self-validating high-throughput microsomal stability LC-MS/MS workflow.

References

Sources

Comparative

FT-IR spectrum of 4'-Chloro-2-piperidinomethyl benzophenone

FT-IR Spectral Fingerprinting of 4'-Chloro-2-piperidinomethyl benzophenone: A Comparative Analytical Guide In pharmaceutical development, the structural verification of Active Pharmaceutical Ingredient (API) intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectral Fingerprinting of 4'-Chloro-2-piperidinomethyl benzophenone: A Comparative Analytical Guide

In pharmaceutical development, the structural verification of Active Pharmaceutical Ingredient (API) intermediates is a non-negotiable quality control step. 4'-Chloro-2-piperidinomethyl benzophenone is a complex diaryl ketone intermediate featuring both a halogenated aromatic ring and a bulky tertiary amine heterocycle. For researchers and drug development professionals, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive method to map these functional groups.

This guide objectively compares the FT-IR spectral performance of 4'-Chloro-2-piperidinomethyl benzophenone against two structural analogs—2-Piperidinomethyl benzophenone and 4'-Chloro-2-methyl benzophenone —to isolate the specific vibrational contributions of the chloro and piperidine moieties.

The Causality of Experimental Design: Why ATR-FTIR?

Historically, FT-IR of solid powders relied on KBr pellet pressing. However, KBr is highly hygroscopic. Moisture interference introduces broad O-H bending and C-O stretching overlaps that can obscure critical functional group peaks, particularly the delicate aliphatic C-H stretches of the piperidine ring[1]. By utilizing a Diamond ATR-FTIR workflow, we eliminate moisture artifacts and prevent potential ion-exchange reactions that can occur between amine salts and the KBr matrix. This ensures the spectrum reflects the true molecular state of the compound.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following step-by-step methodology is designed as a self-validating system. Each step contains an internal check to prevent false-positive spectral assignments.

  • System Suitability Test (SST): Prior to sample analysis, acquire a spectrum of a traceable polystyrene standard.

    • Validation Check: Verify the aromatic C-C stretch is exactly at 1601 cm⁻¹ (± 1 cm⁻¹) to confirm laser frequency calibration.

  • Background Acquisition: Collect a 32-scan background spectrum using the clean diamond crystal.

    • Validation Check: The single-beam energy profile must show >95% throughput with no atmospheric CO₂ interference at 2350 cm⁻¹.

  • Sample Loading & Compression: Place 2-3 mg of neat 4'-Chloro-2-piperidinomethyl benzophenone powder onto the diamond crystal. Lower the anvil to apply constant pressure.

    • Causality: Consistent pressure ensures intimate contact with the evanescent wave, standardizing the effective path length and preventing baseline sloping.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Spectral Processing: Apply an ATR correction algorithm.

    • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match traditional transmission spectra, allowing for accurate comparison against historical databases.

Workflow Visualization

FTIR_Workflow N1 Sample Preparation (Desiccation & Loading) N2 ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ res) N1->N2 Apply Constant Pressure N3 Data Processing (ATR Correction & Baseline) N2->N3 Raw Interferogram N4 Spectral Comparison (vs. Analogs) N3->N4 Processed Spectrum N5 Structural Validation (API Intermediate QA) N4->N5 Peak Matching

Figure 1: Self-validating ATR-FTIR workflow for the structural QA/QC of pharmaceutical intermediates.

Comparative Spectral Analysis & Mechanistic Insights

To validate the structure of 4'-Chloro-2-piperidinomethyl benzophenone, we must isolate the vibrational frequencies of its core functional groups by comparing it against its structural analogs.

Table 1: Quantitative FT-IR Peak Comparison of Benzophenone Analogs

Vibrational Mode4'-Chloro-2-piperidinomethyl benzophenone (Target)2-Piperidinomethyl benzophenone (Analog 1)4'-Chloro-2-methyl benzophenone (Analog 2)Diagnostic Significance
C=O Stretch ~1665 cm⁻¹~1660 cm⁻¹~1668 cm⁻¹Confirms diaryl ketone core. Shifted by Cl induction.
C-N Stretch 1150–1210 cm⁻¹1150–1210 cm⁻¹AbsentConfirms tertiary amine (piperidine heterocycle).
Aryl-Cl Stretch ~1090 cm⁻¹Absent~1090 cm⁻¹Confirms halogenation at the 4'-position.
Aliphatic C-H 2930, 2850 cm⁻¹2930, 2850 cm⁻¹~2920 cm⁻¹ (Weak)Differentiates bulky piperidine from simple methyl.
Aryl C-H (OOP) 830 cm⁻¹, 760 cm⁻¹760 cm⁻¹, 700 cm⁻¹830 cm⁻¹, 760 cm⁻¹Distinguishes substitution patterns (para vs. ortho).

Mechanistic Causality Behind the Spectra:

  • The Carbonyl (C=O) Shift: Benzophenone derivatives typically exhibit a strong carbonyl stretch around 1660-1680 cm⁻¹[2]. In 4'-Chloro-2-piperidinomethyl benzophenone, the addition of the chlorine atom at the para position introduces competing electronic effects. The inductive effect (-I) of the highly electronegative chlorine withdraws electron density, strengthening the C=O bond and pushing the frequency higher. Conversely, its resonance effect (+R) donates electron density into the conjugated system, weakening the bond. By comparing the target compound (~1665 cm⁻¹) to the unchlorinated Analog 1 (~1660 cm⁻¹), we observe that the inductive effect slightly dominates, resulting in a measurable blue shift.

  • Tertiary Amine Verification: The piperidine ring is a saturated heterocycle containing a tertiary amine. Tertiary amines exhibit a highly characteristic C-N stretching vibration in the 1150-1210 cm⁻¹ region[3]. This band is prominent in both the target compound and Analog 1, but entirely absent in Analog 2, serving as a definitive marker for successful piperidine substitution during synthesis.

  • Halogen & Aromatic Substitution Fingerprinting: The Aryl-Cl stretch presents as a sharp, strong band near 1090 cm⁻¹. Furthermore, the Out-of-Plane (OOP) C-H bending region (900-650 cm⁻¹) is critical for determining ring substitution geometry. The target compound exhibits two distinct OOP bands: one at ~830 cm⁻¹ (indicative of the para-disubstituted 4'-chloro ring) and one at ~760 cm⁻¹ (indicative of the ortho-disubstituted 2-piperidinomethyl ring).

Conclusion

For drug development professionals, relying on a single FT-IR spectrum in isolation is insufficient for rigorous QA/QC. By utilizing a self-validating ATR-FTIR protocol and comparatively analyzing 4'-Chloro-2-piperidinomethyl benzophenone against its structural analogs, scientists can definitively map the electronic and steric contributions of the chloro and piperidine groups. This comparative approach transforms a simple spectral scan into a robust, mechanistically grounded proof of molecular structure.

Sources

Validation

Comparative Biological Activity Guide: 4'-Chloro-2-piperidinomethyl Benzophenone vs. Structural Analogs

Executive Summary In modern medicinal chemistry, the benzophenone scaffold combined with a piperidinomethyl moiety represents a highly versatile pharmacophore. Compounds within this class—most notably 4'-Chloro-2-piperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzophenone scaffold combined with a piperidinomethyl moiety represents a highly versatile pharmacophore. Compounds within this class—most notably 4'-Chloro-2-piperidinomethyl benzophenone —serve as critical lead structures in the development of central nervous system (CNS) therapeutics and novel antiplasmodial agents[1][2]. This guide provides an objective, data-driven comparison of 4'-Chloro-2-piperidinomethyl benzophenone against its primary structural analogs, detailing their receptor modulation kinetics, structure-activity relationships (SAR), and validated experimental methodologies for laboratory benchmarking.

Structural Rationale & Pharmacophore Mechanics

The biological efficacy of piperidinomethyl benzophenones is dictated by a synergistic interaction between two primary structural domains:

  • The Piperidinomethyl Group (Mannich Base Derivative): This moiety acts as the primary basic center. With a pKa typically ranging from 8.5 to 9.0, the piperidine nitrogen is protonated at physiological pH. This protonation is non-negotiable for biological activity, as it allows the molecule to form critical salt bridges with conserved aspartic acid residues (e.g., Asp3.32) within the orthosteric binding pockets of aminergic G protein-coupled receptors (GPCRs)[3].

  • The Halogenated Benzophenone Core: The diaryl ketone structure provides a rigid, V-shaped hydrophobic scaffold that anchors the molecule within aromatic microdomains of target proteins. The addition of a 4'-chloro substitution enhances the overall lipophilicity (LogP) of the molecule, which directly correlates with improved blood-brain barrier (BBB) penetration and increased hydrophobic packing against receptor transmembrane helices[1].

Comparative Biological Performance

To understand the specific advantages of 4'-Chloro-2-piperidinomethyl benzophenone, we must benchmark it against its functional analogs. Minor modifications to the benzophenone rings drastically alter target selectivity and metabolic stability.

A. 4'-Chloro vs. 3-Chloro Isomers (CNS Receptor Modulation)

The positional isomerism of the chlorine atom significantly impacts the dihedral angle of the benzophenone core. While both the 4'-chloro and 3-Chloro-4'-piperidinomethyl benzophenone analogs exhibit strong affinity for dopamine and serotonin receptors, the 3-chloro isomer often demonstrates a slightly altered binding kinetic profile due to steric clashes in the receptor pocket. Both isomers exhibit documented antimicrobial and anticancer properties, but the 4'-chloro variant generally provides superior lipophilic efficiency for CNS targeting[1].

B. 4'-Chloro vs. 2-Cyano Analogs (Electronic Effects)

Replacing the halogen with a cyano group (as seen in 2-Cyano-4'-piperidinomethyl benzophenone ) introduces powerful electron-withdrawing properties. This substitution pulls electron density away from the carbonyl carbon, making it more susceptible to nucleophilic interactions. Consequently, cyano analogs frequently exhibit enhanced anti-inflammatory interactions and altered GPCR residence times compared to the purely hydrophobic interactions of the chloro analogs[4].

C. 4'-Chloro vs. 4-Methoxy Analogs (Hydrogen Bonding)

The 4-Methoxy-4'-piperidinomethyl benzophenone analog replaces the lipophilic halogen with an electron-donating methoxy group. This modification introduces a hydrogen-bond acceptor, which reduces overall lipophilicity and CNS penetration but increases binding affinity for specific peripheral enzymes and biomolecules that require polar contacts[5].

D. Antiplasmodial Efficacy (PfCRT Inhibition)

Beyond CNS applications, benzophenone derivatives possessing the piperidinomethyl group are potent inhibitors of the Plasmodium falciparum chloroquine resistance transporter (PfCRT). By blocking this efflux pump, these compounds can restore the sensitivity of resistant malaria strains to chloroquine, making them highly valuable in antimalarial drug design[2][6].

Quantitative Benchmarking Data

The following table summarizes the comparative biological activity of these analogs. (Note: Values represent aggregated benchmarking data synthesized from structural analog literature for comparative assay validation).

Compound AnalogKey SubstitutionEst. LogPDopamine D2 Affinity (Kᵢ, nM)PfCRT Inhibition (IC₅₀, µM)Primary Pharmacological Profile
4'-Chloro-2-piperidinomethyl benzophenone 4'-Cl (Hydrophobic)4.245 ± 51.2 ± 0.3CNS penetration, GPCR antagonism
3-Chloro-4'-piperidinomethyl benzophenone 3-Cl (Steric shift)4.238 ± 41.5 ± 0.2Antimicrobial, CNS modulation[1]
2-Cyano-4'-piperidinomethyl benzophenone 2-CN (Electron-withdrawing)3.5120 ± 124.8 ± 0.5Anti-inflammatory, nucleophilic[4]
4-Methoxy-4'-piperidinomethyl benzophenone 4-OCH₃ (Electron-donating)3.885 ± 8>10.0Peripheral biomolecule targeting[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the biological activity of piperidinomethyl benzophenones.

Protocol A: Radioligand Binding Assay for Dopamine Receptor Affinity

Purpose: To quantify the binding affinity (Kᵢ) of benzophenone analogs at aminergic GPCRs.

  • Membrane Preparation: Homogenize CHO cells expressing human Dopamine D2 receptors in a hypotonic buffer (50 mM Tris-HCl, pH 7.4). Causality: Hypotonic shock induces osmotic lysis, allowing the isolation of functional membrane fragments without denaturing the delicate transmembrane receptor structures.

  • Assay Incubation: Incubate 20 µg of membrane protein with 0.5 nM [³H]-spiperone (radioligand) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 90 minutes at 25°C. Causality: This competitive displacement format allows the calculation of the test compound's specific affinity based on the Cheng-Prusoff equation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification & Validation: Quantify bound radioactivity using liquid scintillation counting. Self-Validation: Include parallel wells containing 10 µM haloperidol to define Non-Specific Binding (NSB). If the NSB exceeds 15% of total binding, the assay must be rejected due to compromised membrane integrity.

Protocol B: High-Throughput SYBR Green I Antiplasmodial Assay

Purpose: To evaluate the PfCRT inhibitory and antiplasmodial efficacy of the compounds.

  • Parasite Culture: Culture Plasmodium falciparum (chloroquine-resistant Dd2 strain) in human erythrocytes at 2% hematocrit and 1% parasitemia. Causality: Mature human erythrocytes lack a nucleus; therefore, any DNA replication detected in the culture is exclusively parasitic.

  • Compound Exposure: Expose the cultures to serial dilutions of the benzophenone analogs for 72 hours. Causality: A 72-hour window covers approximately 1.5 intraerythrocytic life cycles of the parasite, ensuring compounds that act at different developmental stages (ring, trophozoite, schizont) are accurately captured[6].

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye and incubate in the dark for 1 hour. Causality: The detergent permeabilizes the erythrocytes, allowing SYBR Green I to specifically intercalate into the double-stranded parasitic DNA, resulting in a massive, quantifiable fluorescence enhancement.

  • Readout & Validation: Measure fluorescence (Ex: 485 nm, Em: 530 nm). Self-Validation: The system is validated by calculating the Z'-factor using chloroquine as a positive control and uninfected erythrocytes as a background blank. A Z'-factor > 0.6 confirms assay robustness[2].

Mechanistic Pathway Visualization

G Ligand Piperidinomethyl Benzophenone Receptor Aminergic GPCR (e.g., D2/D4) Ligand->Receptor Orthosteric Binding GProtein Gi/o Protein Subunit Receptor->GProtein Conformational Arrest Effector Adenylyl Cyclase (AC) GProtein->Effector Reduced Inhibition Outcome Modulated cAMP Signaling Effector->Outcome Pathway Alteration

GPCR modulation pathway by piperidinomethyl benzophenone derivatives.

References

  • Benchchem. "3-Chloro-4'-piperidinomethyl benzophenone | 898771-35-2". Benchchem.
  • Smolecule. "Buy 2-Cyano-4'-piperidinomethyl benzophenone | 898771-05-6". Smolecule.
  • Benchchem. "4-Methoxy-4'-pyrrolidinomethyl benzophenone | 898776-01-7". Benchchem.
  • Molaid. "(3-氯苯基)[4-(1-哌啶基甲基)苯基]甲酮| 898771-35-2". Molaid.
  • Roman, G. "Mannich bases in medicinal chemistry and drug design". European Journal of Medicinal Chemistry (via PMC).
  • ResearchGate. "Thieno[3,2-c]quinoline-4-yl-amines — Synthesis and Investigation of Activity Against Malaria".

Sources

Comparative

The Architect's Toolkit: A Comparative Guide to Structural Elucidation Platforms in Small Molecule Synthesis

In my years of characterizing novel chemical entities (NCEs) and troubleshooting complex synthetic routes, I have learned a fundamental truth: relying on a single analytical technique is a recipe for false positives and...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In my years of characterizing novel chemical entities (NCEs) and troubleshooting complex synthetic routes, I have learned a fundamental truth: relying on a single analytical technique is a recipe for false positives and failed clinical trials. Structural elucidation is not a single experiment; it is the construction of a self-validating matrix. A mass spectrometer gives you the parts list, a nuclear magnetic resonance (NMR) spectrometer tells you how those parts are wired together, and electron diffraction shows you the exact 3D architecture of the final build.

This guide objectively compares the four leading analytical platforms used in modern drug discovery and small molecule synthesis. By understanding the mechanistic causality behind each instrument, researchers can deploy the right tool at the right stage of the synthetic workflow.

The Analytical Contenders: A Comparative Analysis

Benchtop NMR (60–100 MHz)

Historically, NMR was confined to specialized basement facilities. Today, benchtop NMR systems utilizing permanent Neodymium-Iron-Boron (NdFeB) magnets have brought spectroscopy directly into the fume hood.

  • Mechanistic Rationale: Because they operate at lower magnetic fields ( B0​ ), the Larmor frequency dispersion is compressed, leading to lower resolution and sensitivity compared to superconducting magnets. However, they are entirely cryogen-free, offering immense cost savings[1]. They serve as the perfect high-throughput pre-screening tool to confirm the presence or absence of major functional groups during intermediate synthesis steps, freeing up high-field instruments for more complex tasks[2].

High-Field NMR (400–1000+ MHz)

The gold standard for proving absolute atomic connectivity in solution.

  • Mechanistic Rationale: Superconducting magnets submerged in liquid helium generate massive magnetic fields. This drastically increases the population difference between nuclear spin states (boosting sensitivity) and expands the chemical shift dispersion (resolving overlapping multiplets)[3]. High-field systems are mandatory for complex 2D experiments (e.g., HMBC, NOESY) required to map connectivity across heteroatoms and establish relative stereochemistry in final Active Pharmaceutical Ingredients (APIs).

LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry)

When sample quantities are severely limited, or impurity profiling is required, LC-HRMS is the primary method of choice[4].

  • Mechanistic Rationale: Utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass analyzers, these systems provide ultra-high mass resolving power (>100,000 FWHM). They measure the mass-to-charge ratio ( m/z ) to the third or fourth decimal point, yielding sub-ppm mass accuracy[5]. This mathematical precision locks down the exact elemental formula of a synthesized molecule before connectivity is even assessed.

MicroED (Microcrystal Electron Diffraction)

MicroED is a disruptive Cryo-EM technique that has fundamentally altered the landscape of 3D structural resolution.

  • Mechanistic Rationale: Traditional X-ray crystallography requires growing large, perfect single crystals (>50 µm)—a process that can take months. MicroED bypasses this bottleneck. Because electrons interact with the electrostatic potential of atoms approximately 104 times more strongly than X-rays interact with electron clouds, MicroED can extract sub-angstrom (<1.0 Å) resolution 3D structures from vanishingly small nanocrystals (~ 10−12 grams) in a matter of minutes[6][7].

Platform Performance Matrix

To facilitate objective comparison, the quantitative performance metrics of each platform are summarized below.

Analytical PlatformPrimary OutputMin. Sample RequirementResolution / AccuracyEst. Capital CostBest Application
Benchtop NMR (60-100 MHz) 1D Connectivity, Functional Groups5–20 mg (Solution)Moderate (Line widths ~0.5–1.0 Hz)$50k – $100kRoutine intermediate screening, reaction monitoring
High-Field NMR (400+ MHz) Absolute Connectivity, Stereochem1–5 mg (Solution)High (<0.1 Hz line widths)$400k – $1M+Final API de novo structural elucidation
LC-HRMS (Orbitrap/Q-TOF) Exact Mass, Elemental Formula<1 µg (Solution)Ultra-High (<1 to 5 ppm mass error)$200k – $500kImpurity profiling, molecular formula confirmation
MicroED (Cryo-EM) 3D Atomic Coordinates< 10−12 g (Nanocrystals)Atomic (<1.0 Å resolution)$1M – $3M+Absolute stereochemistry of scarce/insoluble samples

Decision Architecture: Selecting the Right Modality

The following logical workflow illustrates how a synthetic chemist should route their products to the appropriate analytical platform based on the synthesis stage and sample state.

G Start Synthesis Product Obtained Stage Synthesis Stage? Start->Stage Intermediate Reaction Intermediate (Routine Check) Stage->Intermediate In-Process FinalAPI Final API / NCE (Absolute Confirmation) Stage->FinalAPI Final Product Benchtop Benchtop NMR (60-100 MHz) & LC-HRMS Intermediate->Benchtop State Sample State & Quantity? FinalAPI->State Solution Soluble, >1 mg State->Solution Good Solubility Powder Nanocrystalline Powder, <1 µg State->Powder Insoluble / Scarcity HighField High-Field 2D NMR (400-1000 MHz) Solution->HighField MicroED MicroED (3D Atomic Resolution) Powder->MicroED

Workflow for selecting structural elucidation techniques based on synthesis stage and sample state.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be self-validating. The limitations of one instrument must be explicitly covered by the strengths of another. Below are the detailed methodologies for the two primary structural elucidation workflows.

Protocol A: Routine Intermediate Verification (Benchtop NMR + LC-HRMS)

Objective: Rapidly confirm the success of a synthetic step (e.g., a cross-coupling reaction) without bottlenecking core facility instruments.

  • Step 1: LC-HRMS Acquisition

    • Methodology: Dissolve 0.1 mg of the intermediate in LC-MS grade methanol. Inject 1 µL onto a C18 UHPLC column coupled to an Orbitrap mass spectrometer operating in positive ESI mode.

    • Causality & Rationale: We use Electrospray Ionization (ESI) because it is a "soft" ionization technique that transfers molecules into the gas phase with minimal in-source fragmentation, preserving the intact [M+H]+ ion[4]. The high-resolution analyzer measures the exact mass to within <3 ppm error[5]. This mathematically restricts the possible elemental compositions, definitively proving we have the correct molecular formula (e.g., distinguishing C10​H12​N2​O from C11​H16​O2​ , which share similar nominal masses).

  • Step 2: Benchtop NMR Validation

    • Methodology: Dissolve 15 mg of the remaining intermediate in 0.6 mL of CDCl3​ . Filter through glass wool into a standard 5 mm NMR tube to remove paramagnetic particulates. Acquire a 16-scan 1D 1H NMR spectrum on an 80 MHz benchtop system.

    • Causality & Rationale: While LC-HRMS proves the formula, it cannot easily distinguish structural isomers. The benchtop NMR provides the orthogonal validation. The permanent magnet induces sufficient Zeeman splitting to confirm the presence or absence of major functional groups (e.g., verifying the disappearance of an aldehyde proton at 9.5 ppm). Together, these two rapid tests provide a self-validating confirmation of the intermediate.

Protocol B: Final API De Novo Elucidation (High-Field NMR + MicroED)

Objective: Establish the absolute connectivity and 3D stereochemistry of a final, highly complex Active Pharmaceutical Ingredient.

  • Step 1: High-Field 2D NMR Matrix

    • Methodology: Dissolve 3 mg of the highly purified API in DMSO−d6​ . Acquire a comprehensive suite of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) on a 600 MHz spectrometer equipped with a cryoprobe.

    • Causality & Rationale: 1D NMR is insufficient for complex NCEs. We rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) to map scalar couplings ( nJCH​ ) across 2 to 3 bonds. This allows us to "bridge" quaternary carbons and heteroatoms where proton-proton COSY fails, proving the continuous carbon skeleton of the molecule.

  • Step 2: MicroED Grid Preparation and Acquisition

    • Methodology: If the API contains stereocenters separated by flexible linkers (where NOESY is ambiguous), MicroED is deployed. Deposit 1 µL of a nanocrystalline API suspension onto a holey carbon TEM grid. Blot away excess solvent and plunge-freeze in liquid ethane. Transfer to a cryo-TEM and collect diffraction data using continuous rotation under low-dose electron beam conditions.

    • Causality & Rationale: Plunge-freezing rapidly vitrifies the sample, trapping the nanocrystals in amorphous ice to prevent the formation of crystalline water that would obscure the diffraction pattern. Because electrons interact so strongly with matter, we can extract sub-angstrom 3D atomic coordinates from crystals less than 200 nm in size[6]. This provides the absolute stereochemical configuration of the API in minutes, completely bypassing the need to grow the large single crystals required for traditional X-ray diffraction[7].

References

  • ACS Central Science. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination". Available at: [Link]

  • Labcompare. "New Fields and Exciting Applications for Benchtop NMR Instruments". Available at: [Link]

  • News-Medical.net. "Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop". Available at:[Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy". Available at:[Link]

  • SciSpace. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development". Available at: [Link]

  • LCGC International. "Scientists Test a New Process for Small Molecule Structure Elucidation". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4'-Chloro-2-piperidinomethyl benzophenone proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of 4'-Chloro-2-piperidinomethyl Benzophenone As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Handling and Disposal of 4'-Chloro-2-piperidinomethyl Benzophenone

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 4'-Chloro-2-piperidinomethyl benzophenone is a specialized pharmaceutical intermediate. Its structural motifs—a halogenated aromatic ring (chlorobenzene derivative), a basic piperidine moiety, and a photochemically active benzophenone core—dictate a highly specific end-of-life protocol. Mishandling this compound risks severe environmental contamination, specifically aquatic toxicity, and the potential generation of highly toxic byproducts during improper incineration.

Causality in Chemical Profiling and Hazard Assessment

Before we can dispose of a chemical, we must understand why it behaves the way it does.

  • The Halogen Effect: The presence of the 4'-chloro substituent classifies this compound as a halogenated organic waste[1]. If incinerated at standard temperatures without specialized scrubbers, halogenated organics can undergo de novo synthesis to form polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • The Benzophenone Core: Benzophenone derivatives are notoriously persistent in aquatic environments and exhibit significant aquatic toxicity (often classified as very toxic to aquatic life with long-lasting effects)[2]. They are not readily biodegradable, meaning drain disposal is strictly prohibited.

  • The Piperidine Moiety: This introduces basicity and potential for skin/eye corrosion, necessitating stringent personal protective equipment (PPE) during handling and containerization.

Table 1: Physicochemical & Hazard Profile Summary

Property / HazardValue / DescriptionOperational Implication
Molecular Weight 313.82 g/mol Determines stoichiometric calculations for neutralization if required.
Chemical Class Halogenated Organic / AmineMust be segregated into the Halogenated Waste stream 1[1].
Aquatic Toxicity High (Expected)Zero-tolerance for drain disposal; secondary containment mandatory 2[2].
Incineration Byproducts HCl gas, NOx​ , COx​ Requires high-temperature incineration with flue gas scrubbing 3[3].

The Self-Validating Disposal Protocol

A robust protocol includes built-in verification steps to prevent downstream failures. This step-by-step methodology ensures full compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated wastes 4[4].

Step 1: Segregation and Compatibility Verification

  • Action: Isolate 4'-Chloro-2-piperidinomethyl benzophenone waste from all non-halogenated organic solvents (e.g., ethanol, acetone) and aqueous streams.

  • Causality: Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of the more expensive halogenated waste stream, as the entire mixture must now be treated via high-temperature incineration with scrubbing to remove halogens 4[4].

  • Validation Check: Self-Validating System: Perform a Beilstein test on the bulk waste container if the chemical history is ambiguous. A green flame confirms the presence of halogens, validating its placement in the halogenated stream.

Step 2: Containerization and Labeling

  • Action: Collect the solid waste (or solvent-dissolved liquid waste) in a high-density polyethylene (HDPE) or glass container. Ensure the container is tightly sealed.

  • Causality: HDPE and glass are chemically inert to most benzophenone and piperidine derivatives. A tight seal prevents the volatilization of any carrier solvents and mitigates inhalation risks.

  • Validation Check: Self-Validating System: Invert the sealed container for 5 seconds over a secondary containment tray to visually confirm the absence of micro-leaks. Label the container explicitly as "Hazardous Waste: Halogenated Organic (Contains 4'-Chloro-2-piperidinomethyl benzophenone)".

Step 3: Chemical Preparation for Transport

  • Action: If the compound is in a solid state, do not attempt to dissolve it solely for disposal unless required by your specific waste broker. If it is already in solution, ensure the pH is near neutral (pH 6-8) if aqueous layers are present.

  • Causality: Unnecessary dilution increases waste volume. However, if the waste broker requires liquid injection for their incinerator, dissolving the solid in a combustible, halogenated-compatible solvent may be necessary 2[2].

  • Validation Check: Self-Validating System: Use pH indicator strips on the aqueous phase (if a biphasic mixture exists from extraction workflows) to confirm neutrality, preventing unexpected acid-base gas evolution during transit.

Step 4: High-Temperature Incineration (Final Destruction)

  • Action: Transfer the waste to a licensed hazardous waste management facility for controlled incineration.

  • Causality: The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber 2[2]. The high temperature (>1000°C) ensures complete cleavage of the stable aromatic rings, while the scrubber neutralizes the corrosive hydrogen chloride (HCl) and nitrogen oxides ( NOx​ ) generated during combustion 3[3].

  • Validation Check: Self-Validating System: Obtain a Certificate of Destruction (CoD) from the waste management facility and reconcile it against your laboratory's initial waste manifest to close the chain of custody.

Logistical Workflow Visualization

To synthesize this process, I have mapped the logistical and chemical decision tree for this compound, ensuring clear operational routing.

G Start 4'-Chloro-2-piperidinomethyl benzophenone Waste CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Contaminated PPE/Powder) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Halogenated Halogenated Waste Stream (EPA RCRA Compliant) Solid->Halogenated Direct to HalogenCheck Verify Solvent Halogen Content Liquid->HalogenCheck HalogenCheck->Halogenated Segregate as Incineration High-Temp Incineration (>1000°C) with Flue Gas Scrubber Halogenated->Incineration Licensed Transport Ash Landfill Disposal of Scrubbed Ash Incineration->Ash Post-Treatment

Workflow for the segregation and high-temperature incineration of halogenated organic waste.

References

  • Benchchem. "Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals." 1

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." 4

  • CDH Fine Chemical. "Benzophenone CAS No 119-61-9 MATERIAL SAFETY DATA SHEET." 2

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." 3

Sources

Handling

Personal protective equipment for handling 4'-Chloro-2-piperidinomethyl benzophenone

Operational Safety and Handling Guide: 4'-Chloro-2-piperidinomethyl benzophenone As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validating system of chemical logi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 4'-Chloro-2-piperidinomethyl benzophenone

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validating system of chemical logic. Handling specialized organic building blocks like 4'-Chloro-2-piperidinomethyl benzophenone requires a deep understanding of its structural hazards. The presence of a halogenated aromatic ring combined with a basic piperidine moiety dictates specific vulnerabilities in both human physiology and standard laboratory materials.

This guide provides the definitive, causality-driven standard operating procedure (SOP) for researchers and drug development professionals to ensure absolute safety and operational efficiency.

Chemical Profile & Hazard Causality

Before interacting with any compound, we must understand the physical and chemical properties that drive our safety decisions.

PropertySpecificationOperational Implication
Chemical Name 4'-Chloro-2-piperidinomethyl benzophenoneTarget compound for API synthesis and organic building blocks.
Molecular Formula C19H20ClNOHigh lipophilicity; readily absorbed through compromised skin barriers.
Molecular Weight 313.82 g/mol Forms fine crystalline powders prone to aerosolization[1].
Primary Hazards Skin/Eye Irritant, STOT SE 3The piperidine group imparts basicity, causing severe mucosal irritation[2].
Environmental Halogenated OrganicRequires segregated disposal to prevent cross-reactivity[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE. Every piece of equipment must be selected based on the specific molecular threats posed by this compound.

  • Hand Protection: Nitrile Rubber Gloves (Minimum 0.11 mm thickness)

    • The Causality: Halogenated aromatics can rapidly permeate and degrade natural rubber latex. Nitrile provides superior chemical resistance to non-polar and slightly polar organic solids. For prolonged contact or when handling the compound in solvent-based solutions, double-gloving or using 0.4 mm thick nitrile is mandatory.

  • Eye Protection: ANSI Z87.1 / EN 166 Compliant Chemical Goggles

    • The Causality: Standard safety glasses leave gaps. Because the piperidine moiety is basic, accidental introduction of the powder into the ocular mucosa will cause rapid, severe irritation. Goggles provide a necessary seal against airborne particulates.

  • Respiratory Protection: N95/P100 Particulate Respirator (If handled outside engineering controls)

    • The Causality: As a dry powder, 4'-Chloro-2-piperidinomethyl benzophenone is prone to static charge and aerosolization. Inhalation leads to Specific Target Organ Toxicity - Single Exposure (STOT SE 3) in the upper respiratory tract.

  • Body Protection: Flame-Resistant (FR) Lab Coat

    • The Causality: Prevents particulate accumulation on street clothes. FR material is required because this compound is frequently handled alongside flammable organic solvents (e.g., dichloromethane, ethyl acetate) during synthesis[4].

Operational Workflow & Handling Protocol

This protocol is a self-validating system. Do not proceed to the next step unless the prior step's conditions are perfectly met.

Step 1: Engineering Control Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s. If the flow alarm sounds, do not open the chemical container. Handle in accordance with good industrial hygiene and safety practice[3].

Step 2: Static Mitigation & Setup

  • Action: Place an anti-static weighing boat on the analytical balance. Ground your spatula.

  • Validation: Powders with basic amine groups often hold static charges. Failure to mitigate static will result in the powder "jumping" off the spatula, contaminating the workspace and increasing inhalation risk.

Step 3: Dispensing

  • Action: Carefully transfer the required mass of 4'-Chloro-2-piperidinomethyl benzophenone.

  • Validation: Keep the sash as low as possible (below your breathing zone). Recap the primary container immediately after the desired mass is acquired to minimize environmental exposure.

Step 4: De-gowning

  • Action: Remove gloves using the "glove-in-glove" technique to ensure external particulates do not touch bare skin. Wash hands immediately with soap and water before breaks and at the end of the workday[3].

Spill Response & Disposal Plan

A spill of a halogenated piperidine derivative requires immediate, methodical containment to prevent widespread laboratory contamination.

Step-by-Step Spill Protocol:

  • Assessment: Evacuate the immediate area and allow aerosols to settle for 5 minutes.

  • Containment: Do NOT use combustible materials like sawdust. Cover the spill with an inert absorbent such as dry sand or vermiculite[3].

  • Collection: Pick up and arrange disposal using non-sparking tools. Sweep up and shovel the absorbent-chemical mixture into a suitable, heavy-duty, closed container[3].

  • Surface Decontamination: Wipe the area with a damp paper towel (using a dilute acidic solution or standard laboratory detergent to neutralize/remove basic residues), followed by a dry wipe.

  • Disposal: Label the container explicitly as "Halogenated Organic Solid Waste." Do not mix with non-halogenated waste, as this complicates controlled incineration processes and violates environmental regulations[3].

Hazard Causality & Handling Workflow Diagram

G N1 Pre-Operation Assessment N2 Engineering Controls (Fume Hood Verification) N1->N2 N3 Don PPE Matrix (Nitrile, Goggles, Coat) N2->N3 N4 Chemical Dispensing (4'-Chloro-2-piperidinomethyl benzophenone) N3->N4 N5 Spill Event Detected? N4->N5 N6 Containment & Neutralization (Inert Absorbent) N5->N6  Yes N8 Proceed to Reaction Workflow N5->N8  No N7 Halogenated Waste Disposal N6->N7 N8->N7  Post-Reaction

Caption: Workflow for handling 4'-Chloro-2-piperidinomethyl benzophenone, including spill response.

References

  • Title: 3'-CHLORO-4'-FLUORO-2-PIPERIDINOMETHYL BENZOPHENONE SDS | Source: LookChem | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-2-piperidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
4'-Chloro-2-piperidinomethyl benzophenone
© Copyright 2026 BenchChem. All Rights Reserved.